6-Fluoro-2-methyl-3-nitrobenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
6-fluoro-2-methyl-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-4-6(10(13)14)3-2-5(9)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPIFWRMRCNBGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 6-Fluoro-2-methyl-3-nitrobenzoic Acid
Abstract
This technical guide provides an in-depth examination of the synthetic pathway for 6-Fluoro-2-methyl-3-nitrobenzoic acid, a key fluorinated building block in modern medicinal chemistry. Recognizing the growing importance of fluorinated intermediates in the development of novel therapeutics, this document outlines a scientifically robust and efficient synthesis strategy. The core of this guide focuses on the regioselective nitration of 2-Fluoro-6-methylbenzoic acid. We will explore the mechanistic underpinnings of this electrophilic aromatic substitution, detailing the synergistic directing effects of the substituents that favor the desired C3-nitration. This guide is intended for researchers, chemists, and professionals in the drug development sector, offering a blend of theoretical principles and a detailed, actionable experimental protocol.
Introduction: The Strategic Value of this compound in Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design.[1][2][3][4] Fluorine's unique properties, including its high electronegativity and small atomic radius, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][3][4] These influences often manifest as enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1][4]
This compound is a prime example of a high-value intermediate, embodying the structural motifs sought after in the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors like those targeting the Epidermal Growth Factor Receptor (EGFR).[5][6] The specific arrangement of the fluoro, methyl, and nitro groups on the benzoic acid core provides a versatile platform for further chemical elaboration. This guide provides a comprehensive roadmap for its synthesis, emphasizing a logical, efficient, and reproducible approach.
Retrosynthetic Analysis and Strategy
The most logical and efficient pathway to this compound involves a single, high-impact transformation: the electrophilic nitration of a readily available precursor. Our retrosynthetic analysis identifies 2-Fluoro-6-methylbenzoic acid (CAS 90259-27-1) as the ideal starting material.[6][7][8][9][10] This strategy leverages the inherent directing effects of the substituents already present on the aromatic ring to achieve the desired regiochemistry.
Caption: Retrosynthetic approach for the target molecule.
Mechanistic Deep Dive: The Regioselectivity of Nitration
The success of this synthesis hinges on controlling the position of the incoming nitro group on the 2-Fluoro-6-methylbenzoic acid ring. The outcome is governed by the cumulative electronic effects of the three existing substituents.
-
Carboxylic Acid (-COOH): This group is strongly electron-withdrawing and acts as a meta-director .[11][12] It deactivates the ring, particularly at the ortho (C2, C6) and para (C4) positions, thereby directing electrophiles to the meta positions (C3, C5).
-
Methyl (-CH3): This alkyl group is electron-donating through hyperconjugation and induction, acting as an ortho, para-director .[13] It activates the ring, increasing electron density at the C3, C5 (ortho to methyl, from C2), and C1 (para, blocked) positions.
-
Fluorine (-F): As a halogen, fluorine exhibits a dual nature. It is electron-withdrawing via induction but electron-donating through resonance. Overall, it is deactivating but still functions as an ortho, para-director .[14] It directs incoming electrophiles to the C1 (para, blocked) and C5 (ortho) positions.
Synergistic Directing Effects:
When we overlay these effects, a clear picture of regioselectivity emerges. The methyl group strongly activates the C3 and C5 positions. The carboxylic acid deactivates the C4 and C6 positions, leaving C3 and C5 as the most likely sites for attack. While fluorine also directs to C5, the methyl group's activating effect is generally more pronounced. Crucially, the C3 position is activated by the methyl group and is not strongly deactivated by the other substituents, making it a highly favorable site for nitration.
Caption: Combined directing effects favoring C3 nitration.
Detailed Experimental Protocol
This protocol is based on established procedures for the nitration of substituted benzoic acids.[15][16] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
4.1 Reagents and Materials
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Quantity | Notes |
| 2-Fluoro-6-methylbenzoic acid | 90259-27-1 | 154.14 | 10.0 g (64.9 mmol) | Starting Material |
| Concentrated Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 40 mL | Reagent and Solvent, handle with care |
| Fuming Nitric Acid (>90%) | 7697-37-2 | 63.01 | 6.2 mL (143 mmol) | Nitrating Agent, highly corrosive |
| Deionized Water | 7732-18-5 | 18.02 | 200 mL | For work-up |
| Ice | - | - | ~200 g | For cooling and quenching |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 150 mL | Extraction Solvent |
| Saturated Sodium Bicarbonate Solution | - | - | 50 mL | For washing |
| Brine (Saturated NaCl Solution) | - | - | 50 mL | For washing |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | ~5 g | Drying Agent |
4.2 Step-by-Step Procedure
-
Reaction Setup: Place a magnetic stir bar in a 250 mL round-bottom flask. Clamp the flask securely in an ice-water bath situated on a magnetic stir plate.
-
Dissolution: Carefully add 40 mL of concentrated sulfuric acid to the flask. Begin stirring and allow the acid to cool to 0-5 °C.
-
Substrate Addition: Slowly and portion-wise, add 10.0 g (64.9 mmol) of 2-Fluoro-6-methylbenzoic acid to the cold, stirring sulfuric acid. Ensure the temperature does not rise above 10 °C during the addition. Stir the resulting solution until all the solid has dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker or flask, carefully add 6.2 mL of fuming nitric acid. Cool this beaker in the ice bath. Caution: Fuming nitric acid is extremely corrosive and a strong oxidant.
-
Nitration: Using a dropping funnel, add the cold fuming nitric acid dropwise to the solution of the benzoic acid derivative over a period of 30-45 minutes. Meticulously maintain the internal reaction temperature between 0 °C and 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Slowly and carefully pour the reaction mixture onto ~200 g of crushed ice in a large beaker with gentle stirring. A precipitate should form.
-
Isolation: Allow the ice to melt completely. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 30 mL).
-
Extraction (Optional but recommended for higher purity): Transfer the crude solid to a separatory funnel containing 100 mL of dichloromethane (DCM) and 100 mL of water. Shake well and separate the layers. Extract the aqueous layer with an additional 50 mL of DCM.
-
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield this compound as a solid.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Parameter | Expected Value / Characteristics |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₈H₆FNO₄ |
| Molecular Weight | 199.14 g/mol |
| Yield | 75-85% (Typical) |
| Melting Point | To be determined experimentally (literature values for similar compounds suggest >150 °C) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~13.5 (s, 1H, -COOH), ~8.1 (t, 1H, Ar-H), ~7.6 (t, 1H, Ar-H), ~2.4 (s, 3H, -CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~165 (-COOH), ~158 (d, C-F), ~148 (C-NO₂), ~135-140 (Ar-C), ~120-130 (Ar-CH), ~15 (-CH₃) |
| FT-IR (KBr, cm⁻¹) | ~3000 (broad, O-H), ~1700 (C=O), ~1530 & ~1350 (N-O, asymmetric & symmetric stretch), ~1250 (C-F) |
Discussion of Alternative Synthetic Routes
While the direct nitration of 2-Fluoro-6-methylbenzoic acid is the most efficient route, alternative strategies could be envisioned, primarily involving the late-stage oxidation of a toluene precursor.
Caption: An alternative, multi-step synthetic pathway.
This alternative pathway, inspired by syntheses of similar molecules, would likely involve multiple steps to create the required 6-fluoro-2-methyl-3-nitrotoluene intermediate.[17] The final step, the oxidation of the methyl group to a carboxylic acid, often requires harsh reagents like potassium permanganate (KMnO₄), which can lead to side reactions and purification challenges. This multi-step approach generally results in a lower overall yield and is less atom-economical compared to the direct nitration strategy presented as the primary method in this guide.
Conclusion
The synthesis of this compound is most effectively and efficiently achieved through the direct electrophilic nitration of 2-Fluoro-6-methylbenzoic acid. This approach is underpinned by a robust understanding of substituent directing effects, which synergistically favor the formation of the desired 3-nitro isomer. The detailed protocol provided herein offers a reliable and reproducible method for obtaining this valuable pharmaceutical intermediate, thereby facilitating further research and development in the creation of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. scbt.com [scbt.com]
- 8. 90259-27-1|2-Fluoro-6-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 9. CAS 90259-27-1: 2-Fluoro-6-methylbenzoic acid | CymitQuimica [cymitquimica.com]
- 10. 2-Fluoro-6-methylbenzoic acid [oakwoodchemical.com]
- 11. sga.profnit.org.br [sga.profnit.org.br]
- 12. A : Nitration of benzoic acid gives ortho and para derivatives of nitrobenzoic acids. R : Carboxyl group is activating group. [allen.in]
- 13. savemyexams.com [savemyexams.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. stmarys-ca.edu [stmarys-ca.edu]
- 16. scribd.com [scribd.com]
- 17. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-2-methyl-3-nitrobenzoic acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: Unveiling a Molecule of Interest
In the landscape of modern medicinal chemistry and drug discovery, the strategic functionalization of aromatic scaffolds is a cornerstone of rational design. The introduction of fluorine and nitro groups, in concert with other substituents, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed examination of 6-Fluoro-2-methyl-3-nitrobenzoic acid (CAS No. 1079992-96-3), a compound of significant interest due to its unique substitution pattern. While experimental data for this specific isomer is not extensively available in public literature, this document synthesizes predicted properties, comparative data from related isomers, and established analytical methodologies to offer a comprehensive physicochemical profile. This approach is designed to empower researchers with the foundational knowledge required for its synthesis, characterization, and potential application in drug development programs.
Molecular Identity and Structural Features
This compound is a trifunctionalized benzene derivative. The spatial arrangement of its substituents—a carboxylic acid, a fluorine atom, a methyl group, and a nitro group—dictates its chemical reactivity and potential biological activity.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1079992-96-3 | [1][2] |
| Molecular Formula | C₈H₆FNO₄ | [3] |
| Molecular Weight | 199.14 g/mol | |
| Canonical SMILES | CC1=C(C(=CC=C1F)C(=O)O)--INVALID-LINK--[O-] | - |
| InChI Key | InChI=1S/C8H6FNO4/c1-4-6(10(13)14)3-2-5(9)7(4)8(11)12/h2-3H,1H3,(H,11,12) | [3] |
The presence of a fluorine atom ortho to the carboxylic acid and para to the methyl group, combined with a nitro group ortho to the methyl group, creates a distinct electronic and steric environment. This unique arrangement is anticipated to influence the compound's acidity, solubility, and intermolecular interactions, which are critical parameters in drug design.
Physicochemical Properties: A Predictive and Comparative Analysis
Direct experimental values for the key physicochemical properties of this compound are not readily found in scientific literature. Therefore, this section presents a combination of predicted values and experimental data from structurally similar isomers to provide a scientifically grounded estimation.
| Physicochemical Property | Predicted/Comparative Value | Rationale and Comparative Insights |
| Melting Point (°C) | Likely in the range of 140-160 °C | The melting point of substituted benzoic acids is influenced by crystal lattice energy and intermolecular forces. For comparison, 2-methyl-3-nitrobenzoic acid has a melting point of 182-184 °C[4]. The introduction of a fluorine atom may alter the crystal packing, potentially leading to a slightly lower or higher melting point. |
| Boiling Point (°C) | Predicted: >350 °C | Due to its relatively low volatility and the presence of strong intermolecular hydrogen bonding from the carboxylic acid group, a high boiling point is expected. For instance, the predicted boiling point for the related compound 3-fluoro-2-methyl-6-nitrobenzoic acid is 355.3±42.0 °C[5]. |
| Aqueous Solubility | Predicted to be sparingly soluble in water | Carboxylic acids with aromatic rings generally have limited water solubility. The presence of the polar nitro and carboxylic acid groups may be offset by the hydrophobic methyl group and benzene ring. Solubility is expected to increase in alkaline solutions due to the formation of the more soluble carboxylate salt[6]. For comparison, 3-nitrobenzoic acid has a water solubility of 0.24 g/100 mL at 15 °C[7]. |
| pKa | Estimated to be in the range of 2.5 - 3.5 | The acidity of the carboxylic acid is significantly enhanced by the electron-withdrawing effects of both the ortho-nitro group and the para-fluoro group. The nitro group, in particular, has a strong acid-strengthening effect[8]. For comparison, the pKa of 3-nitrobenzoic acid is 3.47[7]. The additional fluorine substituent is expected to further lower the pKa of this compound. |
Spectroscopic Characterization: A Predictive Approach
While experimental spectra for this compound are not available, a predictive analysis based on the functional groups present and data from similar compounds can guide its identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic region will likely display complex splitting patterns due to the coupling between the two aromatic protons and the fluorine atom. The methyl protons should appear as a singlet, and the carboxylic acid proton will be a broad singlet, the chemical shift of which will be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbonyl carbon of the carboxylic acid will be observed at the downfield end of the spectrum. The aromatic carbons will show a range of chemical shifts influenced by the attached substituents, with the carbon attached to the fluorine atom exhibiting a characteristic large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational modes of its functional groups. Key expected absorption bands include:
-
O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.
-
N-O stretch (Nitro Group): Two strong bands, one asymmetric around 1520-1560 cm⁻¹ and one symmetric around 1345-1385 cm⁻¹.
-
C-F stretch: An absorption in the region of 1000-1400 cm⁻¹.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 199 would be expected. The fragmentation pattern will likely involve the loss of small neutral molecules such as OH (m/z 182), NO₂ (m/z 153), and COOH (m/z 154)[9].
Experimental Protocols for Physicochemical Characterization
The following section outlines detailed, self-validating experimental protocols for determining the key physicochemical properties of this compound. These methodologies are based on standard pharmaceutical industry practices and can be adapted for similar small molecules.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Causality: DSC is a highly accurate and reproducible method for determining the melting point and assessing the purity of a crystalline solid. It measures the heat flow into or out of a sample as a function of temperature.
Protocol:
-
Calibration: Calibrate the DSC instrument using certified standards (e.g., indium and zinc) to ensure temperature and heat flow accuracy.
-
Sample Preparation: Accurately weigh 2-5 mg of the dried compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan as a reference.
-
Analysis: Place the sample and reference pans into the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Interpretation: The melting point is determined as the onset temperature of the endothermic melting peak. The peak shape can also provide an indication of sample purity.
Determination of pKa by Potentiometric Titration
Causality: Potentiometric titration is a robust method for determining the dissociation constant (pKa) of an ionizable compound. It involves monitoring the pH of a solution as a titrant of known concentration is added.
Protocol:
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, use appropriate software to calculate the pKa from the titration curve.
Significance in Drug Discovery and Development
The structural motifs present in this compound are of considerable interest in medicinal chemistry.
-
Fluorine Substitution: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate lipophilicity[10].
-
Nitro Group as a Synthetic Handle: The nitro group is a versatile functional group that can be readily reduced to an amine. This primary amine can then serve as a key building block for the synthesis of a wide array of heterocyclic structures, which are prevalent in many classes of therapeutic agents[11].
-
Substituted Benzoic Acid Core: The benzoic acid moiety provides a scaffold for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets.
Given these features, this compound represents a valuable intermediate for the synthesis of novel bioactive compounds, particularly in areas such as oncology, inflammation, and infectious diseases.
Conclusion
This technical guide provides a comprehensive overview of the physicochemical properties of this compound. While a lack of direct experimental data necessitates a predictive and comparative approach, the information presented herein offers a solid foundation for researchers working with this compound. The detailed experimental protocols provide a clear path for the robust characterization of this and similar molecules. The unique combination of functional groups in this compound underscores its potential as a valuable building block in the ongoing quest for new and improved therapeutics.
References
- 1. aksci.com [aksci.com]
- 2. This compound | 1079992-96-3 [sigmaaldrich.com]
- 3. 1079992-96-3|6-氟-2-甲基-3-硝基苯甲酸|6-Fluoro-2-Methyl-3-NitrobenzoicAcid|MFCD28347722-范德生物科技公司 [bio-fount.com]
- 4. 2-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 16096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-fluoro-2-methyl-6-nitrobenzoic acid [myskinrecipes.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ossila.com [ossila.com]
- 11. methyl 2-fluoro-3-nitrobenzoate CAS#: 946126-94-9 [m.chemicalbook.com]
An In-Depth Technical Guide to 6-Fluoro-2-methyl-3-nitrobenzoic Acid and Its Isomeric Landscape for Advanced Research
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-fluoro-2-methyl-3-nitrobenzoic acid, a specialized organic compound. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the scientific rationale behind the methodologies, ensuring a blend of technical accuracy and practical insight.
Compound Identification and CAS Number
An extensive search of chemical databases for "this compound" did not yield a specific, registered CAS (Chemical Abstracts Service) number at the time of this writing. This suggests that the compound may be a novel or less-common research chemical. However, several structural isomers are well-documented and commercially available, providing a strong basis for understanding the chemical's expected properties and reactivity.
For the purpose of this guide, we will draw upon the technical data of its close isomers to provide a robust and scientifically grounded resource.
Key Isomers and their CAS Numbers:
| Compound Name | CAS Number |
| 3-Fluoro-2-methyl-6-nitrobenzoic acid | 146948-51-8[1] |
| 4-Fluoro-2-methyl-3-nitrobenzoic acid | 1079991-68-6[2][3] |
| 2-Fluoro-3-nitrobenzoic acid | 317-46-4[4][5] |
| Methyl 3-fluoro-2-methyl-6-nitrobenzoate | 881415-04-9[6][7] |
| Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0[8] |
Physicochemical Properties and Structural Insights
While specific data for this compound is not available, we can infer its properties from related compounds like 2-fluoro-3-nitrobenzoic acid.[5]
Predicted Physicochemical Properties:
| Property | Predicted Value | Source / Rationale |
| Molecular Formula | C₈H₆FNO₄ | Based on structure |
| Molecular Weight | 199.14 g/mol | Based on structure |
| Boiling Point | ~404.6°C | Based on 2-Fluoro-3-nitrobenzoic acid[5] |
| Density | ~1.52 g/cm³ | Based on 2-Fluoro-3-nitrobenzoic acid[5] |
| Flash Point | ~198.5°C | Based on 2-Fluoro-3-nitrobenzoic acid[5] |
| Solubility | Slightly soluble in water | Inferred from related structures[4] |
The presence of a fluorine atom and a nitro group on the benzoic acid backbone significantly influences the molecule's electronic properties and reactivity. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, enhancing the acidity of the carboxylic acid. The nitro group is also strongly electron-withdrawing, further increasing the electrophilicity of the aromatic ring, making it a valuable intermediate in organic synthesis.[5][9]
Synthesis and Production
A plausible synthetic route for this compound can be designed based on established methods for its isomers. One common approach involves the nitration of a fluorinated methylbenzoic acid precursor.
Proposed Synthetic Pathway
References
- 1. 3-Fluoro-2-methyl-6-nitrobenzoic acid | 146948-51-8 | WFA94851 [biosynth.com]
- 2. 1079991-68-6|4-Fluoro-2-methyl-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 3. 4-Fluoro-2-methyl-3-nitrobenzoic acid (CAS No. 1079991-68-6) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 4. 2-Fluoro-3-nitrobenzoic acid | 317-46-4 [chemicalbook.com]
- 5. innospk.com [innospk.com]
- 6. 3-Fluoro-2-methyl-6-nitro-benzoic acid methyl ester CAS#: 881415-04-9 [amp.chemicalbook.com]
- 7. 3-Fluoro-2-methyl-6-nitro-benzoic acid methyl ester-Information-Chemcia Scientific, LLC. [chemcia.com]
- 8. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
A Technical Guide to the Solubility of 6-Fluoro-2-methyl-3-nitrobenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug from discovery to a marketable therapeutic, solubility is a fundamental physicochemical property that cannot be overlooked.[1][2] It dictates the rate and extent to which a compound dissolves in a solvent, which in the context of oral drug delivery, directly impacts its absorption from the gastrointestinal tract into the systemic circulation.[2][3] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure.[2] Consequently, a thorough understanding and characterization of a compound's solubility in various solvent systems, including organic solvents used in formulation development, is paramount.[4][5] This guide will focus on predicting and determining the solubility of 6-Fluoro-2-methyl-3-nitrobenzoic acid, a molecule with functional groups that present an interesting and complex solubility profile.
Physicochemical Profile of this compound and Predicted Solubility Behavior
The molecular structure of this compound is key to understanding its solubility. The molecule possesses a carboxylic acid group, which is polar and capable of hydrogen bonding, a lipophilic methyl group, and two electron-withdrawing groups: a fluoro and a nitro group.
The presence of the carboxylic acid moiety suggests some degree of solubility in polar protic solvents through hydrogen bonding interactions. The electron-withdrawing nature of the nitro and fluoro groups increases the acidity of the carboxylic acid proton, which can influence its solubility in basic media.[6][7] Conversely, the aromatic ring and the methyl group contribute to the molecule's lipophilicity, suggesting solubility in non-polar organic solvents. The fluorine atom can also participate in electrostatic and dipole interactions, further influencing its solubility profile in a nuanced manner.[8][9][10]
Based on these structural features, a qualitative prediction of solubility in a range of common organic solvents is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate to High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of these solvents. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate | The polar nature of these solvents can interact with the polar functional groups of the molecule, but the lack of hydrogen bond donation from the solvent may limit solubility compared to protic solvents. |
| Non-Polar | Toluene, Hexane | Low | The overall polarity of the molecule, dominated by the carboxylic acid and nitro groups, is likely to be too high for significant solubility in non-polar solvents. |
| Chlorinated | Dichloromethane | Low to Moderate | Dichloromethane has a moderate polarity and can engage in dipole-dipole interactions, potentially offering some solubility. |
Experimental Determination of Solubility: The Shake-Flask Method
To obtain quantitative solubility data, the equilibrium shake-flask method is the gold standard and is widely accepted in the pharmaceutical industry.[11][12][13] This method determines the thermodynamic solubility of a compound, which is the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[3]
Detailed Step-by-Step Protocol
The following protocol provides a robust methodology for determining the solubility of this compound.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Toluene, Dichloromethane)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 72 hours, but the exact time should be determined experimentally by taking samples at different time points until the concentration in solution remains constant.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the unknown samples by interpolating from the calibration curve.
-
Calculate the solubility in the original solvent, taking into account the dilution factor.
-
Experimental Workflow Diagram
Caption: Workflow for determining solubility via the shake-flask method.
Factors Influencing Solubility: A Deeper Dive
The solubility of this compound is a result of the interplay between its intrinsic properties and the characteristics of the solvent.
Caption: Key factors influencing the solubility of the target compound.
-
pKa and pH: As a carboxylic acid, the ionization state of this compound is pH-dependent. In its ionized (carboxylate) form, it will be significantly more soluble in polar solvents. The electron-withdrawing fluoro and nitro groups will lower the pKa, making it a stronger acid than benzoic acid.[6]
-
LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The methyl group and the aromatic ring contribute to a higher LogP, favoring solubility in non-polar environments.
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be good solvents for this compound.
-
Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the crystal lattice energy that holds the solid together. Polymorphism, the existence of different crystal forms, can also significantly impact solubility.[1]
Safety and Handling
While a specific safety data sheet (SDS) for this compound was not found, related compounds such as 2-methyl-3-nitrobenzoic acid and other fluoronitrobenzoic acids are known to be irritants to the skin, eyes, and respiratory system.[14][15][16] It is therefore prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can confidently generate the critical data needed to advance their drug development programs. A thorough characterization of solubility is an indispensable step in the successful formulation of any new chemical entity.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvent systems and their selection in pharmaceutics and biopharmaceutics | Semantic Scholar [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. 2-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 16096 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 6-Fluoro-2-methyl-3-nitrobenzoic Acid: A Predictive and Methodological Guide
Abstract
6-Fluoro-2-methyl-3-nitrobenzoic acid (CAS No. 1079992-96-3) is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for its effective utilization. This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of experimentally derived public data for this specific molecule, this guide leverages established spectroscopic principles and data from structurally related isomers to provide a robust predictive framework. Furthermore, it outlines detailed, field-proven experimental protocols for acquiring and interpreting the spectroscopic data, offering a self-validating system for researchers. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of this compound and similar substituted aromatic compounds.
Introduction: The Structural Imperative
The precise arrangement of substituents on the benzene ring of this compound dictates its chemical reactivity, physical properties, and biological activity. The interplay between the electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups, the electron-donating methyl (-CH₃) group, and the electronegative fluorine (-F) atom creates a unique electronic and steric environment. Spectroscopic analysis is the cornerstone of elucidating and confirming this intricate molecular architecture. This guide provides a detailed roadmap for the spectroscopic characterization of this molecule, focusing on the causality behind the predicted spectral features and the logic of the proposed experimental workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide unambiguous evidence for its structure.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The chemical shifts and coupling patterns are influenced by the electronic effects of the substituents.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~11-13 | Singlet, broad | - | COOH | The acidic proton is typically deshielded and appears as a broad singlet. |
| ~7.8-8.2 | Doublet of doublets | ~8-9 (H-H), ~5-6 (H-F) | H-4 | This proton is ortho to the strongly electron-withdrawing nitro group, leading to a downfield shift. It will be coupled to H-5 and the fluorine at position 6. |
| ~7.3-7.6 | Triplet or Doublet of doublets | ~8-9 (H-H) | H-5 | This proton is coupled to H-4 and influenced by the fluorine at the adjacent position. |
| ~2.5-2.7 | Singlet | - | CH₃ | The methyl group protons are deshielded by the aromatic ring and appear as a singlet. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will reveal the number of unique carbon atoms and their electronic environments. The fluorine atom will cause characteristic splitting of the signals for the carbons it is coupled to.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~165-170 | Singlet | - | C=O | The carboxylic acid carbonyl carbon is highly deshielded. |
| ~158-162 | Doublet | ~240-260 | C-6 | The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant. |
| ~145-150 | Singlet | - | C-3 | The carbon attached to the nitro group is significantly deshielded. |
| ~135-140 | Doublet | ~15-25 | C-2 | The carbon bearing the methyl group will show a smaller three-bond C-F coupling. |
| ~130-135 | Singlet | - | C-1 | The carbon attached to the carboxylic acid group. |
| ~125-130 | Doublet | ~5-10 | C-4 | This carbon will exhibit a three-bond C-F coupling. |
| ~120-125 | Doublet | ~20-30 | C-5 | This carbon will show a two-bond C-F coupling. |
| ~15-20 | Singlet | - | CH₃ | The methyl carbon appears in the typical aliphatic region. |
Predicted ¹⁹F NMR Data
¹⁹F NMR is highly sensitive to the local electronic environment and will show a single resonance for the fluorine atom in this compound. The chemical shift will be informative about the substitution pattern on the aromatic ring. The signal is expected to be a doublet of doublets due to coupling with H-4 and H-5.
Experimental Protocol for NMR Data Acquisition
This protocol ensures high-quality data for structural elucidation.
-
Sample Preparation:
-
Weigh approximately 10-15 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling (e.g., a zgpg sequence). A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.
-
2D NMR: To confirm assignments, it is highly recommended to acquire 2D correlation spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
-
NMR Data Interpretation Workflow
Caption: Workflow for NMR-based structure elucidation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule.
Predicted IR Absorption Bands
The IR spectrum of this compound will be characterized by the vibrational modes of its functional groups.
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Description | Functional Group |
| ~2500-3300 (broad) | O-H stretch | Carboxylic acid |
| ~1700-1725 | C=O stretch | Carboxylic acid |
| ~1520-1560 | Asymmetric NO₂ stretch | Nitro group |
| ~1340-1380 | Symmetric NO₂ stretch | Nitro group |
| ~1200-1300 | C-O stretch | Carboxylic acid |
| ~1000-1100 | C-F stretch | Fluoro group |
Experimental Protocol for FT-IR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to air dry.
-
Place a small amount of the solid sample onto the crystal.
-
Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.
-
-
Instrumentation:
-
A benchtop Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added in the mid-infrared range (4000-400 cm⁻¹) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.
Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Assignment | Rationale |
| 199.0281 | [M]⁺ (Molecular Ion) | Calculated exact mass for C₈H₆FNO₄. High-resolution MS is crucial for confirming the elemental composition. |
| 182.0250 | [M-OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group. |
| 154.0301 | [M-COOH]⁺ | Loss of the entire carboxylic acid group. |
| 153.0223 | [M-NO₂]⁺ | Loss of the nitro group. |
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation:
-
Dissolve a small amount of the sample (<1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
-
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
-
Data Acquisition:
-
ESI (for soft ionization): The dissolved sample is infused into the ESI source. This is ideal for observing the molecular ion with minimal fragmentation.
-
EI (for fragmentation patterns): The sample is introduced into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC), if the compound is sufficiently volatile and thermally stable. EI will induce more fragmentation, which is useful for structural analysis.
-
-
Data Analysis:
-
Determine the m/z of the molecular ion and compare it to the calculated exact mass.
-
Analyze the fragmentation pattern to identify characteristic losses that support the proposed structure.
-
Logical Flow for MS Analysis
Caption: Logical workflow for mass spectrometry analysis.
Conclusion: A Unified Spectroscopic Picture
The comprehensive analysis of ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and high-resolution mass spectrometry data provides a self-validating system for the unambiguous structural confirmation of this compound. While this guide presents a predictive framework, the outlined experimental protocols and interpretation strategies offer a robust methodology for researchers to acquire and analyze their own data. The convergence of these distinct spectroscopic techniques, each probing different aspects of the molecular structure, ensures the highest degree of scientific integrity and confidence in the final structural assignment.
A Technical Guide to the Synthetic Utility and Potential Applications of 6-Fluoro-2-methyl-3-nitrobenzoic Acid
Abstract
6-Fluoro-2-methyl-3-nitrobenzoic acid (CAS No. 1079992-96-3) is a highly functionalized aromatic carboxylic acid poised for significant utility in advanced chemical synthesis.[1] Its unique substitution pattern—featuring a fluorine atom, a nitro group, a methyl group, and a carboxylic acid on a benzene ring—renders it a valuable and versatile building block. The strategic placement of these moieties offers multiple reactive handles for complex molecular construction. This guide provides an in-depth technical overview of its core properties, proposes a robust synthetic strategy, and explores its primary potential application as a key intermediate in medicinal chemistry, particularly for the development of targeted therapeutics. We will dissect the rationale behind its use, provide detailed experimental workflows, and present its potential as a scaffold for creating novel bioactive molecules.
Introduction to a High-Potential Synthetic Intermediate
In the landscape of drug discovery and materials science, the design of novel molecular entities often hinges on the availability of well-defined, multifunctional building blocks. This compound emerges as such a candidate, offering a confluence of functional groups that are highly sought after by synthetic and medicinal chemists.
Core Chemical and Physical Properties
The inherent properties of this molecule are dictated by its unique arrangement of functional groups, which provides a foundation for its reactivity and potential applications.
| Property | Value | Reference |
| CAS Number | 1079992-96-3 | [1] |
| Molecular Formula | C₈H₆FNO₄ | [2] |
| Molecular Weight | 199.14 g/mol | [2] |
| Appearance | Light beige powder (predicted) | [3] |
| Boiling Point | 355.3±42.0 °C (Predicted) | [4] |
| Density | 1.482±0.06 g/cm³ (Predicted) | [4] |
The Strategic Value of Constituent Functional Groups
The true potential of this compound lies in the synergistic interplay of its functional groups:
-
Fluorine Atom: The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. It is known to enhance crucial pharmacokinetic properties such as metabolic stability (by blocking sites of oxidation), membrane permeability, and binding affinity to target proteins.[5][6]
-
Nitro Group: This electron-withdrawing group is far more than a simple substituent; it is a versatile synthetic handle. Its most common and valuable transformation is its reduction to a primary amine (-NH₂), which opens a gateway to a vast array of subsequent reactions, including amide bond formation, sulfonylation, and the construction of heterocyclic systems.[5]
-
Carboxylic Acid: As a primary functional group, the carboxylic acid allows for straightforward derivatization, most notably the formation of esters and amides. This functionality is fundamental for linking the scaffold to other molecular fragments.[7]
-
Ortho-Methyl Group: The methyl group, positioned ortho to the carboxylic acid, provides steric influence that can lock the molecule into specific conformations. This can be critical for achieving selective binding to a biological target and can also influence the reactivity of the adjacent carboxylic acid.
Synthesis Strategy: A Proposed Pathway
While multiple synthetic routes may be conceived, a logical and efficient approach involves the regioselective nitration of a commercially available precursor. This strategy is predicated on established organic chemistry principles and methods documented for analogous structures.[8][9]
Retrosynthetic Analysis
A logical retrosynthetic disconnection points to 6-fluoro-2-methylbenzoic acid as the ideal starting material. The key transformation is the directed nitration at the C3 position, activated by the existing substituents.
Caption: Retrosynthesis of the target compound.
Experimental Protocol: Directed Nitration
This protocol describes a plausible method for the synthesis of this compound. The causality for using a mixture of fuming nitric acid and sulfuric acid is to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution reaction.
Materials:
-
6-Fluoro-2-methylbenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (>90%)
-
Ice
-
Deionized Water
-
Diethyl Ether
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5 molar equivalents). Cool the flask to 0-5°C in an ice-water bath.
-
Substrate Addition: Slowly add 6-fluoro-2-methylbenzoic acid (1 molar equivalent) portion-wise to the cooled sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until all the solid has dissolved.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 molar equivalents) to concentrated sulfuric acid (2 molar equivalents) while cooling in an ice bath.
-
Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of the benzoic acid derivative over 30-60 minutes. Maintain the internal reaction temperature strictly between 0°C and 5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2-3 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate should form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7). The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the final product, this compound.
Core Potential Application: A Versatile Scaffold in Medicinal Chemistry
The primary and most immediate application of this compound is as an advanced intermediate in the synthesis of active pharmaceutical ingredients (APIs).[6][10] Its structure is particularly well-suited for creating libraries of compounds for screening and lead optimization.
The Nitro-to-Amine Transformation: The Synthetic Linchpin
The conversion of the nitro group to an amine is the key step that unlocks the full synthetic potential of this molecule. This transformation converts an electron-withdrawing group into a versatile nucleophilic and basic group, enabling a wide range of subsequent coupling reactions.
General Workflow: From Building Block to Bioactive Candidate
The logical flow from the starting acid to a potential drug candidate involves a two-stage process: reduction followed by coupling. This self-validating workflow ensures that each intermediate is purified and characterized before proceeding to the next, guaranteeing the integrity of the final molecule.
Caption: Standard workflow for API synthesis.
Protocol: Reduction of the Nitro Group
Materials:
-
This compound
-
Palladium on Carbon (Pd/C, 10 wt. %)
-
Methanol or Ethyl Acetate
-
Hydrogen Gas (H₂)
Procedure:
-
Setup: To a solution of this compound (1 equivalent) in methanol in a hydrogenation flask, add Pd/C (5-10 mol %).
-
Hydrogenation: Seal the flask and purge the system with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi or as appropriate for the equipment) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-12 hours.
-
Workup: Once complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-amino-6-fluoro-2-methylbenzoic acid, which can be used directly or purified further.
Hypothetical Application: Scaffold for Kinase Inhibitor Design
Many modern kinase inhibitors utilize a substituted aromatic core that presents functional groups into the ATP binding pocket of the target enzyme. The amine intermediate derived from our title compound is an excellent starting point for building such inhibitors. The carboxylic acid can be coupled to a hinge-binding motif, while the amine can be functionalized to interact with other regions of the active site.
Caption: Logic for kinase inhibitor assembly.
Emerging Applications in Materials Science
While the primary application lies in medicinal chemistry, the unique electronic and structural properties of this compound suggest potential use in materials science.[11] Fluorinated aromatic compounds are precursors to high-performance polymers, liquid crystals, and organic electronic materials. The combination of fluorine's electronegativity and the nitro group's electron-withdrawing nature could be exploited in the design of novel dyes or non-linear optical materials after suitable derivatization. This remains a speculative but promising area for future research.
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block with significant potential. Its value is rooted in its multifunctional nature, which provides chemists with a pre-organized scaffold containing orthogonal reactive sites. The clear and robust pathway to its corresponding amino-acid derivative makes it an exceptionally attractive intermediate for constructing complex molecular architectures, particularly in the rational design of targeted therapeutics like kinase inhibitors. As the demand for novel and effective pharmaceuticals grows, the utility of such well-crafted synthetic intermediates will undoubtedly continue to rise.
References
- 1. ivychem.com [ivychem.com]
- 2. 3-Fluoro-2-methyl-6-nitrobenzoic acid | 146948-51-8 | WFA94851 [biosynth.com]
- 3. 2-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 16096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-fluoro-2-methyl-6-nitrobenzoic acid [myskinrecipes.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]
- 9. TW201908280A - Method for preparing 5-fluoro-2-methyl-3-nitrobenzoic acid and methyl ester thereof - Google Patents [patents.google.com]
- 10. innospk.com [innospk.com]
- 11. nbinno.com [nbinno.com]
discovery and history of 6-Fluoro-2-methyl-3-nitrobenzoic acid
An In-Depth Technical Guide to 6-Fluoro-2-methyl-3-nitrobenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
Foreword: The Strategic Value of Fluorinated Scaffolds
The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1][2] The unique electronic properties of fluorine can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate, enhancing metabolic stability, binding affinity, and membrane permeability.[2][3] When combined with other pharmacologically relevant functional groups, such as the nitro group, which can act as a versatile synthetic handle or a key pharmacophoric element, the resulting compounds become valuable building blocks in the synthesis of novel therapeutics. This guide provides a comprehensive technical overview of this compound, a member of this important class of compounds. While a detailed historical record of its specific discovery is not extensively documented in publicly available literature, its significance and potential can be understood through the lens of its synthesis, chemical properties, and the broader context of fluorinated molecules in drug discovery.
Introduction to this compound
This compound is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with a fluorine atom at the 6-position, a methyl group at the 2-position, and a nitro group at the 3-position. This specific arrangement of substituents dictates its chemical reactivity and potential applications as a key intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). The interplay of the electron-withdrawing fluorine and nitro groups with the electron-donating methyl group creates a unique electronic environment on the aromatic ring, influencing its reactivity in various chemical transformations.
Synthetic Strategies and Mechanistic Insights
The synthesis of this compound is not explicitly detailed in readily available literature. However, logical and efficient synthetic routes can be devised based on established methodologies for the synthesis of its isomers and other related fluorinated nitroaromatic compounds.[4][5][6] The primary challenge lies in achieving the desired regioselectivity of the nitration and fluorination steps.
Retrosynthetic Analysis
A plausible retrosynthetic analysis suggests that the target molecule can be accessed from a suitably substituted toluene or benzoic acid derivative. The key transformations would involve electrophilic nitration, nucleophilic aromatic substitution for fluorination (or vice versa), and oxidation of a methyl group to a carboxylic acid.
Caption: Retrosynthetic pathways for this compound.
Proposed Synthetic Pathway 1: From 2-Methyl-3-nitrobenzoic Acid
This pathway involves the late-stage introduction of the fluorine atom via nucleophilic aromatic substitution.
Step 1: Nitration of 2-Methylbenzoic Acid
The starting material, 2-methylbenzoic acid, can be nitrated using a mixture of nitric acid and sulfuric acid. The directing effects of the methyl (ortho, para-directing) and carboxylic acid (meta-directing) groups will lead to a mixture of isomers. The desired 3-nitro isomer would need to be separated from other products.
Step 2: Halogenation
A halogen, such as chlorine or bromine, can be introduced at the 6-position. This step would likely require specific reaction conditions to achieve the desired regioselectivity.
Step 3: Nucleophilic Aromatic Substitution (SNAr) for Fluorination
The halogen at the 6-position can be displaced by a fluoride ion using a fluoride salt like potassium fluoride in an aprotic polar solvent. The presence of the electron-withdrawing nitro and carboxylic acid groups facilitates this SNAr reaction.
Caption: Proposed Synthetic Pathway 1.
Proposed Synthetic Pathway 2: From a Fluorinated Toluene Derivative
This approach introduces the fluorine atom early in the synthesis.
Step 1: Synthesis of 2-Fluoro-6-methyltoluene
This starting material can be prepared through various methods, for instance, from 2-amino-6-methyltoluene via a Sandmeyer-type reaction.
Step 2: Nitration of 2-Fluoro-6-methyltoluene
Nitration of 2-fluoro-6-methyltoluene would be directed by the activating methyl group and the deactivating but ortho, para-directing fluorine atom. The 3-nitro isomer would be a likely product.
Step 3: Oxidation of the Methyl Group
The methyl group of the resulting 2-fluoro-6-methyl-3-nitrotoluene can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate or chromic acid.
Caption: Proposed Synthetic Pathway 2.
Physicochemical Properties and Reactivity
The properties of this compound are dictated by its functional groups.
| Property | Predicted Characteristic | Influence of Functional Groups |
| Acidity | Moderately strong acid | The electron-withdrawing fluorine and nitro groups increase the acidity of the carboxylic acid proton. |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | The polar carboxylic acid and nitro groups provide some water solubility, while the aromatic ring and methyl group contribute to organic solvent solubility. |
| Reactivity of the Aromatic Ring | Deactivated towards electrophilic substitution. | The strong electron-withdrawing effects of the nitro and fluoro groups deactivate the ring. |
| Reactivity of the Carboxylic Acid | Typical carboxylic acid reactivity. | Can undergo esterification, amidation, and reduction. |
| Reactivity of the Nitro Group | Can be reduced to an amine. | The nitro group is a key synthetic handle for introducing an amino group, which can then be further functionalized.[7] |
Applications in Drug Discovery and Development
While specific applications of this compound are not widely reported, its structural motifs are present in many biologically active compounds. Its utility as a building block can be inferred from the applications of its isomers and other fluorinated nitroaromatic compounds.[8]
As a Scaffold for Bioactive Molecules
The three functional groups on the aromatic ring provide multiple points for diversification, making it an attractive scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening.
Precursor to Amino Derivatives
The reduction of the nitro group to an amine is a crucial transformation.[7] The resulting 3-amino-6-fluoro-2-methylbenzoic acid is a valuable intermediate for the synthesis of a wide range of heterocyclic compounds, such as benzimidazoles, quinolones, and other fused ring systems that are prevalent in medicinal chemistry.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. mdpi.com [mdpi.com]
- 3. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
reactivity of the nitro group in 6-Fluoro-2-methyl-3-nitrobenzoic acid
An In-depth Technical Guide to the Reactivity of the Nitro Group in 6-Fluoro-2-methyl-3-nitrobenzoic acid
Introduction
This compound is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and organic synthesis. The strategic placement of a nitro group alongside fluoro, methyl, and carboxylic acid moieties creates a molecule with a rich and nuanced reactivity profile. Understanding the behavior of the nitro group, in particular, is paramount for unlocking the synthetic potential of this substrate. The strong electron-withdrawing nature of the nitro group governs the molecule's reactivity, primarily through its influence on the aromatic ring and its susceptibility to reduction. This guide provides a detailed exploration of the electronic and steric factors at play and offers practical insights into the key transformations of the nitro group in this specific chemical environment. For researchers in drug development, the derivatives accessible from this molecule, particularly the corresponding aniline, are valuable intermediates for the synthesis of complex bioactive molecules.[1][2]
The Electronic and Steric Landscape
The reactivity of the nitro group in this compound is not dictated by its intrinsic properties alone but is profoundly influenced by the electronic and steric effects of the adjacent substituents on the benzene ring.
-
Nitro Group (C3): As a powerful deactivating group, the nitro moiety withdraws electron density from the aromatic ring through both the inductive (-I) and resonance (-R) effects.[3][4] This electron deficiency makes the ring susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group.[5]
-
Fluorine Atom (C6): Located para to the nitro group, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I). This effect further enhances the electrophilicity of the aromatic ring, making it even more activated towards nucleophilic aromatic substitution (SNAr). While fluorine can exert a weak resonance donation (+R), its inductive effect is dominant in this context.
-
Methyl Group (C2): Positioned ortho to the nitro group, the methyl group has a dual role. It is a weak electron-donating group through induction (+I), which slightly counteracts the electron-withdrawing effects of the other substituents. More significantly, its physical proximity to the nitro group can introduce steric hindrance. This steric strain may force the nitro group to twist out of the plane of the aromatic ring, which can diminish the extent of its resonance conjugation with the π-system.[6][7]
-
Carboxylic Acid Group (C1): This group is also electron-withdrawing (-I, -R) and contributes to the overall deactivation of the ring towards electrophilic substitution. Its acidic proton means that the reaction medium's pH can significantly influence the molecule's overall charge and solubility, which is a critical consideration in reaction design, particularly for hydrogenations.[8][9]
The collective impact of these groups renders the C-F bond at position 6 highly susceptible to nucleophilic attack and makes the nitro group a prime target for reduction.
Key Reactions of the Nitro Group
The versatile reactivity of the nitro group is central to the synthetic utility of this compound.[3] The two most significant transformations are its reduction to an amine and its role in activating the ring for nucleophilic aromatic substitution.
Reduction to 3-Amino-6-fluoro-2-methylbenzoic Acid
The conversion of the aromatic nitro group to a primary amine is one of the most fundamental and crucial reactions in the synthesis of pharmaceuticals and other fine chemicals.[10] The resulting amino group is a versatile handle for a wide array of subsequent chemical modifications. Catalytic hydrogenation is a clean and efficient method for this transformation.[11]
This protocol is based on established procedures for the hydrogenation of substituted nitrobenzoic acids.[8][9][12]
Objective: To reduce the nitro group of this compound to yield 3-amino-6-fluoro-2-methylbenzoic acid.
Materials:
-
This compound
-
Palladium on carbon (5% Pd/C)
-
Methanol or Ethanol
-
High-pressure hydrogenation vessel (e.g., Parr hydrogenator)
-
Hydrogen gas source
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean and dry.
-
Charging the Reactor: In the reaction vessel, dissolve this compound in a suitable solvent such as methanol or ethanol. The concentration should be optimized but a starting point of 0.1-0.5 M is common.
-
Catalyst Addition: Carefully add 5% Palladium on carbon (Pd/C) catalyst. The catalyst loading is typically 1-5 mol% relative to the substrate.
-
Sealing and Purging: Seal the reactor and purge the system several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, followed by purging with hydrogen gas.
-
Reaction Conditions: Pressurize the vessel with hydrogen gas to a pressure of 50-100 psig.[8] The reaction is typically stirred vigorously at a temperature between 25-80 °C.[9][12]
-
Monitoring: The reaction progress can be monitored by observing the cessation of hydrogen uptake. Alternatively, small aliquots can be carefully withdrawn and analyzed by techniques such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: The solvent from the filtrate is removed under reduced pressure to yield the crude 3-amino-6-fluoro-2-methylbenzoic acid, which can be further purified by recrystallization if necessary.
Causality and Trustworthiness:
-
Catalyst Choice: Pd/C is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups.[11] It generally does not affect other functional groups like carboxylic acids or aryl fluorides under these conditions. Raney Nickel is an alternative, especially if dehalogenation is a concern.[11]
-
Solvent: Alcohols are common solvents for hydrogenation due to their ability to dissolve the substrate and their inertness under the reaction conditions. For substrates with poor solubility, aqueous alkaline solutions can be used to form the carboxylate salt, which is more soluble.[9]
-
Pressure and Temperature: Elevated pressure increases the concentration of hydrogen in the solution, accelerating the reaction rate. Moderate heating can also increase the reaction rate, but excessively high temperatures should be avoided to minimize side reactions.[9][12] The system is self-validating as the completion is marked by the end of hydrogen consumption.
References
- 1. nbinno.com [nbinno.com]
- 2. CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. US3882171A - Hydrogenation of nitrobenzoic acids - Google Patents [patents.google.com]
- 9. almacgroup.com [almacgroup.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 6-Fluoro-2-methyl-3-nitrobenzoic Acid for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 6-Fluoro-2-methyl-3-nitrobenzoic acid, a key chemical intermediate. We will explore its commercial availability, physicochemical properties, and its role in synthetic chemistry, offering insights for its practical application in research and development.
Commercial Landscape and Availability
This compound, identified by CAS Number 1079992-96-3 , is accessible through a range of specialized chemical suppliers.[1][2] It is primarily offered for research and development purposes, with purity levels typically around 95%. Researchers can procure this compound in various quantities, from milligrams to grams, to suit the scale of their synthetic projects.
| Supplier | Catalog Number | Purity | CAS Number |
| Sigma-Aldrich (Fluorochem) | FLUH99C9B4B8 | Not Specified | 1079992-96-3 |
| Allfluoro Pharmaceutical Co., Ltd. | Not Specified | Not Specified | 1079992-96-3 |
| Ivy Fine Chemicals | Not Specified | Not Specified | 1079992-96-3 |
Technical Profile: Properties and Safety
A comprehensive understanding of a compound's properties is fundamental to its effective and safe use in an experimental setting.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆FNO₄ | |
| Molecular Weight | 199.14 g/mol | N/A |
| Appearance | Solid (form may vary) | N/A |
| Purity | ≥95% | N/A |
Safety and Handling
As with any chemical reagent, proper safety protocols should be strictly followed when handling this compound. Based on data for structurally similar nitroaromatic and fluorinated compounds, the following precautions are advised:
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
Synthetic Utility and a Representative Experimental Workflow
While specific, detailed applications of this compound are not extensively documented in readily available literature, its structure suggests its primary utility as a building block in organic synthesis. The presence of the carboxylic acid, fluoro, and nitro functional groups allows for a variety of chemical transformations.
The nitro group can be readily reduced to an amine, which is a common precursor for the synthesis of heterocyclic compounds, such as quinolines, which have shown a broad range of biological activities, including antibacterial and antineoplastic properties.[3] The fluorine atom can enhance the pharmacokinetic properties of a molecule, such as metabolic stability and membrane permeability, a desirable feature in drug discovery.[4]
Hypothetical Workflow: Synthesis of a Substituted Quinolone Precursor
The following is a representative, hypothetical experimental protocol illustrating how this compound might be used to synthesize a key intermediate for quinolone-based antibacterial agents. This protocol is based on well-established synthetic methodologies for similar compounds.
Objective: To synthesize a 6-fluoro-2-methyl-3-aminoquinoline precursor.
Step 1: Reduction of the Nitro Group
A common and effective method for the reduction of an aromatic nitro group is catalytic hydrogenation.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
The flask is then placed under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The solvent is removed under reduced pressure to yield the crude 3-amino-6-fluoro-2-methylbenzoic acid.
-
Step 2: Cyclization to form the Quinolone Ring
The resulting aminobenzoic acid can then be cyclized to form the core quinolone structure.
-
Procedure:
-
The crude 3-amino-6-fluoro-2-methylbenzoic acid is reacted with a suitable three-carbon component, such as diethyl malonate, in the presence of a high-boiling point solvent like diphenyl ether.
-
The reaction mixture is heated to a high temperature (typically >200 °C) to facilitate the condensation and cyclization.
-
After cooling, the reaction mixture is treated with an appropriate solvent (e.g., hexane) to precipitate the crude product.
-
The solid is collected by filtration and purified by recrystallization or column chromatography to yield the desired 6-fluoro-4-hydroxy-2-methylquinolin-3-carboxylic acid derivative.
-
Visualizing the Synthetic Pathway
The following diagram illustrates the hypothetical two-step synthesis of a quinolone precursor from this compound.
Caption: A hypothetical synthetic route to a quinolone precursor.
Conclusion
This compound is a commercially available and synthetically versatile building block for medicinal chemistry and materials science. Its trifunctional nature provides a platform for the synthesis of a wide range of complex molecules, particularly heterocyclic systems of pharmaceutical interest. While detailed application notes for this specific isomer are sparse, its utility can be confidently inferred from the well-established chemistry of its constituent functional groups. Researchers are encouraged to consult the primary literature for analogous transformations when designing their synthetic routes.
References
Methodological & Application
Application Notes and Protocols for 6-Fluoro-2-methyl-3-nitrobenzoic acid in Organic Synthesis
Introduction
6-Fluoro-2-methyl-3-nitrobenzoic acid is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctionalized aromatic core, featuring a carboxylic acid, a nitro group, and a fluorine atom, offers a rich platform for a variety of chemical transformations. The strategic placement of these functional groups allows for sequential and regioselective modifications, making it a valuable building block for the synthesis of complex molecular architectures.
The presence of a fluorine atom can enhance the pharmacokinetic properties of drug candidates, such as metabolic stability and membrane permeability. The nitro group serves as a precursor to a primary amine, a key functional group for amide bond formation, sulfonylation, and the construction of various nitrogen-containing heterocycles. The carboxylic acid moiety provides a handle for amide couplings, esterifications, and other derivatizations. This document provides a comprehensive guide to the practical application of this compound in organic synthesis, including detailed protocols and mechanistic considerations.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety hazards associated with this compound is paramount for its safe handling and use in the laboratory.
| Property | Value | Source |
| CAS Number | 1079992-96-3 | [1] |
| Molecular Formula | C₈H₆FNO₄ | |
| Molecular Weight | 199.14 g/mol | |
| Appearance | Off-white to pale yellow solid | [1] |
| Melting Point | Data not available | |
| Solubility | Soluble in methanol, ethyl acetate, and other common organic solvents. |
Safety and Handling:
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
-
Precautionary Statements:
-
First Aid Measures:
-
Storage: Keep container tightly closed in a dry and well-ventilated place.[2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[2]
Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information before handling this compound.
Key Synthetic Transformations and Protocols
The utility of this compound is demonstrated through its participation in several key organic reactions. This section provides detailed protocols for some of the most common and valuable transformations.
Reduction of the Nitro Group to an Amine
The conversion of the nitro group to a primary amine is a pivotal step in many synthetic routes, as it unmasks a versatile nucleophilic center. The resulting 3-amino-6-fluoro-2-methylbenzoic acid is a valuable precursor for the synthesis of various bioactive molecules.
Mechanistic Rationale: The reduction of an aromatic nitro group to an amine can be achieved through various methods. Catalytic hydrogenation over a noble metal catalyst (e.g., palladium on carbon) is a clean and efficient method. Alternatively, reduction with metals in acidic media (e.g., iron in acetic acid) offers a cost-effective and reliable option. The choice of reducing agent can be critical to avoid unwanted side reactions, such as the reduction of the carboxylic acid or defluorination.
Experimental Protocol: Reduction using Iron in Acetic Acid
This protocol is a robust and scalable method for the reduction of the nitro group in the presence of other sensitive functionalities.
Workflow for Nitro Group Reduction.
Materials:
-
This compound
-
Iron powder (fine grade)
-
Glacial acetic acid
-
Ethanol
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add a mixture of ethanol and water (e.g., 4:1 v/v) to create a slurry.
-
Add glacial acetic acid (e.g., 10-20 vol%).
-
To the stirring suspension, add iron powder (3.0-5.0 eq) portion-wise. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux (80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvents.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acetic acid. Be cautious of CO₂ evolution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-amino-6-fluoro-2-methylbenzoic acid.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Amide Bond Formation
The carboxylic acid functionality of this compound (or its aminated derivative) is readily converted to an amide. This is a cornerstone reaction in the synthesis of pharmaceuticals and other biologically active compounds.
Mechanistic Rationale: Direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated". This is typically achieved using a coupling agent, such as a carbodiimide (e.g., DCC, EDC), which converts the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amine.[3] Alternatively, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine.[3]
Experimental Protocol: Amide Coupling using EDC and HOBt
This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) as a coupling system, which is known to suppress side reactions and minimize racemization in chiral substrates.
Amide Coupling Reaction Pathway.
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2-1.5 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Water
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.2-1.5 eq) in anhydrous DMF or DCM.
-
Add DIPEA or TEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2-1.5 eq) portion-wise to the cold solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.
Palladium-Catalyzed Cross-Coupling Reactions
The fluorine atom on the aromatic ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds. This transformation is particularly useful for the synthesis of biaryl compounds.
Mechanistic Rationale: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[4][5] The catalytic cycle typically involves three main steps: oxidative addition of the aryl fluoride to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The activation of the C-F bond is generally more challenging than that of C-Br or C-I bonds, often requiring more electron-rich and sterically demanding phosphine ligands and stronger bases.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol provides a general framework for the Suzuki-Miyaura coupling of the fluorinated aromatic ring. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
General Workflow for Suzuki-Miyaura Coupling.
Materials:
-
This compound derivative (e.g., methyl ester, to avoid complications with the free carboxylic acid)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
-
Water (if using a biphasic system)
-
Ethyl acetate or other extraction solvent
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a Schlenk flask or a vial equipped with a magnetic stir bar, add the this compound derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate or another suitable organic solvent (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its trifunctional nature allows for a wide range of chemical manipulations, providing access to a diverse array of complex molecules. The protocols outlined in this document serve as a practical guide for researchers to effectively utilize this compound in their synthetic endeavors. As with any chemical process, careful optimization of reaction conditions may be necessary to achieve the desired outcomes for specific substrates. Adherence to strict safety protocols is essential when working with this and all other chemical reagents.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. arkat-usa.org [arkat-usa.org]
Navigating the Synthesis of Bioactive Scaffolds: Applications of Fluoronitrobenzoic Acids in Medicinal Chemistry
A Focus on 6-Fluoro-2-methyl-3-nitrobenzoic Acid and its Analogs
For Immediate Release
[City, State] – [Date] – In the intricate landscape of modern drug discovery, the strategic use of highly functionalized building blocks is paramount to the efficient construction of novel therapeutic agents. Among these, fluorinated nitroaromatic compounds have emerged as particularly valuable synthons. The unique electronic properties imparted by the fluorine atom and the versatile reactivity of the nitro group offer medicinal chemists a powerful toolkit for molecular design and optimization. This application note explores the utility of this compound and its structural isomers in the synthesis of medicinally relevant compounds. While specific applications of this compound are not extensively documented in publicly available literature, an examination of its close analogs provides a clear blueprint for its potential applications and highlights the broader importance of this class of reagents.
The Strategic Advantage of Fluoronitrobenzoic Acids
Fluoronitrobenzoic acids are trifunctional building blocks, possessing a carboxylic acid, a nitro group, and a fluorine atom. This arrangement provides a handle for a variety of chemical transformations, making them key intermediates in multi-step syntheses.
-
The Role of Fluorine: The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, improve bioavailability, and modulate pKa.[1][2] The high electronegativity of fluorine can also influence binding affinity to target proteins.
-
The Versatility of the Nitro Group: The nitro group is a strong electron-withdrawing group that can be readily reduced to an amine.[1] This transformation opens up a plethora of synthetic possibilities, including amide bond formation, sulfonamide synthesis, and the construction of various heterocyclic systems.[3][4]
-
The Carboxylic Acid Handle: The carboxylic acid moiety provides a convenient point for esterification or amidation, allowing for the facile linkage of the fluoronitrobenzoic acid core to other molecular fragments.[5][6]
Synthetic Pathways and Methodologies
The synthesis of fluoronitrobenzoic acids can be achieved through several routes, often involving nitration of a fluorinated benzoic acid precursor. For instance, the synthesis of 5-fluoro-2-methyl-3-nitrobenzoic acid, an intermediate in the preparation of the PARP inhibitor Rucaparib, is accomplished by the nitration of 5-fluoro-2-methylbenzoic acid using fuming nitric acid and oleum.[7][8] Similar strategies can be envisioned for the synthesis of this compound.
A general synthetic workflow for utilizing fluoronitrobenzoic acids is depicted below:
Figure 1: General synthetic workflow illustrating the key transformations of fluoronitrobenzoic acids in the construction of bioactive molecules.
Application in the Synthesis of Kinase Inhibitors and Other Therapeutics
While direct applications of this compound remain to be broadly reported, the utility of its isomers is well-established. For example, various fluorinated benzoic acid derivatives are key components in the synthesis of epidermal growth factor receptor (EGFR) inhibitors.
A critical transformation in many of these syntheses is the reduction of the nitro group to an aniline derivative. This is typically achieved through catalytic hydrogenation.
Protocol: Reduction of a Nitroaromatic Intermediate
Objective: To reduce the nitro group of a fluoronitrobenzoic acid derivative to the corresponding amine.
Materials:
-
Fluoronitrobenzoic acid derivative (1.0 eq)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the fluoronitrobenzoic acid derivative in methanol in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the flask and purge the system with nitrogen gas, followed by hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully purge the system with nitrogen gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude amino-benzoic acid derivative.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
This resulting amino-benzoic acid is a versatile intermediate for further elaboration. For instance, it can be coupled with various partners to generate a library of compounds for screening.[9]
Future Perspectives
The structural motif of this compound holds significant potential for the development of novel therapeutics. Its specific substitution pattern may offer unique advantages in terms of target engagement and pharmacokinetic properties. Researchers are encouraged to explore the synthesis and derivatization of this and other novel fluoronitrobenzoic acids to expand the available chemical space for drug discovery. The continued development of efficient synthetic methods for these building blocks will undoubtedly accelerate the discovery of next-generation medicines.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]
- 7. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]
- 8. TW201908280A - Method for preparing 5-fluoro-2-methyl-3-nitrobenzoic acid and methyl ester thereof - Google Patents [patents.google.com]
- 9. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]
Application Notes & Protocols for the Safe Handling of 6-Fluoro-2-methyl-3-nitrobenzoic Acid
Preamble: A Proactive Approach to Safety
This document provides a detailed guide for the safe handling, storage, and disposal of 6-Fluoro-2-methyl-3-nitrobenzoic acid. As a niche compound, its specific toxicological and reactivity data are not extensively published. Therefore, this guide is built upon a foundation of established principles for handling structurally related chemicals, namely nitroaromatic compounds and fluorinated benzoic acids. The procedures outlined herein are designed to foster a culture of safety and proactive risk mitigation in the laboratory. Researchers, scientists, and drug development professionals are urged to treat this compound with the utmost respect and to adhere strictly to these protocols.
Hazard Assessment: An Inferred Profile
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, its hazard profile is inferred from its constituent functional groups: a fluorinated benzoic acid and a nitroaromatic structure.
-
Nitroaromatic Compounds: This class of chemicals is known for its potential toxicity. Nitroaromatic compounds can be irritants and may be absorbed through the skin.[1] Some have been identified as potential carcinogens.[1] They can also be highly reactive and may pose an explosion risk under certain conditions, particularly in the presence of strong acids, bases, or reducing and oxidizing agents.[2]
-
Fluorinated Benzoic Acids: Benzoic acid and its fluorinated derivatives are known to cause skin and eye irritation.[3][4][5] In some cases, they may also cause respiratory irritation.[4][5][6] The presence of a fluorine atom can alter the metabolic stability and bioavailability of the compound, a property often exploited in pharmaceutical development.[7][8]
Table 1: Inferred Hazard Profile for this compound
| Hazard Classification | Inferred Risk | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Based on data for similar nitroaromatic compounds.[1][9] |
| Skin Corrosion/Irritation | Causes skin irritation. | A common characteristic of benzoic acids and their derivatives.[3][4][5][10] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | A common characteristic of benzoic acids and their derivatives.[3][4][5][10] |
| Respiratory Sensitization | May cause respiratory irritation. | Based on data for similar fluorinated benzoic acids.[4][5][6] |
| Reactivity | Potentially reactive with strong acids, bases, oxidizing agents, and reducing agents. | A known characteristic of nitroaromatic compounds.[2] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood.[11] This is crucial to prevent the inhalation of any dust or vapors and to contain any potential spills.
-
Ventilation: Ensure adequate general ventilation in the laboratory and storage areas.[11]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when working with this compound.[11]
-
Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes and accidental contact.[11]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[11] It is critical to consult glove compatibility charts for the specific solvent being used. Gloves should be inspected for any signs of degradation before use and changed regularly.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[11][12]
-
Footwear: Closed-toe shoes are mandatory in the laboratory.[11]
Caption: Workflow for Safe Handling with PPE.
Standard Operating Procedures (SOPs)
Weighing Protocol
-
Preparation: Ensure the analytical balance is clean and located inside a chemical fume hood or a ventilated balance enclosure.
-
Tare: Place a clean, dry weighing vessel on the balance and tare it.
-
Transfer: Using a non-sparking spatula (e.g., plastic or ceramic), carefully transfer the desired amount of this compound to the weighing vessel. Avoid creating dust.
-
Cleaning: After weighing, carefully clean the spatula and any residual compound from the balance and surrounding area using a solvent-dampened wipe. Dispose of the wipe as hazardous waste.
Dissolution Protocol
-
Solvent Selection: Choose an appropriate solvent based on the experimental requirements. Be aware of the hazards associated with the chosen solvent.
-
Addition of Compound: Place a stir bar in the reaction vessel containing the chosen solvent. Slowly add the weighed this compound to the solvent while stirring to ensure efficient dissolution and to prevent clumping.
-
Heating (if necessary): If heating is required to aid dissolution, use a controlled heating mantle and a condenser to prevent solvent evaporation. Avoid open flames.
Storage
-
Container: Store this compound in a tightly sealed, clearly labeled container.
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.[13]
-
Incompatible Materials: Store separately from strong bases, strong acids, oxidizing agents, and reducing agents to prevent potentially dangerous reactions.[2][13]
Emergency Procedures: Preparedness is Key
Spill Response
For a minor spill of solid this compound:
-
Alert: Immediately alert colleagues in the vicinity.[14]
-
Evacuate (if necessary): If the spill is large or if there is a risk of airborne dust, evacuate the immediate area.[14]
-
PPE: Don the appropriate PPE as described in Section 3.2.[14]
-
Containment: Cover the spill with a dry absorbent material such as vermiculite or sand.[15]
-
Collection: Carefully sweep the absorbed material into a designated hazardous waste container.[15] Avoid creating dust.
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water.[15]
-
Disposal: Dispose of all contaminated materials as hazardous waste.[15]
References
- 1. Nitroaromatic Compounds (2005) - Wikisource, the free online library [en.wikisource.org]
- 2. benchchem.com [benchchem.com]
- 3. shell.com.au [shell.com.au]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.es [fishersci.es]
- 7. innospk.com [innospk.com]
- 8. nbinno.com [nbinno.com]
- 9. Methyl 2-fluoro-3-nitrobenzoate | C8H6FNO4 | CID 13470961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methyl 2,6-Difluoro-3-nitrobenzoate | C8H5F2NO4 | CID 43449035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. fishersci.com [fishersci.com]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
The Synthetic Chemist's Compass: Navigating Novel Compound Synthesis with 6-Fluoro-2-methyl-3-nitrobenzoic Acid
Introduction: A Multifaceted Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. The strategic placement of functional groups on an aromatic core allows for the precise tuning of steric and electronic properties, guiding the synthesis of novel compounds with desired biological activities or material characteristics. 6-Fluoro-2-methyl-3-nitrobenzoic acid emerges as a highly versatile, yet underexplored, building block. Its unique trifecta of functional groups—a carboxylic acid, a nitro group, and a fluorine atom, all arranged in a sterically controlled ortho/meta relationship—offers a rich platform for a diverse array of chemical transformations.
This guide provides an in-depth exploration of the chemical reactivity inherent to this compound. We will dissect the role of each functional group, offering field-proven insights and detailed protocols for its transformation. The causality behind experimental choices will be explained, empowering researchers to adapt and innovate in their synthetic endeavors.
Strategic Importance and Reactivity Profile
The synthetic utility of this compound is rooted in the distinct and sequential reactivity of its functional groups. The electron-withdrawing nature of the nitro and carboxylic acid groups significantly activates the fluorine atom for nucleophilic aromatic substitution (SNAr).[1][2] The nitro group itself is a versatile precursor to an amine, which can then serve as a handle for a multitude of cyclization and coupling reactions.[3][4] The carboxylic acid provides a site for amide bond formation, esterification, or reduction, while the ortho-methyl group sterically influences the conformation and reactivity of the adjacent carboxylic acid, a phenomenon known as the "ortho effect".[5][6] This effect can enhance the acidity of the carboxylic acid by forcing it out of the plane of the aromatic ring, thereby reducing resonance stabilization of the acid form.[6]
The strategic workflow for utilizing this building block typically involves a series of sequential or orthogonal transformations, as illustrated below.
Caption: Strategic workflow for derivatizing this compound.
Application Notes & Experimental Protocols
This section details the primary synthetic transformations possible with this compound, providing both the scientific rationale and generalized, actionable protocols.
Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom
Scientific Rationale: The fluorine atom at the 6-position is highly activated towards nucleophilic attack. This is due to the strong electron-withdrawing effects (-I, -M) of the nitro group positioned ortho to it. The rate-determining step in SNAr reactions is the formation of a negatively charged Meisenheimer complex, which is stabilized by these electron-withdrawing groups.[2] The ortho-nitro group is particularly effective at this stabilization through resonance.[1][2] This allows for the displacement of fluoride by a wide range of nucleophiles (amines, thiols, alcohols) under relatively mild conditions, making it an excellent first step for introducing molecular diversity.
Generalized Protocol for SNAr with an Amine:
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).
-
Addition of Base: Add a non-nucleophilic base (e.g., K2CO3, Cs2CO3, or DIPEA, 2.0-3.0 eq.) to the solution. The base will deprotonate the carboxylic acid and the incoming amine nucleophile.
-
Nucleophile Addition: Add the desired primary or secondary amine (1.1-1.5 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically (e.g., by TLC or LC-MS monitoring).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and pour it into water. Acidify with aqueous HCl (e.g., 1M) to protonate the carboxylic acid, causing the product to precipitate. The solid can be collected by filtration, or the aqueous layer can be extracted with an organic solvent like ethyl acetate. The crude product is then purified by column chromatography or recrystallization.
Caption: Experimental workflow for the SNAr reaction.
Reduction of the Nitro Group to an Amine
Scientific Rationale: The conversion of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, opening up a vast array of subsequent reactions.[3] Several methods are available, and the choice depends on the presence of other functional groups. Catalytic hydrogenation is often clean and high-yielding, but care must be taken as catalysts like Pd/C can also reduce other functionalities.[7] Metal-acid systems, such as iron in acetic acid or tin(II) chloride, are highly chemoselective for the nitro group and are tolerant of many other functional groups, including the carboxylic acid and aryl fluoride.[7][8]
Generalized Protocol for Nitro Reduction using Iron:
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the this compound derivative (1.0 eq.) and a solvent mixture, typically ethanol/water or acetic acid.
-
Reagent Addition: Add iron powder (Fe, 5.0-10.0 eq.). If using a neutral solvent system, add an acid source like ammonium chloride (NH4Cl, 4.0-5.0 eq.).
-
Reaction Conditions: Heat the vigorously stirred suspension to reflux (typically 80-100 °C) for 1-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with the reaction solvent or methanol. The filtrate is then concentrated under reduced pressure. The residue can be partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acid and extract the product. The organic layer is then dried over Na2SO4, filtered, and concentrated to yield the crude 3-amino derivative, which can be purified further if necessary.
Table 1: Comparison of Common Nitro Reduction Methods
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H2, Pd/C or Raney Ni | High yield, clean byproducts (H2O).[7] | Can reduce other functional groups; Raney Ni may be preferred to avoid dehalogenation.[7] |
| Metal/Acid Reduction | Fe/AcOH or NH4Cl | Highly chemoselective, inexpensive, tolerates many functional groups.[7] | Stoichiometric metal waste, requires filtration of iron salts. |
| Metal Salt Reduction | SnCl2·2H2O | Mild, chemoselective.[7] | Generates tin-based waste, which can be toxic. |
Derivatization of the Carboxylic Acid
Scientific Rationale: The carboxylic acid moiety is a key handle for constructing larger molecules, most commonly through the formation of amide or ester linkages. Direct amide coupling between a carboxylic acid and an amine typically requires an activating agent (coupling reagent) to convert the hydroxyl group of the acid into a better leaving group.[9][10] Esterification can often be achieved more simply through Fischer esterification using an alcohol in the presence of a strong acid catalyst.[11][12]
Generalized Protocol for Amide Coupling (using HATU):
-
Reagent Preparation: Dissolve the this compound derivative (1.0 eq.), the desired amine (1.1 eq.), and a coupling agent such as HATU (1.1 eq.) in a dry polar aprotic solvent like DMF.
-
Base Addition: Add a non-nucleophilic organic base, such as DIPEA or triethylamine (2.0-3.0 eq.), to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 2-16 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by flash column chromatography.
Tandem and Cyclization Strategies
The true power of this compound is realized when these individual transformations are combined. For instance, after reduction of the nitro group to an amine, the resulting ortho-amino-methylbenzoic acid derivative is primed for intramolecular cyclization reactions to form various heterocyclic systems, which are prevalent scaffolds in pharmaceuticals.[13][14][15]
Alternatively, a one-pot reductive amidation can be envisioned, directly coupling the nitrobenzoic acid with a carboxylic acid using a suitable catalyst system and a reducing agent like carbon monoxide, bypassing the need to isolate the intermediate amine.[16][17][18]
Conclusion
This compound is a synthetically powerful building block whose potential is defined by the strategic and selective manipulation of its three key functional groups. By understanding the inherent reactivity of the activated fluorine, the versatile nitro group, and the readily derivatized carboxylic acid, researchers can unlock a multitude of pathways to novel and complex molecular architectures. The protocols and strategic insights provided herein serve as a robust starting point for scientists and drug development professionals to harness the full potential of this multifaceted intermediate in their synthetic campaigns.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. KR860001389B1 - Method for preparing a natrobenzoic acid amide derivative - Google Patents [patents.google.com]
- 11. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Research Portal [ujcontent.uj.ac.za]
- 18. Direct Access to Amides from Nitro-Compounds via Aminocarbonylation and Amidation Reactions: A Minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of 6-Fluoro-2-methyl-3-nitrobenzoic Acid by Recrystallization
Introduction: The Imperative for Purity
6-Fluoro-2-methyl-3-nitrobenzoic acid is a substituted aromatic carboxylic acid, a class of molecules that serve as versatile building blocks in medicinal chemistry and materials science. The precise arrangement of the fluoro, methyl, nitro, and carboxylic acid groups imparts specific electronic and steric properties, making it a valuable intermediate for the synthesis of complex target molecules, particularly in drug development.
The efficacy, safety, and reproducibility of subsequent synthetic steps are critically dependent on the purity of this starting material. Crude synthetic products are often contaminated with by-products, unreacted starting materials, or residual catalysts. Recrystallization is a powerful, cost-effective, and scalable purification technique that leverages differences in solubility to isolate a compound in a highly pure crystalline form.
This guide provides a comprehensive, experience-driven framework for developing a robust recrystallization protocol for this compound. It is designed for researchers, chemists, and drug development professionals, moving beyond a simple list of steps to explain the underlying principles and decision-making processes that ensure a successful and reproducible purification.
Foundational Principles: The Science of Recrystallization
Recrystallization is a physical separation process, not a chemical reaction. Its success hinges on the principle that the solubility of most solid compounds increases significantly with the temperature of the solvent.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point.
The process involves:
-
Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.
-
Cooling the solution slowly and undisturbed. As the temperature decreases, the solubility of the target compound drops, and the solution becomes supersaturated. This forces the compound to crystallize out of the solution.
-
Exclusion of Impurities: The highly ordered structure of a growing crystal lattice preferentially incorporates molecules of its own kind, effectively excluding dissimilar impurity molecules, which remain dissolved in the surrounding solvent (the "mother liquor").[1]
-
Isolation of Pure Crystals: The purified crystals are then separated from the impurity-laden mother liquor by filtration.
The careful selection of the solvent is the most critical step in this process and dictates the efficiency of the purification and the final yield.
Compound Profile and Safety Imperatives
Before commencing any experimental work, a thorough understanding of the subject compound's properties and safety hazards is essential.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₈H₆FNO₄ | - |
| Molecular Weight | 199.14 g/mol | - |
| Appearance | Expected to be a light yellow or off-white solid/powder.[2][3] | Inferred from analogs |
| Melting Point | Not available. The related compound 2-methyl-3-nitrobenzoic acid melts at 182-186 °C.[3] | Inferred from analogs |
| Solubility | Insoluble in water.[4] Likely soluble in polar organic solvents like ethanol and acetone.[5] | Inferred from analogs |
Safety & Handling:
Substituted nitroaromatic compounds and fluorinated organic compounds require careful handling.[6][7]
-
Hazard Profile: The analogous compound, 2-methyl-3-nitrobenzoic acid, is classified as a skin and serious eye irritant and may cause respiratory irritation.[3][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.[6]
-
Engineering Controls: All operations should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[4]
-
Spill Response: In case of a spill, dampen the solid material with a suitable solvent like alcohol, and carefully transfer it to a sealed container for disposal.[4] Avoid generating dust.
Experimental Protocol: A Systematic Approach
Due to the absence of published, specific solubility data for this compound, a systematic solvent screening is the mandatory first step.
Part A: Protocol for Recrystallization Solvent Screening
This protocol is designed to efficiently identify a suitable single or mixed-solvent system using minimal material.
Objective: To find a solvent that dissolves this compound poorly at room temperature but completely at the solvent's boiling point.
Materials:
-
Crude this compound
-
Small test tubes (13x100 mm)
-
Hot plate with a sand or water bath
-
Graduated pipettes or cylinders
-
Candidate solvents (e.g., Water, Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane/Hexane)
Procedure:
-
Place approximately 20-30 mg of the crude solid into several separate test tubes.
-
To each tube, add 0.5 mL of a different candidate solvent. Agitate the mixture at room temperature for 60 seconds. Record your observations (insoluble, partially soluble, fully soluble). A solvent that dissolves the compound at room temperature is unsuitable for single-solvent recrystallization.
-
For the tubes where the solid was insoluble or sparingly soluble, heat the mixture gently in a sand or water bath to the solvent's boiling point.
-
If the solid does not dissolve, add another 0.5 mL of the solvent and continue heating. Repeat until the solid dissolves completely. Note the approximate total volume of solvent used.
-
An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-3 mL) at its boiling point.
-
Allow the tubes with dissolved solid to cool slowly to room temperature, and then place them in an ice-water bath for 10-15 minutes.
-
Observe the formation of crystals. The best solvent will produce a large quantity of crystalline precipitate.
-
Record all observations in a table.
Data Presentation: Solvent Screening Observations
| Solvent | Solubility at Room Temp (25°C) | Solubility at Boiling Point | Crystal Formation on Cooling | Assessment |
| Water | Record observation | Record observation | Record observation | Excellent/Good/Fair/Poor |
| Ethanol | Record observation | Record observation | Record observation | Excellent/Good/Fair/Poor |
| Methanol | Record observation | Record observation | Record observation | Excellent/Good/Fair/Poor |
| Ethyl Acetate | Record observation | Record observation | Record observation | Excellent/Good/Fair/Poor |
| Toluene | Record observation | Record observation | Record observation | Excellent/Good/Fair/Poor |
| Add others as tested |
Based on analogs like 3-nitrobenzoic acid and 4-fluoro-3-nitrobenzoic acid, ethanol, methanol, or an ethanol/water mixture are promising candidates.[8][9]
Part B: Master Protocol for Single-Solvent Recrystallization
This protocol should be employed once an optimal solvent has been identified from Part A.
Materials & Equipment:
-
Crude this compound
-
Erlenmeyer flasks (2-3 sizes)
-
Selected recrystallization solvent
-
Boiling chips or a magnetic stir bar
-
Hot plate/stirrer
-
Stemless funnel (for hot filtration, if needed)
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Watch glass or drying dish
-
Melting point apparatus
Procedure:
-
Preparation: Weigh the crude solid and place it into an appropriately sized Erlenmeyer flask. Add a boiling chip or stir bar.
-
Dissolution: Add a small portion of the selected solvent to the flask. Heat the mixture to a gentle boil on a hot plate. Add more hot solvent in small increments, allowing the mixture to return to a boil after each addition, until the solid has just completely dissolved.[10] Causality: Using the minimum volume of hot solvent is crucial for maximizing the recovery yield, as some product will always remain dissolved in the mother liquor.[1]
-
(Optional - Hot Filtration): If insoluble impurities (e.g., dust, particulates) are observed in the hot solution, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel containing fluted filter paper. Quickly pour the hot solution through the filter paper to remove the insoluble matter. Causality: This step must be done quickly to prevent premature crystallization of the product on the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined crystals with higher purity. Rapid cooling can trap impurities within the crystal lattice.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product.
-
Isolation: Set up a Büchner funnel with filter paper for vacuum filtration. Wet the filter paper with a small amount of the cold recrystallization solvent to ensure a good seal.
-
Turn on the vacuum and pour the cold crystal slurry into the center of the Büchner funnel. Use a spatula to transfer any remaining crystals.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent.[10] Causality: This removes any residual mother liquor adhering to the crystal surfaces. Using cold solvent minimizes the loss of the purified product.
-
Drying: Leave the vacuum on to pull air through the crystals for 10-15 minutes to partially dry them. Transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry completely in a fume hood or in a desiccator.
-
Analysis: Weigh the dry, purified product and calculate the percent recovery. Determine the melting point of the purified sample and compare it to the crude material. A successful purification will result in a sharper and higher melting point.
Visualization: Recrystallization Workflow
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. 2-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 16096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 2-METHYL-3-NITROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Strategic Derivatization of 6-Fluoro-2-methyl-3-nitrobenzoic Acid: A Scaffold for Novel Biological Probes
An Application Note and Protocol Guide
Abstract
This document provides a comprehensive guide for the strategic derivatization of 6-Fluoro-2-methyl-3-nitrobenzoic acid, a promising but underexplored scaffold for biological screening. We present a rationale grounded in established medicinal chemistry principles, detailing synthetic protocols for creating a diverse chemical library. The guide explains the causality behind experimental choices, from initial amide and ester synthesis to more complex modifications targeting the nitro and fluoro groups. Furthermore, we outline a tiered biological screening cascade, beginning with broad cytotoxicity assays and progressing to more specific antimicrobial and enzymatic screens. This application note is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of novel bioactive compounds.
Introduction: Rationale and Strategic Considerations
This compound is a synthetically accessible small molecule featuring a unique combination of functional groups that make it an attractive starting point for medicinal chemistry campaigns.
-
Carboxylic Acid: This group serves as a versatile synthetic handle for the introduction of a wide array of functional groups through amide or ester linkages, allowing for the systematic exploration of structure-activity relationships (SAR).
-
Nitro Group: The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring. It can also be reduced to an amine, providing a secondary point for diversification.
-
Fluorine Atom: The presence of fluorine can enhance metabolic stability, improve membrane permeability, and modulate pKa, all of which are desirable properties in drug candidates.
-
Methyl Group: This group provides steric bulk and can influence the orientation of other substituents, potentially leading to specific interactions with biological targets.
The strategic derivatization of this scaffold aims to create a library of compounds with diverse physicochemical properties, thereby increasing the probability of identifying hits in biological screens.
Synthetic Derivatization Strategies
The derivatization of this compound can be approached in a stepwise manner, targeting its key functional groups.
Primary Derivatization: Amide and Ester Synthesis
The most direct approach to derivatization involves the modification of the carboxylic acid group. Amide bond formation is a cornerstone of medicinal chemistry, as the resulting amide group can act as a hydrogen bond donor and acceptor, crucial for target binding.
Caption: Workflow for amide and ester synthesis from the parent acid.
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and often leads to high yields.
-
Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Add HATU (1.1 eq) and a tertiary amine base such as Diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir at room temperature for 15 minutes.
-
Nucleophilic Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF | High polarity solubilizes reactants; high boiling point allows for heating if necessary. |
| Coupling Agent | HATU | High efficiency, low epimerization risk for chiral amines. |
| Base | DIPEA | Non-nucleophilic base to neutralize the hexafluorophosphate salt and the carboxylic acid. |
| Temperature | Room Temperature | Sufficient for most amine couplings with HATU. |
Secondary Derivatization: Reduction of the Nitro Group
The reduction of the aromatic nitro group to an amine opens up a new avenue for derivatization, allowing for the introduction of a second library of substituents.
Rationale: Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro groups, particularly in the presence of other reducible functional groups like esters.
-
Preparation: Dissolve the nitro-containing starting material (1.0 eq) in ethanol or ethyl acetate.
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) for 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and carefully quench by adding a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting aniline derivative by column chromatography.
The newly formed aniline can then be further derivatized via acylation, sulfonylation, or other amine-specific reactions.
Biological Screening Cascade
A tiered approach to biological screening is recommended to efficiently identify promising compounds.
Caption: A tiered approach for biological screening of the derivative library.
Tier 1: Primary Screening
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed a 96-well plate with a suitable cancer cell line (e.g., HeLa, A549) at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Addition: Treat the cells with the synthesized derivatives at a standard concentration (e.g., 10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant inhibition (e.g., >50%) are considered hits.
Principle: This method determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium or fungus.
-
Preparation: Perform serial dilutions of the test compounds in a 96-well plate containing appropriate growth media (e.g., Mueller-Hinton broth for bacteria).
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) to each well.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37 °C for 18-24 hours).
-
Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The synthetic and screening protocols outlined in this application note provide a robust framework for the exploration of this compound as a scaffold for the discovery of novel biologically active molecules. The strategic derivatization targeting multiple functional groups, coupled with a systematic biological screening cascade, offers a high probability of identifying promising lead compounds for further development.
Quantitative Analysis of 6-Fluoro-2-methyl-3-nitrobenzoic Acid: A Guide to Robust HPLC-UV and GC-MS Methodologies
An Application Note for Researchers and Drug Development Professionals
Abstract
This technical guide provides detailed analytical methods for the precise and reliable quantification of 6-Fluoro-2-methyl-3-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for purity assessment and concentration determination in drug development, we present two robust, validated methodologies: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a secondary Gas Chromatography-Mass Spectrometry (GC-MS) method for higher sensitivity and impurity profiling. The protocols are designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reproducibility.[1][2] This document explains the causality behind experimental choices, offering researchers the foundational knowledge to implement and adapt these methods effectively.
Introduction: The Analytical Imperative
This compound is a substituted aromatic carboxylic acid. Its specific arrangement of functional groups—a carboxylic acid, a nitro group, a methyl group, and a fluorine atom—makes it a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs). The fluorine atom, in particular, is often introduced to enhance the metabolic stability or binding affinity of a final drug molecule.
Accurate quantification of this intermediate is paramount for several reasons:
-
Stoichiometric Control: Ensures precise molar ratios in subsequent synthetic steps, maximizing yield and minimizing side reactions.
-
Purity Assessment: Identifies and quantifies process-related impurities or degradation products, which is a critical aspect of drug safety and regulatory compliance.[3]
-
Stability Studies: Determines the degradation profile of the compound under various stress conditions, informing storage and handling requirements.
This guide provides the necessary protocols to establish reliable analytical control over this compound in a research or manufacturing environment.
Physicochemical Properties and Analytical Strategy
A successful analytical method is built upon an understanding of the analyte's chemical nature.
| Property | Value / Characteristic | Analytical Implication |
| Molecular Formula | C₈H₆FNO₄ | --- |
| Molecular Weight | 199.14 g/mol [4] | Used for preparing standard solutions of known concentration. |
| Functional Groups | Carboxylic acid, Nitro group, Aromatic ring | The aromatic ring and nitro group are strong chromophores, making UV detection highly suitable. The carboxylic acid is polar and acidic. |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, DMSO.[5] | Guides the selection of solvents for sample preparation and mobile phase composition. |
| Volatility | Low | The compound is not sufficiently volatile for direct GC analysis; a derivatization step is required to convert the polar carboxylic acid into a more volatile ester.[6][7] |
Chosen Strategy:
-
Primary Method (Assay & Purity): A reversed-phase HPLC (RP-HPLC) method with UV detection is the preferred approach. It is robust, reproducible, and directly applicable to the analyte without derivatization. By acidifying the mobile phase, we ensure the carboxylic acid group is protonated, leading to consistent retention and sharp peak shapes.[8]
-
Secondary Method (Trace Analysis): A GC-MS method is detailed for applications requiring higher sensitivity or for identification of volatile impurities. This method necessitates a derivatization step to convert the carboxylic acid to a volatile ester, such as a trimethylsilyl (TMS) or methyl ester.[6][9]
Primary Method: Reversed-Phase HPLC with UV Detection
This method is designed for the accurate assay and purity determination of this compound.
Rationale for Method Design
-
Column: A C18 column is selected for its versatility and effectiveness in retaining moderately polar organic compounds like our analyte.[8]
-
Mobile Phase: A mixture of acetonitrile and water provides a good polarity range to elute the analyte with a reasonable retention time. Phosphoric acid is added to the aqueous component to lower the pH to approximately 2.5-3.0. This suppresses the ionization of the carboxylic acid group, ensuring it remains in its neutral form (R-COOH rather than R-COO⁻), which enhances its retention on the nonpolar C18 stationary phase and results in symmetrical peaks.[8]
-
Detection: The nitro-substituted aromatic ring provides strong UV absorbance. A photodiode array (PDA) detector is recommended to assess peak purity and select the wavelength of maximum absorbance (λ-max), though a standard UV detector set at a suitable wavelength (e.g., 254 nm) is also effective.
Experimental Protocol: HPLC-UV
Apparatus and Reagents:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes, and HPLC vials.
-
Reference standard of this compound (>99% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Phosphoric acid (H₃PO₄), ACS grade.
Procedure:
-
Mobile Phase Preparation (0.1% H₃PO₄ in Water):
-
Carefully add 1.0 mL of concentrated phosphoric acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water.
-
Dilute to the mark with water and mix thoroughly.
-
Filter this aqueous component and the acetonitrile separately through a 0.45 µm membrane filter to degas and remove particulates.[8]
-
-
Standard Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (this serves as the diluent). Mix until fully dissolved. This is your stock solution.
-
-
Sample Solution Preparation:
-
Prepare the sample to a target concentration of 100 µg/mL using the same diluent as the standard.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of small organic molecules. |
| Mobile Phase | Acetonitrile : Water with 0.1% H₃PO₄ | Isocratic or Gradient elution can be used. |
| Starting Condition: 50:50 (v/v) | A good starting point for method development. Adjust as needed for optimal retention time (typically 3-10 minutes). | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[8] |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring a good detector response. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm or λ-max | 254 nm is a common wavelength for aromatic compounds. Determine λ-max from a spectrum for optimal sensitivity. |
| Run Time | 15 minutes | Sufficient to elute the main peak and any common impurities. |
-
Analysis Workflow:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform system suitability tests (see Section 5).
-
Inject the standard and sample solutions.
-
Integrate the peak areas and calculate the concentration or purity.
-
HPLC Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
Secondary Method: GC-MS with Derivatization
This method is ideal for trace-level quantification and positive identification based on mass spectra.
Rationale for Method Design
-
Derivatization: Benzoic acids are polar and non-volatile, making them unsuitable for direct GC analysis.[6] A derivatization step is mandatory. Silylation (e.g., with BSTFA) to form a trimethylsilyl ester is a common and effective choice. This reaction is rapid and produces a volatile derivative suitable for GC.[9]
-
Separation: A nonpolar capillary column, such as a DB-5MS or equivalent, is well-suited for separating the derivatized analyte from other components.[10]
-
Detection: Mass spectrometry provides high selectivity and sensitivity. It allows for quantification using Selected Ion Monitoring (SIM) mode and provides a mass spectrum that can be used for definitive identification of the analyte and any impurities.[11]
Experimental Protocol: GC-MS
Apparatus and Reagents:
-
GC-MS system with a capillary column inlet and an electron ionization (EI) source.
-
DB-5MS column (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Autosampler vials with inserts.
-
Heating block or oven for derivatization.
-
Reference standard of this compound.
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Acetonitrile or Ethyl Acetate (anhydrous).
Procedure:
-
Standard/Sample Preparation:
-
Prepare stock solutions of the standard and sample in the chosen anhydrous solvent (e.g., at 1 mg/mL).
-
In a vial, place 100 µL of the stock solution.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dry residue, add 100 µL of BSTFA + 1% TMCS.
-
Seal the vial tightly.
-
Heat the vial at 70°C for 30 minutes to ensure complete derivatization.[7]
-
Cool to room temperature before analysis.
-
-
GC-MS Conditions:
| Parameter | Condition | Rationale |
| Injector Temp. | 250°C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Split/Splitless (e.g., 20:1 split) | Adjust split ratio based on concentration and sensitivity needs. |
| Carrier Gas | Helium, constant flow (1.0 mL/min) | Inert carrier gas standard for GC-MS. |
| Oven Program | 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) | A general-purpose program; optimize based on observed chromatography. |
| MS Source Temp. | 230°C | Standard EI source temperature. |
| MS Quad Temp. | 150°C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra. |
| Acquisition Mode | Full Scan (m/z 50-400) and/or SIM | Full scan for identification; SIM mode for high-sensitivity quantification using characteristic ions. |
GC-MS Workflow Diagram
Caption: GC-MS sample preparation and analysis workflow.
Method Validation: Ensuring a Self-Validating System
To ensure the trustworthiness of the results, the primary HPLC-UV method must be validated according to ICH Q2(R2) guidelines.[1][12] Validation demonstrates that the analytical procedure is suitable for its intended purpose.
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved by making five replicate injections of a standard solution.
| Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the autosampler and detector.[1] |
| Theoretical Plates (N) | > 2000 | Indicates the efficiency of the separation. |
Core Validation Parameters
The following parameters should be assessed to fully validate the method for quantitative analysis.
| Parameter | Protocol Summary | Acceptance Criteria (Typical) |
| Specificity | Analyze a blank (diluent), a placebo (if in a formulation), the reference standard, and a sample spiked with known impurities. | The analyte peak should be free from interference from other components at its retention time. Peak purity analysis (via PDA) should pass.[13] |
| Linearity | Prepare at least five concentrations of the reference standard across a specified range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.[13] |
| Accuracy | Analyze samples of known concentration (e.g., by spiking a blank matrix at three levels: 80%, 100%, and 120% of the target concentration) in triplicate. | Percent recovery should be within 98.0% to 102.0% for each level.[13] |
| Precision | Repeatability: Analyze six replicate samples at 100% concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | %RSD of the results should be ≤ 2.0% for repeatability.[1] Results between intermediate precision studies should be consistent. |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the lower and upper concentration limits.[13] | Typically 80% to 120% of the test concentration for an assay.[13] |
| Quantitation Limit (QL) | Determined by analyzing a series of dilute solutions and finding the lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio (S/N) ≥ 10. |
| Robustness | Intentionally vary method parameters (e.g., ±10% flow rate, ±2°C column temperature, ±5% mobile phase organic content) and assess the impact on the results. | The results should remain unaffected by small, deliberate changes in the method parameters. |
By systematically performing these validation experiments, the HPLC-UV protocol becomes a self-validating system, providing a high degree of assurance in the quality of the analytical data generated.
Conclusion
This application note provides two comprehensive, scientifically-grounded methods for the quantification of this compound. The primary RP-HPLC method is robust and ideal for routine quality control, while the GC-MS method offers a powerful alternative for high-sensitivity applications and impurity identification. By following the detailed protocols and adhering to the principles of method validation outlined, researchers, scientists, and drug development professionals can generate accurate and reliable data, ensuring tight control over this critical pharmaceutical intermediate.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Methyl 2-fluoro-3-nitrobenzoate | C8H6FNO4 | CID 13470961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. benchchem.com [benchchem.com]
- 9. Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS) | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluoro-2-methyl-3-nitrobenzoic acid
Welcome to the technical support guide for the synthesis of 6-Fluoro-2-methyl-3-nitrobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthesis. The following guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in the principles of electrophilic aromatic substitution.
Part 1: Core Synthesis Pathway and Mechanism
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution (EAS) nitration of 2-fluoro-6-methylbenzoic acid.[1][2] This reaction, while straightforward in principle, is subject to complex regiochemical influences from three distinct substituents on the aromatic ring.
The core of the reaction involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[3][4][5][6] The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of a water molecule and form the nitronium ion.
Caption: Formation of the nitronium ion electrophile.
Once formed, the nitronium ion attacks the electron-rich benzene ring. The final position of the nitro group is dictated by the directing effects of the existing substituents:
-
-COOH (Carboxylic Acid): A meta-director and a strong deactivating group due to both inductive and resonance effects.[3][4][5]
-
-F (Fluoro): An ortho-, para-director and a deactivating group due to a strong inductive effect but a resonance-donating effect.
-
-CH₃ (Methyl): An ortho-, para-director and an activating group.
In the case of 2-fluoro-6-methylbenzoic acid, the directing effects synergize to strongly favor substitution at the C3 position, which is meta to the carboxylic acid and ortho to the fluorine atom.
Caption: Combined directing effects on the aromatic ring.
Part 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yielded a dark, tarry, or resinous crude product with very little of the desired compound. What is the most likely cause?
Answer: This is a classic sign of an uncontrolled exothermic reaction. The primary causes are:
-
Excessive Temperature: Nitration is highly exothermic. If the temperature rises significantly above the optimal range (typically 0-15°C), side reactions such as oxidation of the methyl group and over-nitration (dinitration) can occur, leading to degradation and polymerization.[3][4]
-
Rapid Addition of Nitrating Mixture: Adding the nitric/sulfuric acid mixture too quickly will cause a rapid temperature spike that the cooling bath cannot counteract.
-
Insufficient Stirring: Poor mixing can create localized "hot spots" where the concentration of the nitrating agent is too high, leading to decomposition.
Solutions:
-
Strict Temperature Control: Use an ice-salt bath or a cryocooler to maintain the internal reaction temperature between 0-5°C during the addition.
-
Slow, Controlled Addition: Add the pre-chilled nitrating mixture dropwise via an addition funnel over a period of at least 60 minutes.[7] Monitor the internal thermometer closely.
-
Vigorous Mechanical Stirring: Ensure the reaction mixture is homogenous throughout the addition to efficiently dissipate heat.
Question 2: My isolated yield is low, and I've recovered a significant amount of unreacted 2-fluoro-6-methylbenzoic acid. Why did the reaction not go to completion?
Answer: Incomplete conversion is typically due to insufficient electrophile generation or reaction time.
-
Inactivated Nitrating Agent: The use of non-concentrated or old nitric or sulfuric acid can prevent the efficient formation of the necessary nitronium ion.[3][4] Water in the system will quench the reaction.
-
Insufficient Reaction Time/Temperature: The starting material has three deactivating or weakly activating groups, which slows the overall reaction rate compared to benzene.[5] The reaction may require more time or a slightly higher temperature post-addition to proceed to completion.
Solutions:
-
Verify Acid Concentration: Use fresh, concentrated (>95%) sulfuric acid and concentrated (>68%) nitric acid.
-
Allow for Post-Addition Stirring: After the addition of the nitrating mixture is complete, allow the reaction to stir at 0-10°C for an additional 1-2 hours to ensure maximum conversion.
-
Monitor with TLC: If possible, take small aliquots to monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
Question 3: My NMR analysis shows the desired product along with a significant isomeric impurity. How can I improve regioselectivity and purify the product?
Answer: While the C3 position is electronically favored, some formation of the 2-fluoro-6-methyl-5-nitrobenzoic acid isomer can occur.
-
Cause: Higher reaction temperatures can reduce the selectivity of the electrophilic attack, allowing for the formation of thermodynamically less-favored isomers.
-
Purification Challenge: The isomers often have very similar polarities, making chromatographic separation difficult.
Solutions:
-
Lower the Reaction Temperature: Running the reaction at the lower end of the recommended temperature range (e.g., 0-5°C) can enhance selectivity.
-
Purification by Recrystallization: The most effective method for purification is often fractional recrystallization. The different isomers may have varying solubilities in specific solvent systems. An ethanol/water or methanol/water system is a good starting point.[7][8]
Question 4: During the workup, my product "oiled out" instead of precipitating as a solid when poured onto ice. How should I handle this?
Answer: "Oiling out" occurs when the melting point of the crude product (often lowered by impurities) is below the temperature of the quenching mixture.
-
Cause: The presence of unreacted starting material, isomeric byproducts, or degradation products can act as an impurity, causing a melting point depression.
-
Recovery Strategy: Do not discard the mixture. The oily product can be recovered via extraction.
Solutions:
-
Extraction: Transfer the entire aqueous mixture to a separatory funnel and extract several times with an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Wash the Organic Layer: Wash the combined organic extracts with water and then with brine to remove residual acid and inorganic salts.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product, which can then be purified.
Part 3: Frequently Asked Questions (FAQs)
-
Q1: What is the optimal molar ratio of reagents?
-
A1: A common starting point is to use the starting material as the limiting reagent (1.0 eq), with a slight excess of nitric acid (1.1-1.3 eq) and a significant excess of sulfuric acid, which acts as both the catalyst and the solvent.
-
-
Q2: How critical is the exclusion of water?
-
Q3: Are there safer alternatives to the standard nitrating mixture?
-
A3: While the HNO₃/H₂SO₄ system is most common, other nitrating agents like N-nitrosuccinimide or nitronium tetrafluoroborate can be explored under specific conditions, though they are often more expensive and may require different optimization.
-
Part 4: Protocols & Data
Protocol 1: Synthesis of this compound
Disclaimer: This protocol is a representative procedure and should be adapted and optimized. All work must be conducted in a fume hood with appropriate personal protective equipment (PPE).
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-fluoro-6-methylbenzoic acid (1.0 eq) in concentrated sulfuric acid (~3-4 mL per gram of starting material) at room temperature. Cool the resulting solution to 0°C in an ice-salt bath.
-
Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (~1-2 mL per mL of nitric acid) while cooling in an ice bath.
-
Reaction: Add the nitrating mixture from step 2 to the dropping funnel. Add the mixture dropwise to the solution from step 1 over 60-90 minutes, ensuring the internal temperature does not exceed 10°C (ideal 0-5°C).[7]
-
Stirring: After the addition is complete, let the reaction stir at 0-10°C for an additional 2 hours.
-
Workup: Slowly pour the reaction mixture over a large excess of crushed ice with vigorous stirring. A pale yellow solid should precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral (pH ~7).
-
Drying: Dry the crude product in a vacuum oven at 40-50°C.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude, dry product in a minimum amount of hot methanol or ethanol.
-
Slowly add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add a few more drops of the alcohol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent mixture, and dry under vacuum.
Table 1: Key Reaction Parameter Summary
| Parameter | Recommended Range | Rationale for Low Yield if Deviated |
| Temperature | 0 - 10°C | High temps cause oxidation & side products.[3][4] |
| Nitric Acid | 1.1 - 1.3 molar eq. | Insufficient acid leads to incomplete reaction. |
| Acid Conc. | >95% H₂SO₄, >68% HNO₃ | Water inhibits nitronium ion formation.[3][4] |
| Addition Time | 60 - 90 minutes | Fast addition causes dangerous temperature spikes. |
| Reaction Time | 2 - 4 hours | Too short may result in incomplete conversion. |
Part 5: Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield.
References
- 1. ossila.com [ossila.com]
- 2. scbt.com [scbt.com]
- 3. dev.lacavedespapilles.com [dev.lacavedespapilles.com]
- 4. sga.profnit.org.br [sga.profnit.org.br]
- 5. youtube.com [youtube.com]
- 6. aiinmr.com [aiinmr.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for 6-Fluoro-2-methyl-3-nitrobenzoic acid
Welcome to the technical support center for the synthesis and optimization of 6-Fluoro-2-methyl-3-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis. We will address common challenges, provide detailed troubleshooting protocols, and explain the underlying chemical principles to ensure successful and reproducible outcomes.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry. Its synthesis, typically achieved through the electrophilic nitration of 6-fluoro-2-methylbenzoic acid, presents a significant regioselectivity challenge. The aromatic ring is substituted with three distinct groups: a weakly activating methyl group (-CH₃), a strongly deactivating and meta-directing carboxylic acid group (-COOH), and a deactivating but ortho-, para-directing fluorine atom (-F). The interplay of these electronic and steric effects makes precise control of the reaction conditions paramount to achieving a high yield of the desired 3-nitro isomer while minimizing the formation of unwanted side products.
This guide provides field-proven insights and validated protocols to help you optimize this sensitive reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: What is the primary challenge in synthesizing this compound?
The primary challenge is controlling the regioselectivity of the nitration reaction. The starting material, 6-fluoro-2-methylbenzoic acid, has multiple positions susceptible to electrophilic attack. The methyl group directs ortho and para, the fluorine atom also directs ortho and para, and the carboxylic acid group directs meta. The desired product requires nitration at the C3 position, which is ortho to both the methyl and fluorine groups and meta to the carboxylic acid group. This confluence of directing effects can lead to a mixture of isomers, most notably the 5-nitro and dinitro derivatives.
Q2: My reaction is producing a mixture of isomers, primarily the 5-nitro product. How can I improve selectivity for the 3-nitro position?
This is the most common problem. Formation of the 5-nitro isomer is competitive. To enhance selectivity for the desired 3-nitro product, you must carefully control the reaction's activation energy and the nature of the electrophile.
-
Nitrating Agent Composition: Standard concentrated nitric acid in sulfuric acid can be effective, but for substrates prone to isomer formation, a stronger nitrating system is often required to improve yield and purity.[1] A mixture of fuming nitric acid and oleum (sulfuric acid containing dissolved SO₃) generates a higher concentration of the highly reactive nitronium ion (NO₂⁺) and can drive the reaction towards a single, thermodynamically favored product.[1]
-
Temperature Control: Nitration is highly exothermic.[2] Maintaining a low and stable temperature (typically 0–5 °C) is critical. Even small temperature spikes can provide enough energy to overcome the activation barrier for the formation of undesired isomers.
-
Reagent Addition: The nitrating agent must be added very slowly (dropwise) to the substrate solution to maintain strict temperature control and prevent localized overheating, which can lead to side reactions.[3][4]
Q3: My reaction yield is consistently low, even with good selectivity. What are the potential causes?
Low yield can stem from several factors beyond isomer formation:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time or a nitrating agent that is not potent enough. Using a stronger system like fuming HNO₃/oleum can lead to full conversion where standard mixed acid fails.[1]
-
Presence of Water: Any moisture in the reagents (especially the sulfuric acid) will consume the nitronium ion and inhibit the reaction.[4] Always use anhydrous grade reagents.
-
Side-Chain Oxidation: Although less common at low temperatures, the methyl group can be susceptible to oxidation by nitric acid, especially under harsh conditions, leading to product loss.[4]
-
Work-up Losses: The product may be partially soluble in the aqueous phase during quenching. Ensure the quenching is done on a sufficient amount of ice to keep the temperature low and fully precipitate the product.
Q4: The reaction mixture has turned dark brown or black. What does this indicate and is the reaction salvageable?
A dark, tar-like appearance indicates runaway side reactions, such as oxidation or polynitration.[4] This is almost always caused by a loss of temperature control. A rapid increase in temperature dramatically accelerates decomposition and polymerization pathways. Unfortunately, once significant charring has occurred, the reaction is generally compromised, and it is best to stop the experiment and start over, focusing on stricter temperature control and slower reagent addition.
Q5: What are the best practices for purifying the crude this compound?
Purification is critical for removing isomeric impurities and any unreacted starting material.
-
Initial Wash: After quenching on ice and filtering, the crude solid should be washed thoroughly with cold water to remove residual acids.
-
Recrystallization: The most effective purification method is recrystallization. A common and effective solvent system is an ethanol-water mixture.[4] The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes cloudy (the cloud point). The solution is then allowed to cool slowly to form pure crystals.
-
Alkaline Wash (Advanced): For difficult-to-remove acidic impurities, the crude product can be dissolved in a dilute sodium bicarbonate solution, filtered to remove any non-acidic tars, and then re-precipitated by carefully adding acid. This process is similar to the workup for m-nitrobenzoic acid.[5]
Visualizing the Synthetic Challenge
The following diagrams illustrate the reaction pathway and a logical troubleshooting workflow.
Caption: Reaction pathway for the nitration of 6-fluoro-2-methylbenzoic acid.
Caption: Troubleshooting workflow for common nitration issues.
Experimental Protocols
Safety First: Nitration reactions are highly exothermic and involve corrosive, strong acids and oxidizing agents. Always perform these reactions in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves. Have an ice bath ready for emergency cooling.
Protocol 1: Standard Mixed Acid Nitration
This protocol is a baseline method suitable for initial attempts.
Reagents:
-
6-Fluoro-2-methylbenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid.
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly, in portions, add the 6-fluoro-2-methylbenzoic acid to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in the ice bath.
-
Fill the dropping funnel with the cold nitrating mixture.
-
Add the nitrating mixture dropwise to the stirred solution of the benzoic acid over 30-60 minutes. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition.
-
After the addition is complete, let the reaction stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC if possible.
-
Slowly pour the reaction mixture onto a large excess of crushed ice in a beaker with vigorous stirring.
-
A precipitate will form. Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
Protocol 2: Optimized High-Yield Nitration with Oleum
This advanced protocol is adapted from a high-yield synthesis of a closely related isomer and is designed to maximize conversion and selectivity.[1]
Reagents:
-
6-Fluoro-2-methylbenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Oleum (e.g., 20% SO₃)
-
Fuming Nitric Acid (>90%)
-
Crushed Ice
-
Deionized Water
Procedure:
-
In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine concentrated sulfuric acid and oleum.
-
Cool the acid mixture in an ice-salt bath to below 0 °C.
-
Slowly add the 6-fluoro-2-methylbenzoic acid in portions, ensuring the temperature remains below 5 °C. Stir until fully dissolved.
-
Add fuming nitric acid to the dropping funnel.
-
Add the fuming nitric acid dropwise to the reaction mixture over at least 1 hour. It is imperative that the internal temperature is strictly maintained at or below 0 °C.
-
After the addition is complete, stir the mixture at 0 °C for 1-2 hours. An HPLC chromatogram at this stage should show full conversion of the starting material.[1]
-
Carefully and slowly quench the reaction by pouring it onto a large volume of crushed ice with efficient stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid extensively with cold deionized water.
-
Dry the product under vacuum. Recrystallization may not be necessary if purity is high (>98%), but can be performed if needed.
Data Summary: Comparison of Nitrating Conditions
The choice of nitrating agent has a profound impact on reaction outcomes. The following table, based on data for the analogous 5-fluoro-2-methylbenzoic acid, illustrates this difference.[1]
| Feature | Standard Mixed Acid (HNO₃/H₂SO₄) | Oleum System (Fuming HNO₃/H₂SO₄/Oleum) |
| Conversion | Often incomplete (~80%) | Typically full conversion (>99%) |
| Selectivity | Moderate; significant formation of by-products (e.g., dinitro derivatives) can occur. | High; formation of dinitro derivative is significantly suppressed (<0.5%). |
| Yield | Moderate (Reported as low as 45% for a mixture of isomers).[1] | High |
| Product Quality | Often yields a colored (yellow/brown) solid. | Yields a colorless product.[1] |
| Safety/Handling | Requires careful handling of strong acids. | Requires extreme caution due to the use of highly corrosive and reactive oleum and fuming nitric acid. |
References
Technical Support Center: Purification of 6-Fluoro-2-methyl-3-nitrobenzoic Acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, medicinal chemists, and process development professionals who are working with 6-Fluoro-2-methyl-3-nitrobenzoic acid. Achieving high purity of this intermediate is critical for successful downstream applications, including drug discovery and materials science. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to address common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound sample?
A1: The impurity profile depends heavily on the synthetic route. However, common impurities often include unreacted starting materials (e.g., 2-fluoro-6-methylbenzoic acid), regioisomers formed during the nitration step (e.g., 2-fluoro-6-methyl-4-nitrobenzoic acid), and residual inorganic acids or solvents used in the synthesis. The nitration of benzoic acid, for instance, is known to produce ortho and para isomers as byproducts.[1]
Q2: I have a crude solid from my reaction. What is the most straightforward and effective initial purification method?
A2: For a carboxylic acid like this compound, an acid-base extraction is the most powerful and logical first step.[2][3] This technique exploits the acidic nature of the carboxylic group to selectively separate it from neutral or basic impurities. The acid is converted to its water-soluble salt form with a weak base, washed, and then regenerated by re-acidification, causing it to precipitate in a much purer form.[4][5]
Q3: My purified product has a distinct yellow color. Does this indicate an impurity?
A3: Not necessarily. Many nitroaromatic compounds are inherently pale yellow crystalline solids.[6][7] A pale, consistent yellow hue in the final product is often acceptable. However, a dark yellow, orange, or brown color likely indicates the presence of colored impurities or degradation byproducts, which may require further purification, for example, by treating a solution of the compound with activated charcoal.
Q4: Recrystallization isn't working well. When should I consider using column chromatography?
A4: Column chromatography is a more resource-intensive technique that should be employed when other methods fail.[8][9] It is the method of choice when impurities have very similar solubility profiles to your target compound (making recrystallization ineffective) or when you need to separate structurally similar isomers.[10] If you require exceptionally high purity (>99.5%) for applications like reference standard generation or late-stage pharmaceutical development, chromatography is often necessary.
Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during the purification process in a practical, question-and-answer format.
| Problem Encountered | Potential Cause & Scientific Rationale | Recommended Solution & Optimization Strategy |
| Low Recovery After Acid-Base Extraction | 1. Incomplete Protonation/Deprotonation: The pH of the aqueous layers was not sufficiently adjusted. The carboxylate salt will not fully form if the basic solution isn't basic enough, and the carboxylic acid will not fully precipitate if the solution isn't acidic enough. 3-Nitrobenzoic acid has a pKa of 3.47, making it a relatively strong organic acid.[1] 2. Product Emulsion/Solubility: The product may have some solubility in the aqueous layer, especially if an insufficient volume of organic solvent is used or if emulsions form at the interface. | 1. Verify pH: Use pH paper or a meter. When extracting with base (e.g., NaHCO₃), ensure the aqueous layer is pH > 8. When re-acidifying with acid (e.g., HCl), ensure the pH is < 2 to guarantee complete precipitation. 2. Break Emulsions & Back-Extract: To break emulsions, add a small amount of brine (saturated NaCl solution). After isolating the precipitated product, perform a "back-extraction" of the aqueous filtrate with a fresh portion of organic solvent (e.g., ethyl acetate) to recover any dissolved product. |
| Product "Oils Out" or Fails to Crystallize During Recrystallization | 1. Supersaturation: The solution cooled too rapidly, preventing the orderly formation of a crystal lattice. 2. High Impurity Load: The presence of significant impurities can disrupt crystallization, acting as a "eutectic mixture" and lowering the melting point.[6] 3. Solvent Choice: The solvent may be too good at dissolving the compound, even at low temperatures. | 1. Slow Cooling & Seeding: Ensure the hot, saturated solution cools slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to an ice bath.[11] If crystals don't form, scratch the inside of the flask with a glass rod or add a "seed crystal" from a previous batch. 2. Pre-Purification: If oiling persists, the material is likely too impure for recrystallization alone. Perform an acid-base extraction first to remove the bulk of impurities. 3. Solvent System Adjustment: Try a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol) and then slowly add a "poor" solvent (e.g., water) at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly. |
| Purity Fails to Improve After Recrystallization | Co-crystallization of Impurities: The impurity has a very similar structure and solubility profile to the target compound, allowing it to incorporate into the crystal lattice. This is common with regioisomers. | 1. Change Solvents: Attempt recrystallization from a solvent with different polarity (e.g., switch from ethanol to an ethyl acetate/heptane mixture). This can alter the relative solubilities of the product and impurity. 2. Proceed to Chromatography: This is the classic scenario where column chromatography is required for effective separation. |
Experimental Protocols & Workflows
Protocol 1: High-Purity Acid-Base Extraction
This protocol is designed to remove neutral and basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 50-100 mg/mL in a separatory funnel.
-
Base Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas that evolves.[3] Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. The desired compound is now in this aqueous layer as its sodium salt. The organic layer contains neutral impurities and can be discarded.
-
Washing (Optional): To remove any residual neutral impurities, wash the aqueous layer with a fresh portion of the organic solvent. Discard the organic wash.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 3M hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH < 2). The pure this compound will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold deionized water to remove residual salts.
-
Drying: Dry the purified solid under high vacuum to a constant weight.
Caption: Workflow for purification via acid-base extraction.
Protocol 2: Optimized Recrystallization
This protocol is for removing impurities with different solubility profiles. Ethanol is a good starting solvent choice for many nitrobenzoic acids.[7]
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of your product. A good solvent will dissolve the solid when hot but show poor solubility at room temperature.[6] 95% Ethanol is a recommended starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol needed to fully dissolve the solid at the boiling point. Do not add too much solvent, as this will reduce your final yield.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (a spatula tip) and boil for another 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes any insoluble impurities and the activated charcoal if used.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the crystal yield.
-
Isolation and Drying: Collect the pure crystals by vacuum filtration, washing them with a small volume of ice-cold ethanol. Dry the crystals under vacuum.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. vernier.com [vernier.com]
- 5. magritek.com [magritek.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 10. ukessays.com [ukessays.com]
- 11. m.youtube.com [m.youtube.com]
Navigating the Complexities of 6-Fluoro-2-methyl-3-nitrobenzoic Acid Synthesis: A Technical Support Guide
Welcome to the technical support center for the synthesis of 6-Fluoro-2-methyl-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a focus on identifying and mitigating common side reactions. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and purity in your experiments.
The Synthetic Challenge: A Tale of Competing Directing Effects
The synthesis of this compound typically involves the electrophilic nitration of 2-Fluoro-6-methylbenzoic acid. The complexity of this reaction arises from the interplay of the directing effects of the three substituents on the benzene ring:
-
-COOH (Carboxylic Acid): A deactivating, meta-directing group.
-
-F (Fluoro): A deactivating, ortho, para-directing group.
-
-CH₃ (Methyl): An activating, ortho, para-directing group.
This intricate electronic landscape means that the formation of the desired product is in constant competition with the formation of several isomeric side products. Precise control over reaction conditions is therefore paramount.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing insights into the root causes and actionable solutions.
Issue 1: Low Yield of the Desired this compound
Question: My reaction yields are consistently low, and I'm observing a mixture of products. What are the likely causes and how can I improve the yield of the target isomer?
Answer:
Low yields of the desired product are most often due to a lack of regioselectivity in the nitration reaction, leading to the formation of multiple isomers. The primary culprits are suboptimal reaction temperature and an inappropriate choice of nitrating agent.
Probable Causes and Solutions:
| Probable Cause | Scientific Rationale | Troubleshooting Protocol |
| Suboptimal Temperature Control | Nitration reactions are highly exothermic. Elevated temperatures can overcome the activation energy barriers for the formation of less-favored isomers and increase the rate of side reactions. | 1. Maintain Low Temperatures: Perform the reaction at a strictly controlled temperature, typically between 0°C and 5°C, using an ice-salt bath.[1] 2. Slow Reagent Addition: Add the nitrating agent dropwise to the solution of the starting material to allow for effective heat dissipation. |
| Inadequate Nitrating Agent | The strength and composition of the nitrating agent (commonly a mixture of concentrated nitric and sulfuric acids) directly influence the electrophilicity of the nitronium ion (NO₂⁺) and can affect selectivity. | 1. Optimize Acid Ratio: A common nitrating mixture is a 1:1 or 1:2 ratio of concentrated HNO₃ to concentrated H₂SO₄. Experiment with slight variations in this ratio to find the optimal balance for your specific setup. 2. Consider Milder Agents: For highly activated systems, or to improve selectivity, consider alternative nitrating agents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride). |
| Formation of Di-nitro and Tri-nitro Byproducts | Overly harsh reaction conditions (high temperature, excess nitrating agent) can lead to multiple nitration events on the aromatic ring, especially given the presence of the activating methyl group. | 1. Use Stoichiometric Amounts: Carefully control the stoichiometry of the nitrating agent to be slightly more than one equivalent relative to the starting material. 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. Quench the reaction as soon as the starting material is consumed to prevent over-nitration. |
Issue 2: Presence of Multiple Spots on TLC Analysis
Question: My TLC plate shows multiple spots close to each other after the reaction. How can I identify the desired product and the major side products?
Answer:
The presence of multiple spots on TLC is a clear indication of isomeric byproduct formation. The key to resolving this is to understand the likely isomers that can form and to use appropriate analytical techniques for confirmation.
Predicted Isomeric Side Products:
Based on the directing effects of the substituents, the following isomers are the most probable side products:
-
4-Fluoro-2-methyl-3-nitrobenzoic acid: Nitration ortho to the methyl group and meta to the fluoro group.
-
4-Fluoro-2-methyl-5-nitrobenzoic acid: Nitration para to the fluoro group and meta to the methyl group.
-
2-Fluoro-6-methyl-4-nitrobenzoic acid: Nitration para to the methyl group and ortho to the fluoro group.
Identification and Characterization Protocol:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying isomers. A reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid) can effectively separate the different nitrobenzoic acid isomers.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are unique for each isomer. The desired product, this compound, will have a distinct set of signals that can be predicted and compared to the experimental spectrum.
-
¹⁹F NMR: This technique is particularly useful for fluorinated compounds and will show a distinct signal for each fluorine-containing isomer.
-
-
Mass Spectrometry (MS): While MS will not differentiate between isomers as they have the same mass, it is essential for confirming the molecular weight of the products and ensuring that nitration has occurred.
Issue 3: Difficulty in Purifying the Final Product
Question: I am struggling to isolate the pure this compound from the reaction mixture. What are the most effective purification strategies?
Answer:
The purification of the desired isomer from a mixture of structurally similar compounds can be challenging. A combination of techniques is often necessary.
Purification Workflow:
Detailed Purification Protocols:
-
Recrystallization: This is the most common and often effective method for purifying nitrobenzoic acids.
-
Solvent Selection: A suitable solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for benzoic acid derivatives include water, ethanol, or mixtures thereof.[1][3][4][5] Experiment with different solvent systems to find one that provides good separation from the isomeric impurities.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The crystals of the major isomer (hopefully the desired product) will form, leaving the more soluble impurities in the mother liquor.
-
Multiple Recrystallizations: It may be necessary to perform multiple recrystallizations to achieve high purity.
-
-
Column Chromatography: If recrystallization fails to provide the desired purity, column chromatography is a more rigorous separation technique.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the mobile phase can be gradually increased (gradient elution) to separate the isomers based on their differing polarities.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of sulfuric acid in this nitration reaction?
A1: Concentrated sulfuric acid serves two main purposes. Firstly, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. Secondly, it acts as a dehydrating agent, removing the water molecule formed during the reaction, which helps to drive the equilibrium towards product formation.
Q2: Can I use a different acid catalyst instead of sulfuric acid?
A2: While sulfuric acid is the most common and effective catalyst for this type of nitration, other strong acids like polyphosphoric acid or solid acid catalysts (e.g., zeolites) can be used. However, the reaction conditions would need to be significantly re-optimized. For most lab-scale syntheses, the nitric acid/sulfuric acid system is the most reliable.
Q3: My product is a dark, oily substance instead of a crystalline solid. What went wrong?
A3: The formation of a dark oil often indicates the presence of significant impurities, possibly from oxidation of the methyl group or the formation of nitrophenolic compounds if the reaction temperature was too high. It can also suggest the presence of residual acids. Ensure that the reaction is properly quenched and neutralized, and that the product is thoroughly washed. If the issue persists, revisit the temperature control during the reaction.
Q4: How can I confirm the regiochemistry of my final product?
A4: The most definitive method for confirming the position of the nitro group is through 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). These experiments can establish correlations between protons and carbons that are several bonds apart, allowing for unambiguous assignment of the structure.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Absolutely. The nitration of aromatic compounds using a mixture of concentrated nitric and sulfuric acids is a highly exothermic and potentially hazardous reaction.
-
Always work in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Always add the nitrating agent slowly and with efficient cooling to prevent a runaway reaction.
-
Be aware that nitrated organic compounds can be thermally unstable and potentially explosive. Handle the final product with care.
Reaction Pathway and Side Reactions
The following diagram illustrates the desired reaction pathway and the competing pathways leading to the formation of major isomeric side products.
References
improving the regioselectivity of nitration for 6-Fluoro-2-methylbenzoic acid
Welcome, Researchers. This guide is designed to serve as a dedicated technical resource for scientists and drug development professionals navigating the complexities of electrophilic aromatic substitution, specifically focusing on the nitration of 6-Fluoro-2-methylbenzoic acid. The inherent structural features of this molecule present a unique and challenging case for achieving high regioselectivity. This support center provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity in the nitration of 6-Fluoro-2-methylbenzoic acid so challenging?
A1: The challenge lies in the conflicting and overlapping directing effects of the three substituents on the aromatic ring. In electrophilic aromatic substitution, each group "votes" on where the incoming electrophile (the nitronium ion, NO₂⁺) should add.
-
Carboxylic Acid (-COOH) at C1: This is an electron-withdrawing group and a powerful meta-director, deactivating the ring overall but directing the incoming nitro group to positions 3 and 5.[1][2]
-
Methyl Group (-CH₃) at C2: This is an electron-donating group (via induction and hyperconjugation) and a strong ortho, para-director.[3][4] It strongly activates the positions ortho (C3) and para (C5) to itself.
-
Fluorine (-F) at C6: As a halogen, fluorine is deactivating via its inductive effect but ortho, para-directing due to resonance from its lone pairs.[5][6] It directs incoming groups to its ortho position (C5) and para position (C3).
As a result, all three substituents cooperatively direct the nitration to the C3 and C5 positions, making it difficult to favor one over the other based on electronic effects alone. The primary determinant of selectivity becomes the subtle interplay of sterics and reaction kinetics.
Caption: Competing directing influences in the nitration of 6-Fluoro-2-methylbenzoic acid.
Q2: Which isomer is expected to be the major product, the C3-nitro or C5-nitro derivative?
A2: The major product is generally predicted to be 6-Fluoro-2-methyl-5-nitrobenzoic acid (nitration at C5). This prediction is based primarily on steric hindrance .
-
Attack at C3: The approach of the bulky nitronium electrophile to the C3 position is hindered by the adjacent methyl group (-CH₃) at C2.
-
Attack at C5: The approach to the C5 position is hindered by the adjacent fluorine atom (-F) at C6.
Since the fluorine atom is significantly smaller than the methyl group, the steric barrier for attack at C5 is lower, making it the kinetically favored position.[5] While electronic factors strongly activate both sites, the steric environment is the differentiating factor that will likely control the product ratio.[7]
Q3: My nitration is yielding an inseparable mixture of the C3 and C5 isomers. How can I improve the selectivity?
A3: Improving selectivity requires carefully tuning the reaction conditions to exploit the subtle differences in activation energy for attack at the C3 and C5 positions.
-
Temperature Control: Lowering the reaction temperature (e.g., to 0 °C or below) is the most critical first step.[8] Reactions under kinetic control at lower temperatures are more sensitive to small differences in activation energy, which can significantly enhance the ratio of the sterically favored C5-nitro isomer.
-
Choice of Nitrating Agent: Standard mixed acid (HNO₃/H₂SO₄) is a very powerful and often aggressive nitrating agent.[9] Consider milder, bulkier, or more specialized reagents that can amplify the steric differences between the two sites.
-
Acetyl nitrate (from HNO₃ and acetic anhydride): This is a milder and bulkier reagent that can show greater steric sensitivity.
-
Nitronium Salts (e.g., NO₂BF₄, NO₂PF₆): These reagents, used in an inert solvent, can offer more controlled nitration and may exhibit different selectivity profiles.
-
Zeolite Catalysts: Shape-selective solid acid catalysts like H-ZSM-5 can be used to favor the formation of the less sterically hindered para-isomer in similar reactions.[10] This advanced strategy could potentially be adapted to favor the C5 isomer by sterically blocking the more crowded C3 position within the catalyst's pores.
-
Q4: What is the "ortho effect" and how might it influence this reaction?
A4: The "ortho effect" refers to the phenomenon where a substituent ortho to a carboxylic acid group can force the -COOH group to twist out of the plane of the benzene ring due to steric repulsion.[11][12] In this molecule, the -COOH group is ortho to both the -CH₃ and -F groups. This twisting inhibits the resonance between the carboxyl group and the aromatic ring.[13]
The primary consequence is a change in the electronic nature of the -COOH group. By breaking conjugation, its electron-withdrawing resonance effect is diminished, though its inductive effect remains. This can subtly alter the overall electron density and reactivity of the ring, potentially influencing the C3 vs. C5 product ratio. While difficult to predict quantitatively without computational modeling, it is a key mechanistic feature of this specific substrate.
Troubleshooting Guide
This table addresses common problems encountered during the nitration of 6-Fluoro-2-methylbenzoic acid.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (e.g., 1:1 mixture of C3/C5 isomers) | • Reaction temperature too high, overcoming the small activation energy difference. • Highly reactive, non-selective nitrating agent. | 1. Lower Temperature: Perform the reaction at 0 °C or -10 °C to favor the kinetically controlled, sterically preferred product.[8] 2. Change Nitrating Agent: Switch from mixed acid to a milder or bulkier agent like acetyl nitrate or a nitronium salt in an inert solvent. 3. Solvent Effects: Using less polar solvents can sometimes increase selectivity in nitration reactions.[14] |
| Low Overall Yield | • Incomplete reaction due to insufficient activation or time. • Product degradation under harsh acidic conditions. • Product loss during aqueous workup (some nitrobenzoic acids have slight water solubility). | 1. Monitor Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of starting material and find the optimal reaction time. 2. Controlled Addition: Add the nitrating agent slowly and maintain a low temperature to prevent side reactions. 3. Careful Workup: After quenching on ice, ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate). Minimize the volume of water used for quenching. |
| Formation of Dinitro Products | • Reaction conditions are too aggressive (excess nitrating agent, high temperature, or prolonged reaction time). | 1. Use Stoichiometric Reagents: Carefully measure and use only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. 2. Reduce Reaction Time: Quench the reaction as soon as TLC indicates the starting material is consumed. 3. Maintain Low Temperature: Higher temperatures dramatically increase the rate of a second nitration. |
| Oxidation of Methyl Group | • The nitrating mixture, especially if containing excess nitric acid at elevated temperatures, can be a strong oxidizing agent. | 1. Ensure Sulfuric Acid is Present: H₂SO₄ promotes the formation of the NO₂⁺ electrophile, the desired pathway, over oxidative pathways.[2] 2. Avoid High Temperatures: Oxidation is more prevalent at temperatures above room temperature. |
Experimental Protocols
Safety First: All nitration experiments involving concentrated acids must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Concentrated acids are highly corrosive and can cause severe burns.
Protocol 1: Standard Mixed Acid Nitration (Baseline Method)
This protocol uses the most common nitrating agent and serves as a baseline for optimization.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 6-Fluoro-2-methylbenzoic acid in 5-10 volumes of concentrated sulfuric acid (98%). Cool the flask in an ice/salt bath to -5 °C.
-
Prepare Nitrating Mixture: In a separate, pre-cooled vial, slowly add 1.1 equivalents of concentrated nitric acid (70%) to 1 volume of concentrated sulfuric acid. Keep this mixture cooled.
-
Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the benzoic acid over 20-30 minutes. Use a thermometer to ensure the internal temperature does not rise above 0 °C.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Monitor the reaction's progress by carefully taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing by TLC.
-
Workup: Once the reaction is complete, very slowly pour the reaction mixture over a large amount of crushed ice with vigorous stirring.
-
Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.
-
Purification & Analysis: Dry the crude product. Analyze the isomeric ratio using ¹H NMR spectroscopy. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Workflow for a standard mixed acid nitration experiment.
Protocol 2: Selective Nitration using Trifluoromethanesulfonic Acid
This advanced protocol uses a superacid catalyst system that can offer higher yields and improved selectivity at very low temperatures.[15]
-
Setup: In a three-neck flask equipped with a thermometer, nitrogen inlet, and magnetic stir bar, dissolve 1.0 equivalent of 6-Fluoro-2-methylbenzoic acid in an inert solvent like dichloromethane.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add 2.0 equivalents of trifluoromethanesulfonic acid. Following this, add 1.1 equivalents of nitric acid (90-98%) dropwise, ensuring the temperature remains below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours, monitoring by TLC as described in Protocol 1.
-
Workup & Isolation: Quench the reaction by pouring it into a vigorously stirred mixture of ice and saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify via recrystallization or column chromatography to isolate the major isomer.
References
- 1. quora.com [quora.com]
- 2. sga.profnit.org.br [sga.profnit.org.br]
- 3. The o/p-directing effect of methyl group in electrophilic substitution re.. [askfilo.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 7. Khan Academy [khanacademy.org]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 11. Ortho effect - Wikipedia [en.wikipedia.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. bibliotekanauki.pl [bibliotekanauki.pl]
- 15. US3714272A - Nitration with nitric acid and trifluoromethanesulfonic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 6-Fluoro-2-methyl-3-nitrobenzoic Acid
This guide is structured to provide you with direct, actionable solutions to the common issues encountered in the lab. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and adapt these methods to your specific experimental context.
Troubleshooting Guide: Common Purification Hurdles
This section addresses the most frequent and challenging issues observed during the purification of 6-Fluoro-2-methyl-3-nitrobenzoic acid.
Q1: My final product is a persistent yellow or brown oil and refuses to crystallize. What is happening and how can I fix it?
A1: This is a classic sign of either a high impurity load depressing the melting point or the presence of residual solvent. Nitroaromatic compounds can often be yellowish, but an oil that fails to solidify suggests significant contamination.[1][2]
Root Causes & Solutions:
-
Regioisomeric Impurities: The nitration of 2-fluoro-6-methylbenzoic acid is the likely synthetic route. This reaction can produce other isomers (e.g., 4-nitro or 5-nitro isomers) which have very similar physical properties to the desired product, creating a eutectic mixture that is difficult to crystallize. A patent for a similar compound highlights the formation of regioisomers as a key challenge.[3]
-
Dinitro Byproducts: Aggressive nitration conditions can lead to the formation of dinitro compounds, which are often highly colored and can inhibit crystallization.[3]
-
Residual Solvent: Even trace amounts of high-boiling point solvents (like DMSO or DMF) used in the reaction or workup can prevent crystallization.
Recommended Actions:
-
Step 1: Perform an Acid-Base Extraction. This is the most effective first step to remove any neutral impurities (like unreacted starting materials if they are not acidic) or basic byproducts. The carboxylic acid group is your handle for selective separation. See Protocol 1 for a detailed methodology.
-
Step 2: Re-evaluate Your Crystallization Solvent. If the product is still an oil after extraction, the solvent system is likely suboptimal. Attempt recrystallization from a different solvent or a binary solvent mixture. See the Solvent Screening Table (Table 1) to guide your selection.
-
Step 3: Induce Crystallization. If a supersaturated solution has formed, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure product, if available.
Q2: My NMR/LC-MS analysis shows persistent impurities after recrystallization. How can I identify and remove them?
A2: When recrystallization is insufficient, it's typically because the impurities co-crystallize with your product due to very similar solubility and structural properties. This is almost always the case with regioisomers.
Root Causes & Solutions:
-
Likely Impurities:
-
Regioisomers: The primary culprits. Their similar polarity makes separation by simple recrystallization challenging.
-
Unreacted Starting Material: If the starting material (e.g., 2-fluoro-6-methylbenzoic acid) is not fully consumed.
-
Hydrolyzed Precursors: If the synthesis started from an ester, incomplete hydrolysis will leave the ester as an impurity.
-
-
Advanced Purification Strategy:
-
Flash Column Chromatography: This is the method of choice for separating compounds with small differences in polarity. Since your target is an acid, it can streak on silica gel. To mitigate this, a small amount of acetic acid is typically added to the mobile phase. See Protocol 2 for a detailed guide.
-
Q3: The yield after recrystallization is extremely low. What am I doing wrong?
A3: Low yield is a common issue in recrystallization and is almost always related to technique.[4]
Root Causes & Solutions:
-
Using Too Much Solvent: The most frequent error. The goal is to create a saturated solution at high temperature, not just to dissolve the compound. Using excess solvent means that a significant portion of your product will remain in the mother liquor even after cooling.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), you will lose product on the filter paper.
-
Cooling Too Rapidly: Crash-cooling a hot solution often leads to the formation of very fine, impure crystals and traps solvent. Slow cooling is critical for growing large, pure crystals.[1][2]
Optimization Protocol:
-
Dissolution: Add the chosen solvent in small portions to the crude material while heating and stirring. Stop adding solvent as soon as all the solid has just dissolved.
-
Cooling: Allow the flask to cool slowly on the benchtop to room temperature. Do not disturb it. Once it has reached room temperature and crystal formation has ceased, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Mother Liquor: After filtering your crystals, you can try to obtain a second crop by concentrating the mother liquor (e.g., reducing the volume by half on a rotary evaporator) and re-cooling to see if more product crystallizes. Note that this second crop will likely be less pure than the first.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for recrystallizing this compound? A1: While the optimal solvent must be determined empirically, a good starting point for aromatic carboxylic acids is an alcohol/water system.[5] Ethanol or methanol often dissolve the compound when hot, and the slow addition of water as an anti-solvent can induce crystallization upon cooling. See Table 1 for a list of solvents to screen.
Q2: My product is always a dark brown or tan color, even after recrystallization. How can I get a purer, off-white solid? A2: This coloration is likely due to trace amounts of highly conjugated or phenolic impurities. A simple and effective solution is to perform a charcoal treatment during recrystallization. Activated charcoal has a high surface area that adsorbs these colored impurities. See Protocol 3 .
Q3: When should I choose column chromatography over recrystallization? A3: Use column chromatography when:
-
Recrystallization has failed to remove impurities, as confirmed by NMR or LC-MS.
-
You need to separate regioisomers.
-
The amount of material is too small for effective recrystallization.
-
The highest possible purity is required for a subsequent reaction or final analysis.
Q4: How can I confirm the purity of my final product? A4: A combination of methods provides the most confidence:
-
Thin-Layer Chromatography (TLC): A quick check to see if there is a single spot.
-
Melting Point: A sharp melting point over a narrow range (1-2 °C) is indicative of high purity. Impurities will typically cause the melting point to be depressed and broaden.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): The gold standard. It confirms the structure and reveals the presence of any proton- or carbon-containing impurities. ¹⁹F NMR is particularly useful for fluorinated compounds.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.
Data & Protocols
Table 1: Solvent Screening for Recrystallization
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Recommendation |
| Water | Insoluble | Sparingly Soluble | Possible, but may require large volumes | Try as an anti-solvent |
| Ethanol | Sparingly Soluble | Soluble | Good | Primary candidate |
| Methanol | Soluble | Very Soluble | May need cooling to get good yield | Good, but may have higher losses |
| Isopropanol | Sparingly Soluble | Soluble | Good | Excellent alternative to ethanol |
| Ethyl Acetate | Soluble | Very Soluble | Poor | Likely too soluble |
| Hexanes | Insoluble | Insoluble | N/A | Good as an anti-solvent or for washing |
| Toluene | Sparingly Soluble | Soluble | Possible | Good for non-polar impurities |
This data is based on the expected properties of a substituted nitrobenzoic acid. Empirical testing is required.
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Basification: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The carboxylate salt will move to the aqueous layer, leaving neutral impurities in the organic layer. Repeat the extraction 2-3 times.
-
Combine & Wash: Combine the aqueous layers and wash once with the organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl with stirring. The product will precipitate out as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (standard 230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate). A typical starting gradient is 9:1 Hexanes:EtOAc, slowly increasing the polarity.
-
Eluent Additive: Add 0.5-1% acetic acid to the eluent mixture. This is critical to ensure the carboxylic acid product elutes as a sharp band rather than a long tail (streaking).
-
Sample Loading: Adsorb the crude material onto a small amount of silica gel ("dry loading") for the best resolution.
-
Elution & Collection: Run the column, collecting fractions and monitoring by TLC to identify and combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Protocol 3: Decolorization with Activated Charcoal
-
Dissolution: In an Erlenmeyer flask, dissolve the crude, colored product in the minimum amount of a suitable hot recrystallization solvent.
-
Charcoal Addition: Remove the flask from the heat source to stop boiling. Add a very small amount of activated charcoal (a spatula tip, typically <1% by weight) to the hot solution. Caution: Add charcoal slowly to a solution that is not superheated to avoid violent bumping.
-
Heating: Swirl the mixture and gently heat for 5-10 minutes to allow the charcoal to adsorb the impurities.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the charcoal. This step must be done quickly to prevent the product from crystallizing in the funnel.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to induce crystallization as described previously.
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for a product that fails to crystallize.
References
stability of 6-Fluoro-2-methyl-3-nitrobenzoic acid under acidic conditions
Technical Support Center: 6-Fluoro-2-methyl-3-nitrobenzoic acid
A Guide to Ensuring Stability in Acidic Experimental Conditions
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to anticipate and troubleshoot stability challenges when working with this molecule in acidic environments. As a Senior Application Scientist, my goal is to provide not just protocols, but the chemical reasoning behind them, ensuring your experiments are robust and your results are reliable.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be stable under typical acidic conditions (e.g., HPLC mobile phase, reaction workup)?
A: Based on its structure, this compound is predicted to have good stability in moderately acidic aqueous solutions (pH 1-4) at ambient temperature. The molecule does not possess functional groups prone to rapid acid-catalyzed hydrolysis. The C-F bond is exceptionally strong, and the nitro and methyl groups on the aromatic ring are generally robust. However, extreme conditions of heat and acid concentration could potentially lead to degradation, such as decarboxylation.
Q2: What are the primary signs of degradation I should watch for?
A: The most common indicators of degradation during an experiment or analysis would be:
-
Appearance of new peaks: In an HPLC chromatogram, the emergence of new, smaller peaks, particularly those that grow over time, is a classic sign of degradation.
-
Loss of parent compound: A corresponding decrease in the peak area of the main this compound peak.
-
Color change: Solutions may develop a yellow or brownish hue, which can indicate the formation of nitroaromatic degradation byproducts.
-
Precipitation: Changes in solubility or the formation of particulates can occur if a degradant is less soluble than the parent compound.
Q3: How does pH affect the solubility of this compound? I'm seeing it crash out of my acidic mobile phase.
A: This is a common issue with acidic analytes. This compound is a carboxylic acid.
-
At neutral or basic pH (> ~pKa): The carboxylic acid group is deprotonated to its carboxylate form (-COO⁻), which is an ion and typically has high solubility in aqueous media.
-
At acidic pH (< ~pKa): The group is in its protonated, neutral form (-COOH). This form is significantly less polar and has much lower solubility in water.
If your acidic mobile phase is primarily aqueous, the compound may precipitate. To resolve this, you must either increase the percentage of organic solvent (like acetonitrile or methanol) in your mobile phase or work at a pH at least 2 units above the compound's pKa.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter and provides a logical workflow to diagnose and solve them.
| Observed Issue | Potential Root Cause(s) | Recommended Action(s) |
| New peaks appear in HPLC over time in an acidic mobile phase. | 1. On-Column Degradation: The combination of acid and the stationary phase surface is catalyzing a reaction. 2. Mobile Phase Instability: The compound is slowly degrading in the acidic mobile phase reservoir. | 1. Diagnosis: Prepare a sample in the mobile phase and inject it immediately (t=0). Re-inject the same sample after several hours. If peak areas of degradants increase significantly, the issue is mobile phase instability. 2. Solution: Prepare fresh mobile phase more frequently. If possible, raise the mobile phase pH slightly or reduce the analysis temperature. Consider using a different acid modifier (e.g., formic acid vs. TFA). |
| Parent peak area decreases, but no new peaks are observed. | 1. Irreversible Adsorption: The compound or a degradant is sticking strongly to the HPLC column or system components.[1] 2. Formation of a Non-UV Active Degradant: A potential degradation pathway (e.g., decarboxylation) may produce a byproduct that does not absorb UV light at your detection wavelength. 3. Precipitation: The compound is precipitating in the injector loop or at the head of the column. | 1. Adsorption Check: Perform a high-organic wash (e.g., 100% Acetonitrile) of the column to see if the missing peak area can be recovered. 2. Wavelength Check: Analyze samples using a Photo-Diode Array (PDA) detector to screen all wavelengths. Also, consider analysis by Mass Spectrometry (MS) or Charged Aerosol Detector (CAD) which are more universal. 3. Solubility Check: Increase the organic content of your sample diluent and mobile phase. Always filter samples before injection.[1] |
| High backpressure and peak tailing when using an acidic mobile phase. | 1. Buffer Precipitation: If using a buffered mobile phase (e.g., phosphate), the buffer can precipitate when mixed with high concentrations of organic solvent. 2. Analyte Precipitation: The compound itself is precipitating on the column frit or packing material due to low solubility in the acidic mobile phase.[2] 3. Secondary Silanol Interactions: The analyte may be interacting with the silica backbone of the stationary phase, a common issue with aromatic compounds.[1] | 1. Buffer Check: Ensure your chosen buffer is soluble in the organic/aqueous mixture you are using. Consult a buffer miscibility chart. 2. Increase Organic Content: Increase the proportion of organic solvent in your mobile phase. 3. Mitigate Silanol Interactions: Ensure the mobile phase pH is low enough (e.g., pH < 3) to suppress silanol ionization. Using a high-purity, end-capped column is also recommended.[3] |
Troubleshooting Workflow Diagram
This diagram outlines a systematic approach to diagnosing stability-related issues during HPLC analysis.
Caption: Troubleshooting workflow for HPLC stability issues.
Experimental Protocols
Protocol 1: Forced Degradation Study (Acid Stress Testing)
This protocol is designed to intentionally degrade the compound to identify potential degradants and establish a stability-indicating analytical method, in line with ICH guidelines.[4][5]
Objective: To assess the stability of this compound in a controlled acidic environment.
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
1.0 M Hydrochloric Acid (HCl)
-
1.0 M Sodium Hydroxide (NaOH)
-
Class A volumetric flasks, pipettes
-
HPLC system with UV or PDA detector
Procedure:
-
Stock Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of the compound in ACN.
-
Sample Preparation:
-
Test Sample: To a 10 mL volumetric flask, add 1.0 mL of the stock solution and 1.0 mL of 1.0 M HCl. Dilute to volume with a 50:50 ACN/Water mixture. This creates a final concentration of 0.1 mg/mL in 0.1 M HCl.
-
Control Sample: To a separate 10 mL flask, add 1.0 mL of the stock solution. Dilute to volume with 50:50 ACN/Water.
-
-
Stress Condition: Place both the Test and Control samples in a heating block or water bath set to 60 °C.
-
Timepoint Analysis:
-
Immediately inject the Test and Control samples at t=0.
-
Withdraw aliquots from each sample at subsequent timepoints (e.g., 2, 4, 8, 24 hours), neutralize the acid in the Test aliquots with an equimolar amount of NaOH, and inject them into the HPLC.
-
-
Data Analysis:
-
Monitor the decrease in the main peak's area and the increase in any new peak areas.
-
Calculate the percentage degradation. Aim for 5-20% degradation to ensure the method is not overly destructive.[6]
-
Confirm peak purity of the parent compound at each timepoint using a PDA detector.
-
Protocol 2: Recommended HPLC-UV Method for Stability Assessment
This method serves as a starting point for resolving the parent compound from its potential acid-degradation products.
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good hydrophobic retention for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic environment to ensure consistent ionization state of the carboxylic acid. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common, effective organic modifier. |
| Gradient | 20% B to 80% B over 10 minutes | A gradient is essential to elute both the polar parent compound and potentially less polar degradants. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature can improve peak shape and reduce viscosity.[7] |
| Detection | 254 nm | Aromatic nitro compounds typically have strong absorbance near this wavelength. A full PDA scan is recommended initially. |
| Injection Vol. | 2 µL | Small volume to prevent column overload.[1] |
Potential Degradation Pathways
While this compound is expected to be relatively stable, under harsh acidic and thermal stress, certain reactions are chemically plausible. Understanding these helps in identifying unknown peaks.
-
Decarboxylation: This is the most likely degradation pathway under strong acid and heat. The carboxylic acid group is lost as CO₂, yielding 4-Fluoro-2-nitrotoluene. This reaction is known for some nitrobenzoic acids at high temperatures.[8][9]
-
Hydrolysis of the Fluoro Group: This is highly unlikely. The aryl-fluorine bond is extremely strong and resistant to hydrolysis except under very harsh conditions or with specific catalytic activation.[10]
-
Nitro Group Reduction: This is not an acid-catalyzed pathway and is more relevant under reductive conditions (e.g., in the presence of metals). It is not expected in a simple acidic solution.
Diagram of Influencing Factors on Stability
Caption: Key factors influencing the stability of the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. hplc.eu [hplc.eu]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. scispace.com [scispace.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. academic.oup.com [academic.oup.com]
- 9. chemcess.com [chemcess.com]
- 10. researchgate.net [researchgate.net]
preventing decomposition of 6-Fluoro-2-methyl-3-nitrobenzoic acid during reaction
Welcome to the technical support center for 6-Fluoro-2-methyl-3-nitrobenzoic acid (CAS: 1079992-96-3)[1]. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this substituted nitrobenzoic acid. Our focus is to provide actionable troubleshooting advice and in-depth answers to frequently asked questions to help you prevent its decomposition during chemical reactions, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Preventing Decomposition
This section addresses specific experimental issues, their probable causes related to molecular instability, and robust solutions to mitigate them.
Question 1: My reaction is showing a low yield of the desired product, and I'm detecting gas evolution. What is happening?
Symptom: Low yield, pressure buildup in a sealed vessel, or visible bubbling. Analysis of the crude product may show a simpler aromatic compound missing the carboxylic acid group.
Probable Cause: Thermal Decarboxylation. This is one of the most common decomposition pathways for nitrobenzoic acids. The presence of a strongly electron-withdrawing nitro group on the aromatic ring can destabilize the carboxylate group, leading to the loss of carbon dioxide (CO₂) at elevated temperatures.[2][3] Studies on various nitrobenzoic acid isomers confirm that they undergo thermal decarboxylation at temperatures ranging from 180°C to over 240°C.[3][4] While the exact temperature for this specific molecule is not widely published, the combined electronic effects of the nitro, fluoro, and methyl groups suggest that thermal sensitivity is a primary concern.[5]
Solution & Prevention Strategy:
-
Strict Temperature Control: Maintain the reaction temperature as low as possible. If a reaction requires heat, perform small-scale optimization studies to find the minimum temperature required for a reasonable reaction rate. Avoid localized overheating by using an oil bath and vigorous stirring.
-
Solvent Selection: Choose a solvent with a boiling point that does not exceed the thermal stability limit of the starting material. For example, if a reaction requires 120°C, do not use a solvent that boils at 150°C and run it at reflux.
-
Catalyst-Assisted Decarboxylation: Be aware that certain metals, particularly copper salts, can catalyze the decarboxylation of benzoic acids at significantly lower temperatures.[6] If your reaction involves such catalysts, consider alternative metal systems or run the reaction at a lower temperature for a longer duration.
Question 2: My product is contaminated with an unexpected amine-containing compound. Why did my nitro group disappear?
Symptom: Mass spectrometry or NMR analysis reveals the presence of 3-amino-6-fluoro-2-methylbenzoic acid or related species where the -NO₂ group has been converted to an -NH₂ group.
Probable Cause: Unintended Reduction of the Nitro Group. Nitroaromatic compounds are susceptible to reduction to the corresponding anilines.[7][8] This can be caused by a variety of reagents and conditions, some of which may be present unintentionally.
Solution & Prevention Strategy:
-
Avoid Reductive Reagents: Scrutinize all reagents and catalysts. Common culprits include:
-
Metals: Active metals like Zinc, Iron, or Tin, often used with acid (e.g., Sn/HCl), are classic nitro-reducing agents.[9]
-
Catalytic Hydrogenation: Reagents like H₂/Pd, Pt, or Ni will readily reduce the nitro group.
-
Hydrides: Strong hydride reagents may reduce the nitro group, although they are more commonly used for reducing carboxylic acids or esters.
-
-
Check Solvent Purity: Some solvents, like older samples of THF, can contain peroxides, while others might have impurities that can act as reducing agents under certain conditions. Use freshly distilled or high-purity solvents.
-
Inert Atmosphere: While the nitro group itself is an oxidant, conducting reactions under an inert atmosphere (Nitrogen or Argon) can prevent side reactions with atmospheric components that might indirectly lead to reductive pathways. The high reactivity of intermediate nitroso and hydroxylamino species can lead to undesired side products.[8]
Question 3: I am observing a side product where the fluorine atom has been replaced. How can I prevent this?
Symptom: Analysis shows a product where the fluorine atom at the 6-position has been substituted by another group (e.g., -OH, -OR, -NHR).
Probable Cause: Nucleophilic Aromatic Substitution (SNAr). While the fluorine atom is generally a stable substituent, it can be susceptible to displacement by strong nucleophiles, especially when activated by electron-withdrawing groups on the aromatic ring. The nitro group at the 3-position provides this activation.
Solution & Prevention Strategy:
-
Control Nucleophile Strength and Concentration: Avoid using strong, hard nucleophiles like hydroxides, alkoxides, or primary/secondary amines in high concentrations, especially at elevated temperatures.
-
pH Management: In aqueous or protic systems, maintain a neutral or acidic pH. Basic conditions generate stronger nucleophiles (e.g., OH⁻ from H₂O) that can promote SNAr.
-
Protecting Groups: If the presence of a strong nucleophile is unavoidable, consider temporarily protecting the carboxylic acid group as an ester. This can sometimes modulate the electronic properties of the ring enough to disfavor SNAr.
Visual Troubleshooting Guide
The following diagram provides a decision-making workflow for troubleshooting common issues encountered during reactions with this compound.
Caption: Troubleshooting Decision Tree for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Keep it away from strong bases and oxidizing agents. Long-term storage under an inert atmosphere is recommended to prevent slow degradation from atmospheric moisture and oxygen.
Q2: How can I monitor the stability of my compound during a reaction? Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress. A stable reaction will show the consumption of the starting material and the formation of the product spot. The appearance of new, unexpected spots may indicate decomposition. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. It can be used to accurately track the concentration of the starting material, product, and any decomposition byproducts over time.
Q3: Is this compound compatible with strong acids? Yes, the compound is generally stable in the presence of strong acids, which are often used in reactions like esterification or nitration.[7][11] For example, nitration of similar benzoic acids is typically carried out in a mixture of concentrated sulfuric and nitric acids.[12][13] However, always exercise caution, as highly exothermic reactions can lead to thermal decomposition.
Q4: Can I convert the carboxylic acid to an acid chloride? Yes, the carboxylic acid can be converted to the more reactive acid chloride using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[11] These reactions should be performed under anhydrous conditions and typically at low to moderate temperatures to prevent side reactions.
Summary of Key Decomposition Pathways
The primary routes of degradation for this compound are driven by its functional groups. Understanding these pathways is key to designing robust reaction conditions.
Caption: Major Decomposition Pathways.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling (Low-Temperature Method)
This protocol is designed to minimize thermal decarboxylation and other side reactions when forming an amide bond.
Materials:
-
This compound
-
Amine of choice
-
EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.
-
Activation: Cool the solution to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise and stir the mixture at 0°C for 30 minutes. The formation of the active ester can be monitored by TLC.
-
Amine Addition: In a separate flask, dissolve the desired amine (1.1 eq) and DIPEA (1.5 eq) in anhydrous DCM. Add this solution dropwise to the activated acid solution at 0°C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Rationale: This method avoids high temperatures entirely. The use of carbodiimide coupling agents like EDC allows the reaction to proceed efficiently at or below room temperature, effectively preventing thermal decarboxylation.
Data Summary Table
| Parameter | Recommendation | Rationale | Potential Issue if Deviated |
| Temperature | < 120°C, ideally RT to 80°C | Prevents thermal decarboxylation.[4][14] | Loss of CO₂, formation of 1-fluoro-3-methyl-2-nitrobenzene. |
| pH | Neutral to Acidic | Prevents formation of strong nucleophiles (e.g., OH⁻) that can cause SNAr. | Displacement of the fluorine atom. |
| Reagents | Avoid active metals, strong reducing agents, and strong nucleophiles. | Prevents unintended reduction of the nitro group or SNAr of the fluoro group.[8][9] | Formation of aniline byproduct or fluoro-substituted byproduct. |
| Atmosphere | Inert (N₂ or Ar) | Minimizes oxidative side reactions and reactions with atmospheric moisture. | Potential for complex side-product formation. |
| Solvents | High-purity, anhydrous aprotic solvents (DCM, THF, DMF, Acetonitrile) | Ensures a clean reaction medium, free of reactive impurities. | Side reactions from solvent impurities (e.g., peroxides, water). |
References
- 1. ivychem.com [ivychem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. chemcess.com [chemcess.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoic acid - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. annualreviews.org [annualreviews.org]
- 9. Outline the following conversions (Without mechanisms): (i) Benzoic aci.. [askfilo.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 12. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 14. scielo.br [scielo.br]
Technical Support Center: Scaling Up the Synthesis of 6-Fluoro-2-methyl-3-nitrobenzoic acid
Welcome to the technical support center for the synthesis of 6-Fluoro-2-methyl-3-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who require a robust and scalable method for preparing this valuable synthetic intermediate. As your senior application scientist, I will provide not just a protocol, but a framework for understanding the critical parameters, potential challenges, and troubleshooting strategies inherent in this multi-step synthesis. Our focus is on ensuring safety, maximizing yield, and achieving high purity, grounded in established chemical principles.
Overview of the Synthetic Strategy
The synthesis of this compound is most effectively approached via a two-step sequence starting from the commercially available precursor, 2-fluoro-6-methyltoluene. The core transformations are:
-
Regioselective Nitration: Introduction of a nitro group onto the aromatic ring. This is the most critical step for selectivity.
-
Side-Chain Oxidation: Conversion of the methyl group to a carboxylic acid. This step is challenged by the deactivating nature of the nitro group introduced in the first step.
This guide provides detailed protocols and troubleshooting for each of these key transformations.
Synthesis Workflow Diagram
Caption: Overall workflow for the two-step synthesis.
Part 1: Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis. All operations involving corrosive acids must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 6-Fluoro-2-methyl-3-nitrotoluene
The nitration of 2-fluoro-6-methyltoluene is a highly exothermic reaction that requires careful temperature control to ensure regioselectivity and prevent runaway conditions.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| 2-Fluoro-6-methyltoluene | 126.15 | 25.0 g | 0.198 | Starting Material |
| Sulfuric Acid (98%) | 98.08 | 75 mL | - | Solvent and Catalyst |
| Nitric Acid (70%) | 63.01 | 14.2 mL | 0.218 | Nitrating Agent |
Procedure:
-
Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (75 mL).
-
Cooling: Cool the flask in an ice-salt bath to 0 °C.
-
Addition of Starting Material: Slowly add 2-fluoro-6-methyltoluene (25.0 g) to the sulfuric acid over 15-20 minutes, ensuring the temperature does not exceed 10 °C. The starting material should be fully dissolved.
-
Addition of Nitric Acid: Add concentrated nitric acid (14.2 mL) to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over 45-60 minutes. Crucial: Maintain the internal temperature between 0-5 °C throughout the addition.[1]
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1 hour. Monitor the reaction progress by TLC or GC-MS if possible.
-
Quenching: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic.
-
Extraction: Once the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL), followed by saturated sodium bicarbonate solution (2 x 100 mL) to neutralize residual acid, and finally with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, 6-fluoro-2-methyl-3-nitrotoluene, typically as a yellow oil or low-melting solid. Further purification by vacuum distillation or chromatography may be required depending on purity.
Step 2: Synthesis of this compound
The oxidation of the methyl group is challenging due to the deactivating effect of the ortho-nitro group.[2] This protocol uses potassium permanganate, a powerful oxidizing agent.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| 6-Fluoro-2-methyl-3-nitrotoluene | 171.14 | 20.0 g | 0.117 | Intermediate from Step 1 |
| Potassium Permanganate (KMnO₄) | 158.03 | 40.5 g | 0.256 | Oxidizing Agent (2.2 equiv.) |
| Water | 18.02 | 400 mL | - | Solvent |
Procedure:
-
Setup: To a 1 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the intermediate from Step 1 (20.0 g), water (400 mL), and potassium permanganate (40.5 g).
-
Heating: Heat the mixture to reflux (approx. 100 °C) with vigorous stirring. The purple color of the permanganate will gradually be replaced by a brown precipitate of manganese dioxide (MnO₂). The reaction can take several hours (8-24 h).
-
Monitoring: Monitor the reaction by TLC (a new, more polar spot for the acid should appear, and the starting material spot should disappear).
-
Workup (Part 1): Once the reaction is complete (no more purple color and starting material consumed), cool the mixture to room temperature. Filter the hot solution through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.
-
Workup (Part 2): Cool the clear filtrate in an ice bath. Carefully acidify the solution to pH 1-2 with concentrated hydrochloric acid. A white or pale-yellow precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.
-
Purification: Dry the crude product in a vacuum oven. For higher purity, recrystallize from an appropriate solvent system, such as ethanol/water.
Part 2: Safety First - Handling Hazardous Reagents
Q: What are the primary hazards associated with the nitrating mixture (HNO₃/H₂SO₄)?
A: The primary hazards are extreme corrosivity and high reactivity.[3][4][5]
-
Corrosivity: The mixture can cause severe, deep burns on contact with skin or eyes. Inhalation of vapors can damage the respiratory tract.[3][6]
-
Reactivity: It is a powerful oxidizing agent that can react violently with organic materials.[4][5] The nitration reaction itself is highly exothermic and can lead to a runaway reaction if temperature is not strictly controlled.
Q: What is the mandatory Personal Protective Equipment (PPE)?
A:
-
Eye Protection: Chemical splash goggles and a full-face shield are essential.[4]
-
Hand Protection: Use acid-resistant gloves (e.g., butyl rubber or Viton). Avoid nitrile gloves as they offer poor protection against concentrated acids.
-
Body Protection: Wear an acid-resistant apron over a flame-retardant lab coat.[4]
-
Ventilation: All work must be performed inside a certified chemical fume hood.[4][7]
Q: How should I properly quench a nitration reaction?
A: The safest method is to pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring. Never add water or ice to the reaction mixture, as this can cause localized boiling and splashing of the corrosive acid.[5]
Part 3: Troubleshooting Guide
Troubleshooting Logic Flow Diagram
Caption: Decision tree for troubleshooting common issues.
Nitration Stage Q&A
Q: My nitration reaction resulted in a very low yield. What went wrong? A: Low conversion is often due to insufficient nitrating agent activity or incorrect reaction conditions.
-
Moisture: Ensure you are using concentrated acids. Water will consume the sulfuric acid and prevent the formation of the active nitronium ion (NO₂⁺).
-
Temperature: While low temperature is critical, if it's too cold, the reaction rate may be excessively slow. Ensure the mixture is well-stirred and maintained within the 0-5 °C range.
-
Reaction Time: If conversion is low after the standard time, you can try extending the stirring time at 0-5 °C, monitoring by TLC.
Q: I see multiple spots on my TLC plate after nitration, indicating several isomers. How can I improve selectivity? A: Regioselectivity in the nitration of substituted toluenes can be challenging.[8][9][10]
-
Temperature Control: This is the most critical factor. Deviations above 10 °C can lead to the formation of other isomers. Ensure your cooling bath is robust and addition is slow.
-
Nitrating Agent: The H₂SO₄/HNO₃ system is very aggressive. For some substrates, milder conditions (e.g., using acetyl nitrate) can improve selectivity, but these come with their own hazards.[9] For scaling up, precise control of the standard method is often preferred.
Oxidation Stage Q&A
Q: The purple color of the permanganate disappeared, but my TLC shows significant starting material remaining. Why is the oxidation incomplete? A: This indicates the oxidizing agent has been consumed before all the starting material has reacted.
-
Stoichiometry: The methyl group on a deactivated ring is difficult to oxidize.[2] You may need to increase the equivalents of KMnO₄. It is often best to add more in portions during the reflux rather than all at once.
-
Reaction Time: These reactions can be slow. Ensure you have refluxed for a sufficient period (can be >12 hours).
-
Mixing: The reaction is heterogeneous. Ensure stirring is vigorous enough to keep the organic starting material and solid KMnO₄ well-suspended in the aqueous phase.
Q: After acidification, I got very little precipitate. Where did my product go? A: This can be due to incomplete precipitation or product losses.
-
pH: Double-check the pH of the aqueous solution after acidification. It must be strongly acidic (pH 1-2) to ensure the carboxylic acid is fully protonated and insoluble.
-
Solubility: The product may have some solubility in water, especially if the volume is large. After filtering the precipitate, you can try extracting the acidic filtrate with a solvent like ethyl acetate to recover more product.
-
Incomplete Reaction: The primary reason could be an incomplete oxidation reaction (see previous question).
Part 4: Frequently Asked Questions (FAQs)
Q: Can this synthesis be scaled up to the kilogram scale? A: Yes, but with extreme caution. The main challenge in scaling up is heat management, especially during the nitration step. A jacketed reactor with a powerful cooling system is mandatory. The rate of addition and the efficiency of stirring become even more critical. A thorough safety review and risk assessment are required before attempting a large-scale run.
Q: Are there alternative, "greener" methods for these transformations? A: Research into greener chemistry is ongoing. For nitration, using solid acid catalysts like zeolites can reduce corrosive waste streams but may require different conditions.[8][10][11] For oxidation, methods using molecular oxygen with a catalyst or hydrogen peroxide are being developed to avoid stoichiometric inorganic waste like MnO₂.[12][13] However, for robust, scalable synthesis, the classic methods described here are often still employed due to their reliability and cost-effectiveness.
Q: How do I confirm the identity and purity of my final product? A: A combination of techniques should be used:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The spectra should show the correct number of signals with the expected chemical shifts and coupling patterns for the aromatic protons, the absence of the methyl signal, and the presence of the carboxylic acid proton.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for the carboxylic acid O-H and C=O stretches, and the N-O stretches of the nitro group.
Part 5: Product Characterization
The following data is based on expected values and data from structurally similar compounds.[14][15] Researchers should always acquire their own data for confirmation.
| Property | Expected Value |
| Appearance | White to pale-yellow solid |
| Molecular Formula | C₈H₆FNO₄ |
| Molecular Weight | 201.14 g/mol |
| Melting Point | Varies with purity, literature search required for specific value. |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~13.5 (s, 1H, -COOH), δ 7.8-8.2 (m, 2H, Ar-H), δ ~2.5 (s, 3H, -CH₃) - This is for the intermediate. The final product will lack the -CH₃ signal. |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Expect signals for ~7 aromatic carbons (including ipso-carbons) and one carbonyl carbon (~165-170 ppm). |
| IR (KBr, cm⁻¹) | ~3000 (broad, O-H), ~1700 (s, C=O), ~1530 & ~1350 (s, NO₂ stretches) |
References
- 1. 2-Chloro-6-fluoro-3-nitro-benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups - Google Patents [patents.google.com]
- 3. quora.com [quora.com]
- 4. eastharbourgroup.com [eastharbourgroup.com]
- 5. NITRATING ACID, MIXTURE, (WITH <= 50% NITRIC ACID) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. columbuschemical.com [columbuschemical.com]
- 7. columbuschemical.com [columbuschemical.com]
- 8. [PDF] Solid acid catalysts for fluorotoluene nitration using nitric acid | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. Carboxylic acid synthesis by oxidation of benzylic positions [organic-chemistry.org]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Characterization of 6-Fluoro-2-methyl-3-nitrobenzoic Acid
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 6-Fluoro-2-methyl-3-nitrobenzoic acid. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages spectral data from structurally analogous compounds to build a robust, predictive framework for its characterization. We will explore the expected chemical shifts, coupling patterns, and provide a comparative analysis to guide researchers in the unambiguous identification of this compound.
Predicted ¹H NMR Spectral Analysis of this compound
The structure of this compound presents a unique electronic environment, with four distinct types of protons. The interplay between the electron-donating methyl group and the strongly electron-withdrawing nitro, fluoro, and carboxylic acid groups dictates the chemical shifts and coupling constants of the aromatic protons.
Below is a diagram illustrating the proton environments of the target molecule.
A Comparative Guide to Fluoro-Methyl-Nitrobenzoic Acids: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth comparative analysis of 6-Fluoro-2-methyl-3-nitrobenzoic acid and its structurally related analogs. As vital intermediates in organic synthesis, particularly for the pharmaceutical industry, understanding the nuanced differences imparted by the specific arrangement of fluoro, methyl, and nitro substituents on the benzoic acid scaffold is critical for researchers, chemists, and drug development professionals. We will explore their synthesis, physicochemical properties, and strategic applications, supported by experimental data and established scientific principles.
Introduction: The Strategic Value of Substituted Benzoic Acids
Benzoic acid derivatives are foundational scaffolds in medicinal chemistry. The introduction of specific functional groups—such as halogens, alkyl groups, and nitro groups—serves as a powerful tool to modulate a molecule's biological and physical properties.
-
Fluorine Substitution: The inclusion of fluorine is a widely used strategy in drug design. Its high electronegativity and small size can significantly enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate.[1][2]
-
Nitro Group: The nitro group is a strong electron-withdrawing group and a versatile synthetic handle. It can be readily reduced to an amino group, which opens up a vast number of subsequent chemical transformations to build molecular complexity.[1][3] Furthermore, many nitro-containing compounds exhibit a range of biological activities, including antimicrobial and anticancer properties.[4][5]
-
Methyl Group: The methyl group can influence the molecule's conformation and lipophilicity, which in turn affects its interaction with biological targets and its pharmacokinetic profile.
This guide will dissect how the interplay of these substituents in this compound and its key analogs dictates their utility as precursors for active pharmaceutical ingredients (APIs).
Physicochemical Properties: A Comparative Overview
The precise placement of each substituent dramatically alters the molecule's physical and chemical characteristics. The following table summarizes the key properties of our target compound and several important positional isomers and analogs.
| Property | This compound | 3-Fluoro-2-methyl-6-nitrobenzoic acid[6] | 2-Fluoro-3-nitrobenzoic acid[7] | 2-Chloro-6-fluoro-3-nitrobenzoic acid[8] |
| CAS Number | Not readily available | 146948-51-8 | 317-46-4 | 206884-30-2 |
| Molecular Formula | C₈H₆FNO₄ | C₈H₆FNO₄ | C₇H₄FNO₄ | C₇H₃ClFNO₄ |
| Molecular Weight | 199.14 g/mol | 199.14 g/mol | 185.11 g/mol | 219.55 g/mol |
| Boiling Point | Predicted: ~355 °C | Predicted: 355.3 °C | 404.6 °C | Not available |
| Density | Predicted: ~1.5 g/cm³ | Predicted: 1.482 g/cm³ | 1.52 g/cm³ | Not available |
| Flash Point | Not available | Not available | 198.5 °C | Not available |
| Appearance | Likely a solid | Not available | Off-white to light yellow powder | Not available |
Note: Data for this compound is limited and based on predictions for its isomers.
The data illustrates that even a simple positional shift (e.g., 6-fluoro vs. 3-fluoro) or a substituent change (methyl vs. chloro) results in a distinct chemical entity with unique identifiers and potentially different physical properties, which can influence reaction kinetics, solubility, and handling requirements in a laboratory setting.
Synthetic Strategies and Methodologies
These compounds are generally not naturally occurring and require multi-step chemical synthesis. The synthetic routes often involve nitration, fluorination, and oxidation reactions on substituted toluene or phenol precursors.
General Synthetic Workflow
A common challenge in synthesizing these molecules is achieving the correct regioselectivity (the precise placement of the functional groups). The workflow often involves installing directing groups and then performing electrophilic aromatic substitution or nucleophilic aromatic substitution. A subsequent, and equally important, step is the derivatization of the carboxylic acid, typically via esterification, to protect the acid or prepare it for amide bond formation.
Caption: General synthetic and derivatization workflow for nitrobenzoic acids.
Experimental Protocol: Esterification of 2-Fluoro-3-nitrobenzoic Acid
This protocol details the conversion of a nitrobenzoic acid to its corresponding methyl ester, a common step to increase solubility in organic solvents and prepare the molecule for subsequent reactions. This method is adapted from established procedures.[9]
Objective: To synthesize Methyl 2-fluoro-3-nitrobenzoate from 2-Fluoro-3-nitrobenzoic acid.
Materials:
-
2-Fluoro-3-nitrobenzoic acid (5.0 g, 27.0 mmol)
-
Methanol (MeOH), anhydrous (50 mL)
-
Concentrated Sulfuric Acid (H₂SO₄) (1.4 mL, 27.0 mmol)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-3-nitrobenzoic acid (5.0 g).
-
Reagent Addition: Add anhydrous methanol (50 mL) to the flask and stir until the solid is largely dissolved. Carefully and slowly add concentrated sulfuric acid (1.4 mL) to the solution.
-
Causality Note: Sulfuric acid acts as a catalyst for the Fischer esterification. The addition must be slow as the dissolution is exothermic.
-
-
Heating: Attach a reflux condenser to the flask and heat the reaction mixture to 50 °C using a heating mantle. Maintain stirring.
-
Reaction Monitoring: Allow the reaction to proceed for 16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.
-
Workup - Quenching: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dilute the remaining residue with Ethyl Acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer carefully with saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous phase is neutral or slightly basic.
-
Self-Validation: The bicarbonate wash neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid starting material. The absence of gas evolution indicates complete neutralization.
-
-
Washing: Wash the organic layer sequentially with water (50 mL) and then brine (50 mL). The brine wash helps to remove residual water from the organic phase.
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 2-fluoro-3-nitrobenzoate. The product, a pale yellow solid (approx. 5.1 g, 93% yield), is often pure enough for use in the next step without further purification.[9]
Role in Drug Development and Medicinal Chemistry
The true value of these compounds lies in their role as versatile building blocks for creating complex, biologically active molecules. The specific arrangement of substituents provides a pre-defined chemical "address" for subsequent reactions.
The Pharmacophore Concept
These molecules act as scaffolds, presenting functional groups in a specific three-dimensional arrangement. The nitro group, once reduced to an amine, becomes a key point for diversification, allowing chemists to attach various side chains to explore the chemical space and optimize binding to a biological target.
Caption: From building block to API via chemical diversification.
Case Study: Precursors for Anti-Infectives A notable example is the use of related structures in the synthesis of potent pharmaceuticals. For instance, 2-Chloro-6-fluoro-3-nitrobenzoic acid is a key precursor in the manufacture of certain anti-infective agents, such as the widely used antibiotic ciprofloxacin.[8] This highlights how these seemingly simple aromatic acids are critical starting materials for life-saving medicines. The presence and position of the halogen and nitro groups are essential for the multi-step synthesis that ultimately builds the complex quinolone core of the antibiotic.
Conclusion
The comparative analysis of this compound and its analogs reveals a class of compounds whose utility is defined by the subtle yet powerful effects of substituent placement. While each molecule possesses a unique set of physicochemical properties, they share a common strategic value as highly functionalized intermediates. Their importance in the pharmaceutical industry stems from the synthetic versatility offered by the carboxylic acid, the pharmacokinetic benefits of fluorine, and the chemical potential locked within the nitro group. For drug development professionals, a deep understanding of these structures is not merely academic; it is fundamental to the rational design and efficient synthesis of the next generation of therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 3. Buy 2-Amino-3-fluoro-6-nitrobenzoic acid (EVT-13821436) [evitachem.com]
- 4. mdpi.com [mdpi.com]
- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-fluoro-2-methyl-6-nitrobenzoic acid [myskinrecipes.com]
- 7. innospk.com [innospk.com]
- 8. 2-Chloro-6-fluoro-3-nitrobenzoic acid | 206884-30-2 | Benchchem [benchchem.com]
- 9. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to HPLC and UPLC Methods for Purity Analysis of 6-Fluoro-2-methyl-3-nitrobenzoic acid
This guide provides an in-depth comparison of two robust reversed-phase liquid chromatography methods for the quantitative purity analysis of 6-Fluoro-2-methyl-3-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis. We will explore a conventional High-Performance Liquid Chromatography (HPLC) method, valued for its robustness and accessibility, and an Ultra-Performance Liquid Chromatography (UPLC) method, which offers significant advantages in speed and resolution.
The selection of an appropriate analytical method is critical for ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and their intermediates. The purity profile of a compound like this compound can directly impact the safety and efficacy of the final drug product. This guide is designed for researchers, analytical scientists, and drug development professionals, providing the technical details and scientific rationale necessary to select and implement the most suitable method for their specific laboratory needs, whether for routine quality control or high-throughput process development.
The Scientific Rationale: Method Design and Analyte Properties
This compound is a moderately polar aromatic organic acid. The analytical strategy must account for its key structural features: the ionizable carboxylic acid group, the aromatic ring, and the polar nitro group.
-
Stationary Phase Selection : A C18 (octadecylsilane) stationary phase is the workhorse for reversed-phase chromatography and serves as an excellent starting point. Its nonpolar nature provides effective retention for the aromatic ring of the analyte. For potentially challenging separations of structurally similar impurities, alternative phases like Phenyl-Hexyl could be considered, as they offer secondary π-π interactions with the aromatic ring, providing a different selectivity.[1]
-
Mobile Phase pH Control : The carboxylic acid group (a weak acid) requires a buffered or acidified mobile phase to suppress its ionization. Operating at a pH well below the pKa of the analyte (typically pH 2-3) ensures that it exists in its neutral, protonated form. This leads to consistent retention and sharp, symmetrical peak shapes, preventing the peak tailing often seen with ionized acids on silica-based columns.[2]
-
Organic Modifier : Acetonitrile is generally preferred over methanol for the analysis of aromatic compounds as it often provides better peak shape and lower UV cutoff. Its lower viscosity also results in lower backpressure, which is a critical consideration for UPLC systems.
-
Detection : The presence of the nitro-substituted benzene ring provides strong chromophores, making UV detection a highly suitable and sensitive choice. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity spectrally. The optimal wavelength is typically determined by analyzing the UV spectrum of the main compound, often around 254 nm or 270 nm for nitro-aromatic compounds.[3]
Comparative Methodologies: HPLC vs. UPLC
This guide compares two distinct approaches: a traditional HPLC method and a modern UPLC method. The primary distinction lies in the column technology—HPLC uses columns with larger particles (typically 3–5 µm), while UPLC employs columns with sub-2 µm particles.[4][5] This seemingly small change has profound implications for pressure, speed, and efficiency.[6]
Method A: Conventional HPLC for Robust Quality Control
This method is designed for reliability and is suitable for laboratories with standard HPLC equipment. It prioritizes robustness over speed, making it ideal for routine release testing.
Method B: High-Throughput UPLC for Process Development and Impurity Profiling
This method leverages the power of sub-2 µm particle technology to achieve faster analysis times and superior resolution.[7] It is exceptionally well-suited for R&D environments, impurity profiling, and high-throughput screening where rapid feedback is essential.
Experimental Protocols
Adherence to established chromatographic principles, such as those outlined in USP General Chapter <621>, is fundamental to achieving reliable results.[8][9][10][11] All methods should be validated according to ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.[12][13][14][15]
Reagents and Sample Preparation
-
Acetonitrile : HPLC Grade or higher.
-
Water : Deionized, 18.2 MΩ·cm resistivity (e.g., Milli-Q).
-
Phosphoric Acid : ACS grade or higher.
-
Sample Diluent : Acetonitrile/Water (50:50, v/v).
-
Standard Solution : Accurately weigh and dissolve this compound reference standard in the sample diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution : Prepare the sample to be analyzed at the same concentration as the standard solution using the sample diluent. Filter all solutions through a 0.45 µm syringe filter before injection.
Protocol for Method A (HPLC)
| Parameter | Condition |
| Instrument | Standard HPLC System with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic: 50% A / 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
Protocol for Method B (UPLC)
| Parameter | Condition |
| Instrument | UPLC System with PDA Detector (capable of >10,000 psi) |
| Column | C18, 50 mm x 2.1 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic: 50% A / 50% B |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
| Detection | UV at 254 nm |
| Run Time | 3 minutes |
Visualization of Experimental Workflow
The following diagram outlines the logical flow of the purity analysis process, from initial sample handling to the final comparative assessment of the analytical methods.
Caption: Workflow for comparative HPLC/UPLC purity analysis.
Comparative Performance Data (Hypothetical)
The following table summarizes the expected performance characteristics for each method when analyzing a hypothetical sample of this compound containing a closely eluting impurity.
Table 1: Comparison of Chromatographic Performance Parameters
| Parameter | Method A (HPLC) | Method B (UPLC) | Advantage |
| Retention Time (Main Peak) | ~8.5 min | ~1.8 min | UPLC (5x faster) |
| Run Time | 15 min | 3 min | UPLC |
| Resolution (Rs) between Main Peak & Impurity | 1.9 | 3.5 | UPLC |
| Tailing Factor (Tf) | 1.3 | 1.1 | UPLC |
| Theoretical Plates (N) | 12,000 | 25,000 | UPLC |
| Backpressure | ~1,800 psi | ~9,500 psi | HPLC (lower) |
| Solvent Consumption per Run | 15 mL | 1.5 mL | UPLC (90% less) |
Analysis and Interpretation
The data clearly illustrates the trade-offs between the two methods.
-
Speed and Throughput : Method B (UPLC) is unequivocally superior in terms of speed, reducing the analysis time from 15 minutes to just 3 minutes. This represents a five-fold increase in sample throughput, a significant advantage in R&D and process monitoring environments.[5]
-
Resolution and Sensitivity : The use of smaller particles in the UPLC column results in much higher efficiency (Theoretical Plates) and, consequently, sharper peaks. This leads to a marked improvement in the resolution of the critical impurity pair (3.5 vs. 1.9). A resolution value of 1.9 is acceptable, but 3.5 provides baseline separation, leading to more accurate and reliable impurity quantification. The sharper peaks in UPLC also translate to greater peak height and improved signal-to-noise, enhancing sensitivity.[7]
-
System Requirements and Robustness : The primary advantage of Method A (HPLC) is its compatibility with a wider range of standard equipment due to its lower backpressure. Conventional HPLC systems are typically limited to pressures below 6,000 psi, making the UPLC method incompatible. HPLC methods are often considered more robust and less susceptible to issues from minor sample matrix variations or system dead volume.
-
Cost and Environmental Impact : The UPLC method offers significant long-term cost savings through a drastic reduction in solvent consumption.[6] This not only lowers purchasing and disposal costs but also aligns with green chemistry initiatives by minimizing environmental impact.
Caption: Logical decision tree for method selection.
Conclusion and Recommendations
Both the conventional HPLC and high-throughput UPLC methods are suitable for the purity analysis of this compound. The optimal choice depends on the specific application and available instrumentation.
-
For routine Quality Control (QC) laboratories where robustness, reliability, and compatibility with existing standard HPLC instrumentation are paramount, Method A (HPLC) is the recommended choice. It provides adequate separation and meets typical system suitability criteria.
-
For Research & Development (R&D), process chemistry, and high-throughput screening environments , Method B (UPLC) is vastly superior. Its significant advantages in speed, resolution, and reduced solvent consumption accelerate development timelines, provide higher quality data for impurity profiling, and lower operational costs. The ability to achieve baseline separation of critical impurities ensures more accurate process control and a deeper understanding of the product's purity profile.
Ultimately, the transition from HPLC to UPLC represents a significant technological advancement in liquid chromatography, offering compelling benefits that can streamline analytical workflows and enhance data quality in the pharmaceutical industry.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. ijrpr.com [ijrpr.com]
- 6. niito.kz [niito.kz]
- 7. biomedres.us [biomedres.us]
- 8. usp.org [usp.org]
- 9. <621> CHROMATOGRAPHY [drugfuture.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. starodub.nl [starodub.nl]
- 15. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
A Senior Application Scientist's Guide to the Mass Spectrometry of 6-Fluoro-2-methyl-3-nitrobenzoic Acid: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the precise characterization of novel compounds is paramount. 6-Fluoro-2-methyl-3-nitrobenzoic acid, a substituted aromatic carboxylic acid, presents a unique analytical challenge due to its combination of functional groups. This guide provides an in-depth, experience-driven comparison of mass spectrometry-based approaches for its analysis, contrasted with alternative analytical techniques. We will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical strategy.
Introduction to this compound and its Analytical Significance
This compound (Molecular Formula: C₈H₆FNO₄, Molecular Weight: 199.14 g/mol ) is a key intermediate in various synthetic pathways. The presence of a carboxylic acid, a nitro group, a methyl group, and a fluorine atom on the benzene ring gives it distinct chemical properties that necessitate careful analytical consideration. Accurate mass determination and structural elucidation are critical for quality control, reaction monitoring, and impurity profiling. Mass spectrometry, with its high sensitivity and specificity, stands as a primary tool for this purpose.
Mass Spectrometry Approach: A Detailed Workflow
Our primary analytical strategy employs Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). This choice is predicated on the polar nature of the carboxylic acid group, which makes it amenable to ESI, a soft ionization technique that typically keeps the molecular ion intact.[1]
Experimental Protocol: LC-MS/MS Analysis
Objective: To determine the accurate mass of this compound and to elucidate its fragmentation pattern for structural confirmation.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system.
Methodology:
-
Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in a mixture of acetonitrile and water (1:1 v/v). A working solution of 1 µg/mL is then prepared by serial dilution with the mobile phase.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-). This mode is chosen to deprotonate the acidic carboxylic group, leading to the formation of the [M-H]⁻ ion.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Desolvation gas (N₂) at 600 L/hr, Cone gas (N₂) at 50 L/hr.
-
Acquisition Mode: Full scan MS from m/z 50-500 and tandem MS (MS/MS) of the precursor ion at m/z 198.0.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) is applied to induce fragmentation.
-
Visualizing the Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Predicted Mass Spectrum and Fragmentation Pattern
Based on the structure of this compound and established fragmentation patterns of related compounds, we can predict the key ions that will be observed in the mass spectrum.[2][3] The molecular weight of the compound is 199.14 Da. In negative ESI mode, the most abundant ion in the full scan MS spectrum is expected to be the deprotonated molecule, [M-H]⁻, at an m/z of 198.02.
Upon collision-induced dissociation (CID) in the MS/MS experiment, several characteristic fragment ions are anticipated. The fragmentation is likely to be driven by the loss of small neutral molecules from the carboxylate and nitro groups.
Predicted Major Fragment Ions
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
| 198.02 | 180.01 | H₂O (18.01) | Loss of water from the carboxylic acid and methyl group. |
| 198.02 | 168.02 | NO (30.00) | Loss of nitric oxide from the nitro group. |
| 198.02 | 152.02 | NO₂ (46.00) | Loss of nitrogen dioxide from the nitro group. |
| 198.02 | 154.03 | CO₂ (43.99) | Decarboxylation of the carboxylic acid group. |
| 154.03 | 124.03 | NO (30.00) | Subsequent loss of nitric oxide from the decarboxylated ion. |
| 154.03 | 108.03 | NO₂ (46.00) | Subsequent loss of nitrogen dioxide from the decarboxylated ion. |
Visualizing the Fragmentation Pathway
Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.
Comparison with Alternative Analytical Techniques
While LC-MS/MS is a powerful tool, other analytical techniques can also be employed for the analysis of this compound, each with its own set of advantages and limitations.
| Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass analysis. | High sensitivity and selectivity; provides molecular weight and structural information. | Higher cost of instrumentation and maintenance. |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Excellent separation efficiency for volatile compounds; provides detailed fragmentation patterns for library matching. | Requires derivatization for non-volatile compounds like carboxylic acids; potential for thermal degradation. |
| HPLC-UV | Chromatographic separation with detection by UV absorbance. | Robust and widely available; good for quantitative analysis. | Lower sensitivity and selectivity compared to MS; does not provide molecular weight information. |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei. | Provides detailed structural information, including connectivity of atoms. | Lower sensitivity than MS; requires larger sample amounts and longer analysis times. |
Expert Insight: For routine quality control where the identity of the compound is known, HPLC-UV can be a cost-effective and robust solution. However, for impurity profiling, metabolite identification, or the analysis of complex matrices, the superior sensitivity and specificity of LC-MS/MS are indispensable. GC-MS could be a viable alternative if a suitable derivatization protocol is established, but the risk of thermal degradation of the nitroaromatic compound must be carefully evaluated.
Conclusion: An Integrated Analytical Approach
The comprehensive analysis of this compound is best achieved through a multi-faceted approach, with high-resolution LC-MS/MS at its core. This technique provides the necessary sensitivity and specificity for accurate mass determination and structural elucidation through detailed fragmentation analysis. While alternative methods like HPLC-UV and GC-MS have their merits for specific applications, they lack the comprehensive characterization capabilities of mass spectrometry. By understanding the underlying principles and making informed experimental choices, researchers can confidently and accurately characterize this and other similarly complex molecules, ensuring the integrity and quality of their scientific endeavors.
References
The Definitive Guide to Structural Elucidation: X-ray Crystallography of 6-Fluoro-2-methyl-3-nitrobenzoic Acid and its Analytical Counterparts
A Senior Application Scientist's Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we build our understanding of a compound's activity, stability, and potential for therapeutic application. For a molecule such as 6-Fluoro-2-methyl-3-nitrobenzoic acid, a substituted aromatic carboxylic acid with potential as a synthetic intermediate, understanding its solid-state conformation is crucial. This guide provides an in-depth exploration of single-crystal X-ray crystallography as the gold standard for structural elucidation and offers a comparative analysis with other powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
While a definitive crystal structure for this compound is not publicly available at the time of this writing, this guide will leverage data from closely related analogs to illustrate the principles and power of these techniques. This comparative approach will equip researchers with the knowledge to select the most appropriate analytical strategy for their specific research questions.
I. The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise arrangement of atoms in a crystalline solid.[1][2] It provides a detailed three-dimensional map of a molecule, revealing bond lengths, bond angles, and intermolecular interactions with unparalleled accuracy.
The Causality Behind the Crystal: Why Crystallization is Key
The journey to a crystal structure begins with the often-challenging process of growing a high-quality single crystal. This is not merely a procedural step but a critical variable that dictates the success of the entire experiment. The slow and controlled growth of a crystal allows molecules to arrange themselves in a highly ordered, repeating lattice. It is this periodicity that is essential for the diffraction of X-rays and the subsequent determination of the molecular structure.[3][4]
Experimental Workflow: From Powder to Structure
The process of determining a crystal structure via SCXRD can be broken down into several key stages, each requiring meticulous execution and careful consideration.
Caption: A schematic overview of the single-crystal X-ray diffraction workflow.
-
Crystal Growth: The initial and often most challenging step is to obtain a single crystal of sufficient size and quality. Common techniques for small organic molecules include:
-
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the gradual formation of crystals.[3]
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.[3]
-
Solvent Layering: A solution of the compound is carefully layered with a miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.[3]
-
-
Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer.[5] A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[1]
-
Data Processing and Structure Solution: The collected diffraction data, consisting of a series of spots of varying intensity, are processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using computational methods, such as direct methods or Patterson functions, to generate an initial electron density map.[6]
-
Structure Refinement and Validation: The initial model of the structure is refined against the experimental data to improve the fit and obtain the final atomic coordinates, bond lengths, and bond angles. The quality of the final structure is assessed using various crystallographic metrics.[7]
-
Data Deposition: The final crystallographic data is typically deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), to make it accessible to the scientific community.[8]
II. A Comparative Analysis: Alternative and Complementary Techniques
While X-ray crystallography provides the ultimate structural detail, other spectroscopic techniques offer valuable and often more readily obtainable information about a molecule's identity and connectivity.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions. | Unambiguous and definitive structural information. | Requires a high-quality single crystal; can be time-consuming. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, stereochemistry. | Provides detailed information about the molecule in solution; non-destructive. | Does not provide direct 3D structural information in the solid state; can be complex to interpret for large molecules. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity; provides accurate molecular weight. | Does not provide information on connectivity or stereochemistry; can lead to fragmentation, making interpretation complex. |
| FTIR Spectroscopy | Presence of functional groups. | Fast and easy to perform; provides a "fingerprint" of the molecule. | Provides limited information on the overall structure and connectivity. |
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule in solution.[9][10] It is based on the principle that atomic nuclei with a non-zero spin will align in a magnetic field and can be excited by radiofrequency radiation.[9]
-
Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Place the sample in an NMR spectrometer and acquire the ¹H and ¹³C spectra.
-
Data Interpretation: Analyze the chemical shifts, integration, and splitting patterns of the signals to determine the structure of the molecule.[11][12]
For this compound, one would expect to see distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton in the ¹H NMR spectrum. The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule.
B. Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[13][14] It is a highly sensitive technique that can provide the exact molecular weight of a compound and information about its elemental composition.
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized using one of several techniques, such as electron ionization (EI) or electrospray ionization (ESI).[14]
-
Mass Analysis: The ions are separated according to their mass-to-charge ratio by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated.[15]
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions that can provide clues about the molecule's structure.
C. Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique that is used to identify the functional groups present in a molecule.[16][17] It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds.[18]
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory) or in solution.
-
Data Acquisition: The FTIR spectrum is recorded by passing a beam of infrared radiation through the sample.
-
Data Interpretation: The absorption bands in the spectrum are correlated with the presence of specific functional groups.[19][20]
The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, the nitro group N-O stretching vibrations, and the C-F stretching vibration.
III. Synergy in Analysis: A Holistic Approach
The most comprehensive understanding of a molecule's structure and properties is achieved by combining the strengths of multiple analytical techniques. While X-ray crystallography provides the definitive solid-state structure, NMR, MS, and FTIR provide crucial information about the molecule's identity, connectivity, and functional groups, both in solution and in the solid state.
Caption: A diagram illustrating the complementary nature of different analytical techniques.
IV. Conclusion
The structural characterization of a molecule like this compound is a multifaceted endeavor that benefits from a synergistic approach. While single-crystal X-ray crystallography remains the unparalleled method for determining the precise three-dimensional arrangement of atoms in the solid state, techniques such as NMR, MS, and FTIR provide essential and often more rapidly acquired complementary data. For researchers and drug development professionals, a comprehensive understanding of the principles, protocols, and comparative strengths of these techniques is indispensable for making informed decisions and advancing their scientific pursuits.
V. References
-
Journal of Applied Crystallography. (n.d.). International Union of Crystallography. Retrieved from --INVALID-LINK--
-
Acta Crystallographica Section E: Crystallographic Communications. (n.d.). International Union of Crystallography. Retrieved from --INVALID-LINK--
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from --INVALID-LINK--
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2019, July 24). 2.2: Mass Spectrometry. Retrieved from --INVALID-LINK--
-
Danaher Life Sciences. (n.d.). Mass Spectrometry: Principles, Applications & Techniques. Retrieved from --INVALID-LINK--
-
The Madison Group. (n.d.). FTIR Spectroscopy Fundamentals: Insights into Plastic Analysis. Retrieved from --INVALID-LINK--
-
Patsnap. (2025, September 22). How to Identify Functional Groups in FTIR Spectra. Retrieved from --INVALID-LINK--
-
Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), m63–m71. --INVALID-LINK--
-
University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from --INVALID-LINK--
-
Purdue University. (n.d.). X-Ray Crystallography - Software. Retrieved from --INVALID-LINK--
-
Profex. (n.d.). Open Source XRD and Rietveld Refinement. Retrieved from --INVALID-LINK--
-
MtoZ Biolabs. (n.d.). What Is the Principle of Mass Spectrometry and How Should Beginners Conduct Mass Spectrometric Analysis? Retrieved from --INVALID-LINK--
-
Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from --INVALID-LINK--
-
Chemguide. (n.d.). HIGH RESOLUTION NMR SPECTRA. Retrieved from --INVALID-LINK--
-
Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from --INVALID-LINK--
-
PREMIER Biosoft. (n.d.). Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. Retrieved from --INVALID-LINK--
-
ACD/Labs. (2023, February 9). A Beginner's Guide to Mass Spectrometry. Retrieved from --INVALID-LINK--
-
RCSB PDB. (2023, February 15). Crystallography Software. Retrieved from --INVALID-LINK--
-
University of Colorado Boulder. (n.d.). Crystallization. Retrieved from --INVALID-LINK--
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from --INVALID-LINK--
-
Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from --INVALID-LINK--
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). NMR Spectroscopy - An Easy Introduction. Retrieved from --INVALID-LINK--
-
KIS Academics. (2023, September 30). An easy guide to understanding NMR SPECTROSCOPY. Retrieved from --INVALID-LINK--
-
Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from --INVALID-LINK--
-
Michigan State University. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Retrieved from --INVALID-LINK--
-
The Organic Chemistry Tutor. (2018, December 2). Basic Introduction to NMR Spectroscopy [Video]. YouTube. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Fourier Transform Infrared Spectroscopy: Fundamentals and Application in Functional Groups and Nanomaterials Characterization. Retrieved from --INVALID-LINK--
-
JASCO. (n.d.). Theory of FTIR Spectroscopy. Retrieved from --INVALID-LINK--
-
AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Journal of Applied Crystallography. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from --INVALID-LINK--
-
International Union of Crystallography. (2014, July 16). Acta Crystallographica Section E transforms from Structure Reports Online to Crystallographic Communications. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from --INVALID-LINK--
-
Resurchify. (n.d.). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from --INVALID-LINK--
-
University of Western Ontario. (2006, January 8). Crystallisation Techniques. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2136-2158. --INVALID-LINK--
-
University of Cambridge. (n.d.). crystallization of small molecules. Retrieved from --INVALID-LINK--
-
International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from --INVALID-LINK--
-
ResearchGate. (2023, November 21). Is there a free / open source software to analyze X-Ray diffraction images? Retrieved from --INVALID-LINK--
-
Wiley-Blackwell. (n.d.). Journal of Applied Crystallography. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Journal of Applied Crystallography (German). Retrieved from --INVALID-LINK--
-
SciSpace. (n.d.). Journal of Applied Crystallography. Retrieved from --INVALID-LINK--
-
The Cambridge Crystallographic Data Centre. (n.d.). Home. Retrieved from --INVALID-LINK--
-
The Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from --INVALID-LINK--
-
The Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. Retrieved from --INVALID-LINK--
-
The Cambridge Crystallographic Data Centre. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from --INVALID-LINK--
-
DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from --INVALID-LINK--
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. pulstec.net [pulstec.net]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 6. fiveable.me [fiveable.me]
- 7. Profex – Open Source XRD and Rietveld Refinement [profex-xrd.org]
- 8. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]
- 9. microbenotes.com [microbenotes.com]
- 10. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. azooptics.com [azooptics.com]
- 12. emerypharma.com [emerypharma.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
- 16. madisongroup.com [madisongroup.com]
- 17. jascoinc.com [jascoinc.com]
- 18. researchgate.net [researchgate.net]
- 19. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 20. azooptics.com [azooptics.com]
Comparative Guide to the Validation of a Novel Synthetic Method for 6-Fluoro-2-methyl-3-nitrobenzoic Acid
Abstract
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key chemical intermediates is paramount. 6-Fluoro-2-methyl-3-nitrobenzoic acid is a critical building block in the synthesis of various pharmaceutical compounds. This guide introduces and validates a novel, optimized synthetic methodology for its preparation. We provide an objective comparison with established alternatives, supported by comprehensive experimental data, to demonstrate the superior performance of this new method in terms of yield, purity, and scalability.
Introduction: The Significance of this compound
This compound serves as a vital intermediate in medicinal chemistry and pharmaceutical development. The presence of the fluorine atom can enhance the metabolic stability and membrane permeability of drug candidates, while the nitro and carboxylic acid functionalities offer versatile handles for further chemical transformations.[1] The strategic placement of these groups makes it a valuable precursor for the synthesis of complex bioactive molecules.
A Novel Synthetic Approach: Nitration of 2-Fluoro-6-methylbenzoic Acid
This guide presents a streamlined and efficient two-step synthesis of this compound starting from the commercially available 2-Fluoro-6-methylbenzoic acid.[2][3]
2.1. Rationale for the Synthetic Design
The core of this new method lies in the direct nitration of 2-fluoro-6-methylbenzoic acid. The electron-withdrawing nature of the fluorine atom and the carboxylic acid group, combined with the electron-donating methyl group, directs the electrophilic nitration to the desired 3-position. This regioselectivity is a key advantage, minimizing the formation of unwanted isomers and simplifying purification.
The reaction mechanism involves the in-situ generation of the nitronium ion (NO₂⁺) from nitric acid and sulfuric acid.[4] The aromatic ring of 2-fluoro-6-methylbenzoic acid then acts as a nucleophile, attacking the nitronium ion in an electrophilic aromatic substitution reaction.[4]
2.2. Experimental Workflow Diagram
References
A Senior Application Scientist's Guide to the Reactivity of 6-Fluoro-2-methyl-3-nitrobenzoic Acid
An In-depth Comparison for Synthetic Strategy and Drug Development
Welcome, researchers and innovators. In the intricate world of organic synthesis, the selection of a starting material is a critical decision that dictates the feasibility, efficiency, and ultimate success of a synthetic route. Substituted benzoic acids are foundational building blocks, yet their reactivity can be profoundly influenced by the nature and position of their substituents. This guide provides a detailed analysis of 6-Fluoro-2-methyl-3-nitrobenzoic acid, a uniquely substituted arene that presents both opportunities and challenges in molecular construction.
Our objective is to move beyond a simple cataloging of reactions and delve into the why—the electronic and steric principles that govern its behavior. By comparing its reactivity profile with structurally similar compounds, we aim to equip you with the predictive understanding necessary for robust experimental design and innovation.
The Structural Landscape: Unpacking Substituent Effects
The reactivity of this compound is a direct consequence of the interplay between its four key functional components: the carboxylic acid, an ortho-methyl group, a meta-nitro group, and a second ortho-fluoro group. Each substituent exerts a distinct electronic (inductive and resonance) and steric influence, creating a complex and fascinating reactivity profile.
-
Carboxylic Acid (-COOH): The primary site for reactions like esterification and amidation, and the source of the molecule's acidity.
-
Fluoro (-F) and Methyl (-CH₃) Groups: Both are positioned ortho to the carboxylic acid. This is the most critical structural feature, giving rise to significant steric hindrance and the powerful "ortho effect."[1][2]
-
Nitro (-NO₂): A potent electron-withdrawing group, it significantly impacts the acidity of the carboxyl group and, crucially, activates the aromatic ring for specific transformations.[3][4]
Let's dissect how these features dictate the molecule's behavior in key chemical transformations.
Comparative Reactivity Analysis
Acidity: The Power of the Ortho Effect
A molecule's acidity (pKa) is a fundamental property that influences its behavior in various reaction conditions. For substituted benzoic acids, the "ortho effect" is a dominant, non-negotiable principle: nearly any substituent in the ortho position increases the acidity of the benzoic acid, often dramatically, regardless of its electronic nature.[4][5]
This phenomenon is primarily driven by sterics. The bulky ortho substituents (in our case, both methyl and fluoro groups) clash with the carboxylic acid group, forcing it to twist out of the plane of the benzene ring.[2][6][7] This loss of coplanarity inhibits resonance between the carboxyl group and the aromatic system, which in turn stabilizes the resulting carboxylate anion upon deprotonation, thereby increasing acidity.[2][5]
Caption: The Ortho Effect increases acidity by inhibiting resonance.
In this compound, this effect is compounded by the strong inductive electron-withdrawing effects of the nitro and fluoro groups, which further stabilize the conjugate base.[3][8]
Table 1: Comparison of Acidity (pKa) in Substituted Benzoic Acids
| Compound | Key Features | Expected pKa Trend | Rationale |
| Benzoic Acid | Unsubstituted Reference | ~4.20 | Baseline acidity. |
| 2-Nitrobenzoic Acid | Single ortho-EWG | ~2.20[4] | Strong ortho effect and electron withdrawal.[4] |
| 2-Methylbenzoic Acid | Single ortho-EDG | ~3.90[4] | Ortho effect outweighs weak electron-donating nature.[4] |
| This compound | Dual ortho groups + EWGs | < 2.20 | Extreme ortho effect from two groups, plus strong inductive withdrawal from -NO₂ and -F. |
Carboxyl Group Reactions: The Challenge of Steric Hindrance
While the ortho substituents enhance acidity, they create a formidable steric barrier around the carboxylic acid's carbonyl carbon. This severely impedes the approach of nucleophiles, making standard esterification and amide coupling reactions challenging.[9][10]
-
Comparison with Less Hindered Acids: Compounds like 3-nitrobenzoic acid or 4-fluoro-3-nitrobenzoic acid, lacking ortho substituents, will undergo esterification and amidation with relative ease under standard conditions (e.g., acid catalysis with alcohols, or using common coupling reagents like EDC/HOBt for amines).[11][12]
-
Overcoming the Barrier: For this compound, successful conversion requires more forcing conditions or specialized reagents designed for sterically hindered substrates.[9][13]
See Protocol 1 for a robust method for esterifying sterically hindered benzoic acids.
Nucleophilic Aromatic Substitution (SNAr): A Site of High Reactivity
Here, the molecule's architecture creates a site of exceptional reactivity. The fluorine atom is positioned ortho to a powerful nitro group and para to the electron-withdrawing carboxylic acid. This arrangement strongly activates the fluorine for Nucleophilic Aromatic Substitution (SNAr).[14]
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group is perfectly positioned (ortho) to delocalize and stabilize this negative charge, dramatically lowering the activation energy for the reaction.[14][15]
Caption: Mechanism of SNAr at the activated fluoro position.
Comparative Reactivity for SNAr:
-
4-Fluoro-3-nitrobenzoic acid: Highly reactive. The nitro group is para to the fluorine, which also allows for excellent resonance stabilization of the Meisenheimer intermediate.[11][16][17][18] Reactivity is comparable to our target compound.
-
3-Fluoro-4-nitrobenzoic acid: Poorly reactive. The fluoro and nitro groups are meta to each other. The nitro group cannot participate in resonance stabilization of the negative charge, making the intermediate much higher in energy and the reaction far slower.[19][20]
-
Fluorobenzene: Unreactive under standard SNAr conditions as it lacks an activating electron-withdrawing group.[21]
Key Experimental Protocols
These protocols are designed to be self-validating, providing clear steps and rationale for handling the unique reactivity of our target compound and its analogues.
Protocol 1: Esterification of Sterically Hindered this compound
Rationale: Standard Fischer esterification is often slow for hindered acids. This protocol uses a higher boiling point alcohol and a strong acid catalyst under reflux to drive the equilibrium towards the product.
Materials:
-
This compound (1.0 eq)
-
Methanol (used as solvent and reagent, >20 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.2 - 0.5 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound.
-
Add methanol (a sufficient amount to fully dissolve the acid upon heating, typically 5-10 mL per gram of acid).
-
Carefully add concentrated sulfuric acid dropwise with stirring. The mixture may warm slightly.
-
Heat the reaction mixture to reflux (approx. 65 °C for methanol) and maintain for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.[22]
-
After completion, cool the mixture to room temperature and remove the bulk of the methanol under reduced pressure.
-
Dilute the residue with Ethyl Acetate and transfer to a separatory funnel.
-
Wash the organic layer carefully with saturated NaHCO₃ solution until gas evolution ceases to neutralize the remaining acid.
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purify the product by column chromatography on silica gel or recrystallization as needed.
Protocol 2: Nucleophilic Aromatic Substitution with a Primary Amine
Rationale: This protocol uses a polar aprotic solvent (DMSO) to solvate the nucleophile effectively and a mild base to deprotonate the amine, enhancing its nucleophilicity.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., Benzylamine) (1.2 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Water
-
Ethyl Acetate (EtOAc)
Procedure:
-
To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add this compound and the base (e.g., K₂CO₃).
-
Add anhydrous DMSO and stir the suspension.
-
Add the primary amine to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature and pour it into a beaker containing ice-water. This will often precipitate the product.
-
If a solid forms, collect it by vacuum filtration, wash with water, and dry.
-
If an oil forms, extract the aqueous mixture with Ethyl Acetate (3x).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Caption: General experimental workflows for key transformations.
Summary and Outlook
This compound is a molecule of pronounced chemical duality. Its reactivity is governed by a fascinating push-and-pull of steric and electronic effects.
-
High Acidity: The powerful ortho effect from two substituents, augmented by electron-withdrawing groups, makes it a very strong carboxylic acid.
-
Sterically Hindered Carboxyl Group: The same ortho groups that increase acidity also shield the carboxyl carbon, necessitating more robust conditions for esterification and amidation compared to its isomers.
-
Activated SNAr Site: The ortho-nitro group strongly activates the fluorine atom for nucleophilic aromatic substitution, providing a reliable and powerful method for introducing molecular diversity.
By understanding these competing factors, researchers can strategically harness the unique properties of this building block. It is a substrate that rewards careful planning with access to complex molecular architectures that would be difficult to obtain otherwise. This guide serves as a foundational tool for that planning, enabling you to design more effective, predictable, and innovative synthetic strategies.
References
- 1. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 2. Ortho effect - Wikipedia [en.wikipedia.org]
- 3. Effect of substituents on acidity of benzoic acids | Filo [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 6. quora.com [quora.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. ijstr.org [ijstr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. ossila.com [ossila.com]
- 17. researchgate.net [researchgate.net]
- 18. 4-フルオロ-3-ニトロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 19. CAS 403-21-4: 3-Fluoro-4-nitrobenzoic acid | CymitQuimica [cymitquimica.com]
- 20. 3-Fluoro-4-nitrobenzoic acid | 403-21-4 | FF70536 [biosynth.com]
- 21. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
A Guide to Unambiguous Structural Confirmation: Analyzing 6-Fluoro-2-methyl-3-nitrobenzoic Acid with 2D NMR
This guide provides an in-depth, practical comparison of how a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—can be synergistically employed to overcome the limitations of 1D NMR. We will focus on a case study: the unambiguous structural confirmation of 6-Fluoro-2-methyl-3-nitrobenzoic acid, demonstrating how this multi-dimensional approach provides a self-validating system for structural elucidation that is essential for regulatory submissions and intellectual property protection.
The Challenge: Ambiguity in Polysubstituted Aromatics
The synthesis of this compound could potentially yield several isomers. Relying solely on 1D ¹H and ¹³C NMR could be insufficient to definitively place the substituents. For example, distinguishing our target molecule from an isomer like 4-Fluoro-2-methyl-5-nitrobenzoic acid would be challenging based on chemical shifts and simple coupling patterns alone. The two aromatic protons in either isomer would appear as doublets, and predicting the exact chemical shifts influenced by the combined electronic effects of fluorine, nitro, methyl, and carboxylic acid groups is non-trivial. This is where 2D NMR becomes indispensable, moving from inference to direct evidence of atomic connectivity.
Experimental Protocol: A Self-Validating Workflow
The success of any NMR analysis is built upon meticulous sample preparation and thoughtful experiment selection. The following protocol is designed to yield high-quality, unambiguous data.
Part 1: Sample Preparation
The quality of the NMR data is directly dependent on the quality of the sample. Proper preparation is critical to avoid signal broadening, distortion, and other artifacts.[1]
Methodology:
-
Sample Weighing: Accurately weigh approximately 15-20 mg of the purified this compound. This amount is a good compromise for obtaining excellent signal-to-noise in both ¹H and ¹³C-based experiments in a reasonable timeframe.[2]
-
Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is an excellent choice for several reasons. Firstly, its high polarity effectively dissolves the polar benzoic acid derivative. Secondly, it forms hydrogen bonds with the carboxylic acid proton, slowing its chemical exchange and often allowing it to be observed as a distinct, albeit broad, resonance.[3][4] In contrast, solvents like CDCl₃ might lead to rapid exchange, rendering the acidic proton invisible.[1]
-
-
Dissolution & Transfer: Prepare the solution in a small, clean vial. Once fully dissolved, filter the solution through a Pasteur pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[5]
-
Causality: Filtering is a critical, often overlooked step. It removes microscopic particulate matter that can disrupt the magnetic field homogeneity, leading to poor spectral resolution (line broadening).[2]
-
-
Labeling: Clearly label the NMR tube with the compound identity and solvent.
Part 2: NMR Data Acquisition
The following experiments are performed sequentially on a 400 MHz (or higher) spectrometer.
Caption: Experimental workflow from sample preparation to structural confirmation.
-
1D ¹H and ¹³C Spectra: Standard proton and carbon spectra are acquired first to serve as a reference and to determine the chemical shift ranges for the 2D experiments.
-
gCOSY (Gradient Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds.[6][7] It is invaluable for identifying adjacent protons on the aromatic ring.
-
gHSQC (Gradient Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon signal to which it is directly attached (a one-bond correlation). This allows for the unambiguous assignment of protonated carbons.
-
gHMBC (Gradient Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together a molecule's carbon skeleton. It reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds (long-range couplings).[8]
-
Causality: The HMBC pulse sequence is optimized to detect small, long-range J-couplings (typically 2-10 Hz) while suppressing the large one-bond couplings (~125-160 Hz) seen in the HSQC.[8][9] This allows us to "see" through quaternary carbons and across heteroatoms, building a complete connectivity map.
-
Data Interpretation: From Correlations to Confirmation
Let's analyze the hypothetical but expected data for this compound.
Predicted Chemical Shifts and Correlations
The following table summarizes the expected 1D chemical shifts and the key 2D correlations that will be used for structural confirmation.
| Label | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | COSY Correlations (with) | HSQC Correlation (with) | Key HMBC Correlations (with) |
| 1 | C | - | ~135 | - | - | H5, Me |
| 2 | C | - | ~138 | - | - | H4, Me |
| 3 | C | - | ~150 | - | - | H4, H5 |
| 4 | CH | ~8.2 | ~128 | H5 | C4 | C2, C6, COOH |
| 5 | CH | ~7.9 | ~125 | H4 | C5 | C1, C3, C6 |
| 6 | C-F | - | ~160 (d) | - | - | H4, H5, Me |
| 7 | COOH | ~13.5 (br) | ~166 | - | - | H5 |
| 8 | Me | ~2.6 | ~18 | - | C8 | C1, C2, C6 |
Note: Chemical shifts are estimates and can be influenced by concentration and temperature. The key information lies in the correlation patterns.
Step-by-Step Analysis
-
COSY Analysis: The COSY spectrum will show a single cross-peak connecting the two aromatic protons at ~8.2 ppm (H4) and ~7.9 ppm (H5). This confirms they are adjacent to each other, which is consistent with the proposed structure.
-
HSQC Analysis: The HSQC spectrum will definitively link the proton signals to their attached carbons. We will see a cross-peak at (~8.2, ~128) ppm, assigning C4, and another at (~7.9, ~125) ppm, assigning C5. A third cross-peak at (~2.6, ~18) ppm will assign the methyl carbon, C8.
-
HMBC Analysis: The Decisive Evidence: The HMBC spectrum provides the critical long-range correlations that lock the substituents into place.
-
Placing the Methyl Group (Me): The protons of the methyl group (Me, ~2.6 ppm) are the perfect starting point. They are expected to show three crucial correlations:
-
A three-bond correlation to C1 (³J).
-
A two-bond correlation to C2 (²J).
-
A three-bond correlation to the fluorine-bearing carbon, C6 (³J). This pattern immediately confirms that the methyl group is positioned between two quaternary carbons, one of which is attached to fluorine.
-
-
Placing the Nitro and Carboxyl Groups: Now we use the aromatic protons.
-
H4 (~8.2 ppm): This proton will show a three-bond correlation to the downfield quaternary carbon C2, confirming its proximity to the methyl group. It will also show a crucial three-bond correlation to the carboxyl carbon (COOH, C7).
-
H5 (~7.9 ppm): This proton will show a three-bond correlation to the quaternary carbon C1, further anchoring the position of the carboxyl group. It will also show a two-bond correlation to the fluorine-bearing carbon C6.
-
-
The diagram below visualizes these definitive HMBC correlations.
Caption: Key HMBC correlations confirming the structure of this compound.
Comparison with an Alternative Isomer
Consider the isomer 2-methyl-3-nitro-4-fluorobenzoic acid. In this case, the methyl protons would show HMBC correlations to C1, C2, and the nitro-bearing C3, but crucially, not to the fluorine-bearing C4. Furthermore, H5 would be adjacent to the fluorine and would show a strong coupling to it in the ¹H NMR spectrum, a feature absent in our target molecule. The observed data, therefore, provides a unique fingerprint that can belong only to the this compound structure.
Conclusion
While 1D NMR is a foundational tool, it often leaves room for ambiguity in the analysis of complex molecules. As demonstrated, a logical and systematic application of 2D NMR techniques—COSY, HSQC, and HMBC—provides a powerful, self-validating methodology for unambiguous structure elucidation. The through-bond correlations observed in these experiments serve as direct, irrefutable evidence of the molecular framework. For researchers in drug development and other fields where absolute certainty of chemical structure is paramount, this multi-dimensional NMR approach is not just a superior alternative but an essential component of rigorous scientific validation.
References
- 1. organomation.com [organomation.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. thieme-connect.de [thieme-connect.de]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. toc.library.ethz.ch [toc.library.ethz.ch]
- 7. m.youtube.com [m.youtube.com]
- 8. HMBC [bloch.anu.edu.au]
- 9. Long-range proton-carbon coupling constants: NMR methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Fluoro-2-methyl-3-nitrobenzoic acid
As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and compliant management of all chemicals from procurement to disposal. The principle of "cradle-to-grave" management, mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), governs the handling of hazardous waste and is a cornerstone of laboratory safety.[1] This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Fluoro-2-methyl-3-nitrobenzoic acid, ensuring the safety of personnel and the protection of our environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the specific hazards of this compound is the critical first step that informs all subsequent handling and disposal procedures. Based on data from analogous compounds, this chemical is classified as hazardous.[2][3]
-
Health Hazards : This compound is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[2][3] Therefore, direct contact and inhalation of dust must be rigorously avoided.
-
Physical Hazards : While not classified as flammable, it is a combustible solid. In the event of a fire, it may decompose to produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[3]
-
Environmental Hazards : The environmental impact has not been fully evaluated. However, as a matter of prudent practice, it should not be released into the environment and must be prevented from entering drains or waterways.[4]
| Parameter | Description & Justification |
| Hazard Classification | Hazardous Waste. Causes skin, eye, and respiratory irritation.[2][3] |
| Primary Hazards | Irritant (Eyes, Skin, Respiratory). |
| Personal Protective Equipment (PPE) | NIOSH-approved respirator, chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat.[3] |
| Compatible Containers | Glass or high-density polyethylene (HDPE). Must be sealable and leak-proof.[5][6] |
| Incompatible Materials | Strong oxidizing agents, strong bases.[2] Segregation is crucial to prevent violent reactions. |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container for disposal.[4] |
Laboratory Waste Collection & Segregation: The Foundation of Safe Disposal
Proper disposal begins the moment the chemical is deemed waste. Adhering to strict collection and segregation protocols within the laboratory is non-negotiable and required by OSHA's Laboratory Standard (29 CFR 1910.1450).[7][8][9]
Step-by-Step Collection Protocol:
-
Designate a Waste Container : Use a chemically compatible container, such as a glass or HDPE bottle, that is clean and in good condition.[6] The container must have a secure, leak-proof screw cap. Never use food-grade containers like milk jugs.[1]
-
Labeling : The moment the first drop of waste enters the container, it must be labeled. The Environmental Protection Agency (EPA) requires that each waste label contains the words “Hazardous Waste,” the identity of the chemical(s), and an indication of the hazard (e.g., "Irritant").[10] Your institution's Environmental Health & Safety (EHS) department will provide specific tags for this purpose.[6]
-
Segregation : Store the waste container in a designated Satellite Accumulation Area (SAA).[10] This area must be at or near the point of generation and under the control of the operator. Crucially, segregate this acidic waste from incompatible materials, particularly bases and oxidizing agents, to prevent dangerous reactions.[6]
-
Container Management : Keep the hazardous waste container closed at all times except when adding waste.[6][11] This is a common and serious regulatory violation. Using a safety funnel that can be closed and sealed is a recommended best practice.[1]
Final Disposal Workflow: From Laboratory to Licensed Facility
On-site treatment of chemical waste, such as neutralization, is generally not recommended for research laboratories unless specific, approved protocols and equipment are in place. The safest and most compliant method is disposal via your institution's EHS program or a licensed hazardous waste hauler.
Step-by-Step Disposal Protocol:
-
Waste Characterization : Confirm the waste is this compound and note any solvents or contaminants mixed with it on the hazardous waste tag. Accurate characterization is a legal requirement.[12]
-
Request Pickup : Once the container is full or the project is complete, submit a waste collection request to your institution's EHS office.[11] Do not accumulate more than 55 gallons of hazardous waste in your laboratory's SAA.[6]
-
Prepare for Transport : Ensure the container is clean on the outside, the label is fully completed and legible, and the cap is tightly sealed. Store it in a secure location with secondary containment while awaiting pickup.[6]
-
Documentation : The waste will be picked up by trained EHS personnel or a certified waste vendor. They will manage the waste manifest system, which tracks the waste from its point of generation to its final disposal facility, completing the "cradle-to-grave" cycle.[10][13]
Disposal Decision Workflow
The following diagram illustrates the essential decision-making process for handling this compound waste in the laboratory.
References
- 1. pfw.edu [pfw.edu]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. acewaste.com.au [acewaste.com.au]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. osha.gov [osha.gov]
- 8. mastercontrol.com [mastercontrol.com]
- 9. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. vumc.org [vumc.org]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
